molecular formula C65H69N5O24S2 B163299 Calcium crimson CAS No. 138067-54-6

Calcium crimson

Cat. No.: B163299
CAS No.: 138067-54-6
M. Wt: 1368.4 g/mol
InChI Key: IDMLRIMDYVWWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Crimson is a visible light-excitable, fluorescent chemical indicator designed for detecting and quantifying intracellular calcium ion (Ca²⁺) dynamics . It features excitation and emission maxima at approximately 589 nm and 609 nm , respectively, positioning it in the far-red spectrum . This long-wavelength emission offers key advantages for research, including significantly reduced cellular autofluorescence and lower phototoxicity, leading to improved signal-to-noise ratios in imaging experiments . Its spectral profile also makes this compound an excellent candidate for multiparameter or multiplexing studies , as it can be easily combined with green-fluorescent probes like GFP or fluorescein-based indicators without significant spectral overlap . Researchers commonly utilize this indicator with standard filter sets configured for tetramethylrhodamine dyes, and it can be effectively excited by a 561 nm laser line . Like other single-wavelength indicators such as Fluo-3 or Fluo-4, this compound exhibits a large increase in fluorescence intensity upon binding to Ca²⁺ but lacks a spectral shift, making it primarily suitable for semi-quantitative measurements based on fluorescence intensity changes (ΔF/F) rather than absolute ratio-based quantification . For optimal performance, the cell-permeant acetoxymethyl (AM) ester form (this compound, AM) is used to load the dye into live cells. Note that the use of probenecid is recommended to inhibit organic anion transporters and improve dye retention in the cytoplasm during longer experiments . This product is classified For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

138067-54-6

Molecular Formula

C65H69N5O24S2

Molecular Weight

1368.4 g/mol

InChI

InChI=1S/C65H69N5O24S2/c1-39(71)86-35-90-57(75)31-69(32-58(76)91-36-87-40(2)72)52-15-5-6-16-54(52)84-25-26-85-55-29-45(17-20-53(55)70(33-59(77)92-37-88-41(3)73)34-60(78)93-38-89-42(4)74)66-95(79,80)46-18-19-47(56(30-46)96(81,82)83)61-50-27-43-11-7-21-67-23-9-13-48(62(43)67)64(50)94-65-49-14-10-24-68-22-8-12-44(63(49)68)28-51(61)65/h5-6,15-20,27-30,66H,7-14,21-26,31-38H2,1-4H3

InChI Key

IDMLRIMDYVWWRJ-UHFFFAOYSA-N

SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Synonyms

calcium crimson

Origin of Product

United States

Foundational & Exploratory

Calcium Crimson: A Technical Guide for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson is a fluorescent, single-wavelength calcium indicator designed for the detection and quantification of intracellular calcium dynamics. As a member of the red-shifted series of calcium probes, it offers distinct advantages for specific experimental applications, particularly in environments with high intrinsic autofluorescence. This technical guide provides an in-depth overview of this compound's properties, experimental protocols, and its role in cellular signaling research.

This compound is derived from Texas Red and exhibits a fluorescence intensity that increases upon binding to Ca²⁺ ions.[1][2] Its long excitation and emission wavelengths make it particularly suitable for studies in tissues prone to autofluorescence and for multiplexing experiments with green fluorescent proteins (GFPs) or other blue or green-emitting fluorophores.[2][3] However, like other rhodamine-based dyes, it can be susceptible to cellular compartmentalization.[2]

Core Properties and Characteristics

This compound's utility as a calcium indicator is defined by its photophysical and chemical properties. A comprehensive summary of these characteristics is presented below, allowing for direct comparison with other commonly used calcium indicators.

Data Presentation: Quantitative Properties of this compound
PropertyValueNotes
Excitation Maximum (λex) ~586 - 590 nmIn the presence of saturating Ca²⁺.[2][4]
Emission Maximum (λem) ~606 - 615 nmIn the presence of saturating Ca²⁺.[2][5]
Dissociation Constant (Kd) for Ca²⁺ ~185 nMIn vitro at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[2]
~204 nMAt 39.7°C.
~269 nMAt pH 7.40.
Molar Extinction Coefficient (ε) Data not available in search results.
Fluorescence Quantum Yield (Φ) Data not available in search results.
Formulation Cell-permeant acetoxymethyl (AM) ester and cell-impermeant salt.The AM ester allows for loading into live cells.[1]

Mechanism of Action

The fundamental principle behind this compound as a calcium indicator lies in its ability to selectively bind to free calcium ions, resulting in a conformational change that significantly enhances its fluorescence quantum yield. The acetoxymethyl (AM) ester form of this compound is lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant, active form of the indicator within the cytosol. Upon excitation with light of the appropriate wavelength, the calcium-bound indicator fluoresces brightly, and the intensity of this fluorescence is directly proportional to the intracellular calcium concentration.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Calcium_Crimson_AM_extracellular This compound-AM (Lipophilic, Non-fluorescent) Calcium_Crimson_AM_intracellular This compound-AM Calcium_Crimson_AM_extracellular->Calcium_Crimson_AM_intracellular Passive Diffusion Calcium_Crimson_Active This compound (Active, Low Fluorescence) Calcium_Crimson_AM_intracellular->Calcium_Crimson_Active Cleavage Esterases Intracellular Esterases Esterases->Calcium_Crimson_AM_intracellular Calcium_Crimson_Bound This compound-Ca²⁺ Complex (High Fluorescence) Calcium_Crimson_Active->Calcium_Crimson_Bound Binding Ca2_ions Ca²⁺ Ions Ca2_ions->Calcium_Crimson_Active

Mechanism of this compound activation within a cell.

Experimental Protocols

While a definitive, standardized protocol for this compound is not universally established and may require optimization for different cell types and experimental conditions, the following provides a general framework for its use.

Reagent Preparation
  • This compound AM Stock Solution:

    • Prepare a 1 to 5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Loading Buffer:

    • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with 10-20 mM HEPES for pH stability.

    • For some cell types, the addition of Pluronic® F-127 (a non-ionic surfactant) to the loading buffer at a final concentration of 0.02-0.04% (w/v) can aid in the solubilization of the AM ester.

    • Probenecid (1-2.5 mM) can be included in the loading buffer to inhibit organic anion transporters, which can extrude the de-esterified indicator from the cell.

Cell Loading Procedure
  • Cell Plating: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) to a confluency of 70-90%.

  • Preparation of Loading Solution: Dilute the this compound AM stock solution into the loading buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with the loading buffer.

    • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation at lower temperatures may reduce compartmentalization.[1]

  • Washing: After incubation, wash the cells 2-3 times with fresh loading buffer (without the indicator) to remove excess, unhydrolyzed dye.

  • De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the indicator by intracellular esterases.

Calcium Imaging
  • Microscopy Setup:

    • Use a fluorescence microscope equipped with appropriate filters for Texas Red or similar fluorophores. A typical filter set would include an excitation filter around 580-590 nm and an emission filter around 610-620 nm.

    • For confocal microscopy, a laser line of ~594 nm is suitable for excitation.

  • Image Acquisition:

    • Acquire a baseline fluorescence image of the resting cells.

    • Introduce the stimulus (e.g., agonist, ionophore) to induce a calcium response.

    • Record the changes in fluorescence intensity over time.

    • At the end of the experiment, a positive control using a calcium ionophore like ionomycin (B1663694) can be performed to determine the maximal fluorescence (Fmax), and a negative control using a calcium chelator like EGTA can be used to determine the minimal fluorescence (Fmin).

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound AM.

Start Start: Plate Cells Prepare_Loading_Solution Prepare this compound AM Loading Solution (1-10 µM) Start->Prepare_Loading_Solution Load_Cells Load Cells with Indicator (30-60 min) Prepare_Loading_Solution->Load_Cells Wash_Cells Wash Cells to Remove Excess Dye (2-3 times) Load_Cells->Wash_Cells De-esterify De-esterification (30 min) Wash_Cells->De-esterify Acquire_Baseline Acquire Baseline Fluorescence (F₀) De-esterify->Acquire_Baseline Add_Stimulus Add Experimental Stimulus Acquire_Baseline->Add_Stimulus Record_Fluorescence Record Fluorescence Changes (F) Add_Stimulus->Record_Fluorescence Data_Analysis Data Analysis (ΔF/F₀) Record_Fluorescence->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for this compound imaging.

Troubleshooting

  • Low Signal: If the fluorescence signal is weak, consider increasing the concentration of this compound AM or extending the loading time.[6] Ensure that the imaging buffer contains an appropriate concentration of calcium.

  • High Background: A high background can be due to incomplete washing of the dye. Ensure thorough washing after the loading step. Alternatively, the concentration of the indicator may be too high.

  • Dye Compartmentalization: As this compound is a zwitterionic molecule, it can be prone to compartmentalization within organelles.[1] Loading at a lower temperature (e.g., room temperature) may help to mitigate this issue.[1]

  • Poor Signal Change: A known drawback of this compound is that it may not exhibit a large change in signal upon calcium binding in some systems.[6][7] Increasing the indicator concentration and ensuring complete washout of extracellular dye can help improve the signal-to-background ratio.[6] If the issue persists, considering an alternative red-shifted indicator like Rhod-3 may be necessary.[6][7]

Conclusion

This compound is a valuable tool for researchers studying intracellular calcium signaling, particularly in experimental systems with high autofluorescence. Its red-shifted spectral properties allow for multiplexing with other common fluorophores. However, researchers should be aware of its potential for cellular compartmentalization and the need for careful optimization of loading conditions to achieve a robust signal. By following the guidelines and protocols outlined in this technical guide, scientists can effectively utilize this compound to gain insights into the complex and dynamic role of calcium in cellular physiology and drug discovery.

References

The Principle of Calcium Crimson Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Calcium Crimson, a red fluorescent calcium indicator. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this tool for monitoring intracellular calcium dynamics. This document delves into the fundamental mechanism of action, key performance characteristics, detailed experimental protocols, and its application in cellular signaling pathways.

Core Principle of this compound Fluorescence

This compound is a fluorescent indicator designed to measure changes in intracellular calcium concentration ([Ca²⁺]i). Its operation is based on the principle of Ca²⁺-dependent fluorescence enhancement. The molecule consists of two key components: a fluorophore, which is a derivative of Texas Red, and a Ca²⁺-chelating moiety based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

In its calcium-free state, the fluorescence of the Texas Red-based fluorophore is largely quenched. Upon binding of Ca²⁺ ions to the BAPTA chelator, the molecule undergoes a conformational change. This change alters the electronic properties of the fluorophore, leading to a significant increase in its fluorescence quantum yield and, consequently, a dramatic enhancement in fluorescence intensity. This increase in fluorescence is directly proportional to the concentration of free Ca²⁺ in the environment, allowing for the quantification of intracellular calcium levels. As a single-wavelength indicator, this compound exhibits a significant change in fluorescence intensity upon Ca²⁺ binding with little to no shift in its excitation or emission wavelengths.

Chemical Structure

The chemical structure of this compound incorporates a Texas Red-derived fluorophore linked to a BAPTA-based calcium chelator. The acetoxymethyl (AM) ester form of this compound is a cell-permeant version that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm.

Quantitative Data and Spectroscopic Properties

The performance of a fluorescent indicator is defined by several key quantitative parameters. The following tables summarize the known properties of this compound and provide a comparison with other commonly used red fluorescent calcium indicators.

PropertyThis compoundSource
Excitation Maximum (Ca²⁺-bound) ~589 nm[1][2]
Emission Maximum (Ca²⁺-bound) ~609 nm[1][2]
Dissociation Constant (Kd for Ca²⁺) ~185 nM[1]
Quantum Yield (Φ) Data not available
Molar Extinction Coefficient (ε) Data not available
Fold Fluorescence Increase Data not available
Photostability More photostable than fluo-3 (B43766) and Calcium Green indicators

Table 1: Key Properties of this compound

IndicatorExcitation Max (nm)Emission Max (nm)Kd for Ca²⁺ (nM)Quantum Yield (Φ)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Fold Increase
This compound ~589~609~185N/AN/AN/A
Rhod-4 ~530~556~525N/AN/A>100
Calbryte-590 ~583~595~320N/A~120,000>100
X-Rhod-1 ~580~602~700N/AN/A>100

Experimental Protocols

The following protocols provide a general framework for the use of this compound AM ester to measure intracellular calcium concentrations in adherent mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound AM Stock Solution (1-5 mM):

    • Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • For enhanced solubility and to prevent precipitation, Pluronic® F-127 (20% w/v in DMSO) can be added to the dye stock solution before final dilution in the loading buffer.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Loading Buffer:

    • Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer supplemented with 20 mM HEPES, pH 7.4.

    • The presence of calcium in the extracellular medium is important for maintaining cell health and for studying calcium influx.

  • Probenecid (B1678239) Stock Solution (Optional):

    • Prepare a 100-250 mM stock solution of probenecid in 1 M NaOH or a physiological buffer. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

Cell Loading Protocol
  • Cell Culture: Plate adherent cells on a suitable imaging-quality glass-bottom dish or multi-well plate to achieve 70-90% confluency on the day of the experiment.

  • Preparation of Loading Solution:

    • Warm the this compound AM stock solution and Pluronic® F-127 (if used) to room temperature.

    • Prepare the loading solution by diluting the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM. If using Pluronic® F-127, pre-mix the dye with the detergent before adding to the buffer.

    • If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light. Incubation at room temperature may reduce dye compartmentalization in some cell types.

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, warm loading buffer (with or without probenecid) to remove any extracellular dye.

  • De-esterification:

    • Add fresh loading buffer to the cells and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • The cells are now ready for imaging. Mount the dish or plate on a fluorescence microscope equipped with appropriate filters for Texas Red (e.g., excitation ~590 nm, emission ~610 nm).

    • Establish a baseline fluorescence reading before stimulating the cells with an agonist or other treatment.

    • Record the change in fluorescence intensity over time to monitor intracellular calcium dynamics.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

Mechanism of this compound Fluorescence

G cluster_dye This compound Molecule cluster_states Fluorescence States cluster_output Fluorescence Output Fluorophore Texas Red Fluorophore Chelator BAPTA Chelator Quenched Quenched Fluorescence Chelator->Quenched Quenching Bright Bright Fluorescence Chelator->Bright Conformational Change Low_Ca Low [Ca²⁺] Low_Ca->Chelator No Binding High_Ca High [Ca²⁺] High_Ca->Chelator Ca²⁺ Binding

Caption: Mechanism of this compound fluorescence activation upon calcium binding.

Cellular Loading and Activation of this compound AM

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) CC_AM This compound AM (Lipophilic, Non-fluorescent) CC_AM_inside This compound AM CC_AM->CC_AM_inside Passive Diffusion across Cell Membrane Esterases Intracellular Esterases CC_AM_inside->Esterases Hydrolysis of AM esters CC_Active This compound (Hydrophilic, Ca²⁺-sensitive) Esterases->CC_Active Activation

Caption: Workflow for loading and activation of this compound AM ester in live cells.

GPCR-Mediated Calcium Signaling Pathway

G Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_cytosol Increased Cytosolic [Ca²⁺] Ca_release->Ca_cytosol CC This compound Ca_cytosol->CC Binds to Fluorescence Fluorescence Increase CC->Fluorescence Results in

Caption: A typical Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

High-Throughput Screening (HTS) Workflow

G start Start plate_cells Plate cells in multi-well plates start->plate_cells load_dye Load cells with This compound AM plate_cells->load_dye add_compounds Add test compounds (e.g., from a library) load_dye->add_compounds measure_baseline Measure baseline fluorescence add_compounds->measure_baseline add_agonist Add agonist to stimulate GPCR measure_baseline->add_agonist measure_response Measure fluorescence response over time add_agonist->measure_response analyze_data Data analysis: Calculate response magnitude measure_response->analyze_data identify_hits Identify hits (agonists/antagonists) analyze_data->identify_hits end End identify_hits->end

References

A Technical Guide to the Spectral Properties and Application of Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of Calcium Crimson, a fluorescent indicator used for the detection of intracellular calcium. The document details its photophysical characteristics, provides comprehensive experimental protocols for its use, and illustrates key concepts and workflows through diagrams compliant with specified visualization standards.

Core Spectral and Photophysical Properties

This compound is a visible light-excitable fluorescent dye used to measure intracellular calcium concentrations. Derived from Texas Red, it is a single-wavelength indicator that exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift[1]. Its long excitation wavelength makes it particularly advantageous for use in biological systems prone to high levels of autofluorescence[1]. A noted characteristic is its higher photostability compared to indicators like fluo-3[2][3].

Quantitative Spectral Data

The key spectral and binding properties of this compound in its calcium-bound state are summarized below. It is important to note that while extensive data exists for its spectral profile and calcium affinity, specific values for the molar extinction coefficient and quantum yield are not consistently reported in publicly available literature.

PropertyValueNotes
Excitation Maximum (λex) ~586 - 590 nmIn the calcium-bound state[1][4].
Emission Maximum (λem) ~606 - 615 nmIn the calcium-bound state[1].
Ca²⁺ Dissociation Constant (Kd) ~185 nMA measure of the indicator's affinity for calcium[1].
Molar Extinction Coefficient (ε) Data not readily available-
Quantum Yield (Φ) Data not readily available-

Experimental Protocols

The following sections provide detailed methodologies for the effective use of this compound in a laboratory setting. The most common form for cell loading is the acetoxymethyl (AM) ester, this compound™ AM, which is cell-permeant[2][3].

Cell Loading with this compound™ AM

This protocol describes the general procedure for loading cells with the AM ester form of this compound. Optimization may be required depending on the specific cell type.

Materials:

  • This compound™ AM (stored at -20°C, desiccated, protected from light)

  • High-quality, anhydrous Dimethylsulfoxide (DMSO)

  • Pluronic® F-127 (optional, to aid dispersion)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium

  • Probenecid (optional, to inhibit dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Allow the vial of this compound™ AM to equilibrate to room temperature before opening.

    • Prepare a stock solution of 1-5 mM this compound™ AM in anhydrous DMSO. Mix thoroughly until fully dissolved.

    • (Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the this compound™ AM stock solution into a physiological buffer to a final working concentration of 1-10 µM. The optimal concentration must be determined empirically for each cell type.

    • (Optional) To aid in dye solubilization and prevent precipitation, first mix the this compound™ AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer.

    • (Optional) To reduce leakage of the de-esterified dye from the cells, the loading buffer can be supplemented with 1-2.5 mM Probenecid.

  • Cell Loading:

    • Remove the culture medium from the adherent cells.

    • Wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 15-60 minutes. Incubation is typically performed at 37°C, but some cell types show reduced dye compartmentalization when loaded at room temperature[5].

  • Washing and De-esterification:

    • After incubation, gently aspirate the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.

    • Add fresh buffer (containing Probenecid, if used) and incubate for an additional 30 minutes. This allows intracellular esterases to fully cleave the AM ester group, trapping the active, calcium-sensitive form of the dye within the cytosol.

  • Imaging:

    • The cells are now ready for fluorescence imaging. Excite the cells near the excitation maximum (~590 nm) and collect the emission centered around the emission maximum (~615 nm).

In Situ Calibration of Intracellular Calcium Concentration

To convert fluorescence intensity measurements into absolute intracellular calcium concentrations, an in situ calibration is necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.

Materials:

  • Calcium-free calibration buffer (containing EGTA)

  • High-calcium calibration buffer (saturating concentration of Ca²⁺)

  • Calcium ionophore (e.g., Ionomycin or 4-bromo A-23187)

Procedure:

  • Baseline Measurement:

    • After loading and de-esterification, measure the resting fluorescence intensity (F) of the cells in physiological buffer.

  • Maximum Fluorescence (Fmax) Determination:

    • Treat the cells with a calcium ionophore (e.g., 5-10 µM Ionomycin) in the presence of a high-calcium buffer. This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, saturating the indicator.

    • Record the steady-state maximum fluorescence intensity (Fmax).

  • Minimum Fluorescence (Fmin) Determination:

    • Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing EGTA and the calcium ionophore. This will chelate all available calcium, forcing the indicator into its unbound state.

    • Record the steady-state minimum fluorescence intensity (Fmin).

  • Calculating [Ca²⁺]i:

    • The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

    • Where Kd is the dissociation constant of this compound (~185 nM).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the use of this compound as a calcium indicator.

G cluster_membrane Cell Membrane Active_Dye This compound (Active, Cell-Impermeant) AM_ester This compound AM (Cell-Permeant) AM_ester->mem_in Passive Diffusion Esterase Intracellular Esterases Esterase->Active_Dye Hydrolysis of AM groups Fluorescence Fluorescence (Em: ~615 nm) Active_Dye->Fluorescence Binding Calcium Ca²⁺ Calcium->Fluorescence Binding

Caption: Mechanism of this compound AM loading and activation within a cell.

G start Start: Adherent Cells in Culture prep_stock 1. Prepare 1-5 mM AM Ester Stock in DMSO start->prep_stock prep_load 2. Dilute to 1-10 µM in Buffer prep_stock->prep_load load_cells 3. Incubate Cells with Dye Solution (15-60 min) prep_load->load_cells wash 4. Wash to Remove Extracellular Dye load_cells->wash deesterify 5. Incubate in Fresh Buffer (30 min) for De-esterification wash->deesterify image 6. Perform Fluorescence Imaging (Ex: ~590 nm, Em: ~615 nm) deesterify->image analyze 7. Analyze Fluorescence Intensity Changes image->analyze G Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Cleavage by PLC DAG DAG PIP2->DAG Cleavage by PLC IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Channel Ca_increase ↑ Cytosolic [Ca²⁺] Ca_release->Ca_increase Influx into Cytosol Indicator This compound Measures This Change Ca_increase->Indicator

References

An In-depth Technical Guide to Calcium Crimson: A Long-Wavelength Fluorescent Ca2+ Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Calcium Crimson, a visible light-excitable fluorescent indicator for intracellular calcium (Ca2+) measurements. Developed from Texas Red®, this compound offers distinct spectral properties that make it a valuable tool for studying Ca2+ signaling in various cellular contexts, particularly where autofluorescence is a concern.[1] This document details its spectral characteristics, experimental protocols, and key considerations for its use.

Core Properties of this compound

This compound is a single-wavelength Ca2+ indicator, meaning it exhibits an increase in fluorescence intensity upon binding to Ca2+ with minimal shift in its excitation or emission wavelengths.[1][2] This property simplifies experimental setup and data analysis compared to ratiometric indicators. One of its primary advantages is its long-wavelength excitation, which helps to minimize interference from cellular autofluorescence, a common challenge in fluorescence microscopy.[2] Furthermore, this compound is reported to be more photostable than some other commonly used indicators like fluo-3 (B43766) and Calcium Green.[2]

However, a significant consideration when using this compound is its tendency for compartmentalization within organelles, a characteristic of many rhodamine-based dyes.[3][4] The zwitterionic form of this compound is particularly susceptible to this issue.[1] Researchers have also reported challenges in loading the dye effectively in certain cell types, such as neurons.[5]

Quantitative Data
PropertyValueReferences
Excitation Maximum (Ca2+-bound) 586 - 590 nm[3][6][7]
Emission Maximum (Ca2+-bound) 606 - 615 nm[3][7]
Dissociation Constant (Kd) for Ca2+ ~185 nM[4][7]
Quantum Yield (Φ) Not specified in available literature
Molar Extinction Coefficient (ε) Not specified in available literature

Note: The Kd value can be influenced by experimental conditions such as temperature, pH, and ionic strength.[4][8]

Experimental Protocols

The following protocols provide a general framework for using this compound AM for intracellular Ca2+ imaging. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation
  • This compound AM Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

  • Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1 to 10 µM in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution, HBSS). The exact concentration should be determined empirically for the specific cell type.[1]

Cell Loading with this compound AM
  • Cell Preparation: Culture cells on coverslips or in imaging dishes suitable for fluorescence microscopy.

  • Loading Solution Preparation: Prepare the this compound AM working solution. To aid in the dispersion of the AM ester in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used.[9]

  • Cell Incubation: Remove the cell culture medium and wash the cells with the physiological buffer. Incubate the cells in the this compound AM working solution for 20 to 60 minutes. To mitigate potential compartmentalization, incubation can be performed at or below room temperature.[1] Some protocols for other cell types, like vascular myocytes, have used 30 minutes at 37°C, though this may increase the risk of compartmentalization.[5][10]

  • Washing: After incubation, wash the cells two to three times with the physiological buffer to remove any excess, non-loaded dye. This step is particularly important as this compound AM is fluorescent before ester cleavage.[1]

  • De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes to allow for the complete cleavage of the AM ester group by intracellular esterases, which traps the active form of the dye inside the cells.[10]

  • Imaging: The cells are now ready for fluorescence imaging.

Fluorescence Imaging
  • Excitation: Excite the cells using a light source around the excitation maximum of this compound (e.g., a 561 nm laser).[6]

  • Emission: Collect the emitted fluorescence using a filter centered around the emission maximum (e.g., a 630/69 nm bandpass filter).[3]

  • Data Acquisition: Record the changes in fluorescence intensity over time in response to stimuli that are expected to alter intracellular Ca2+ concentrations.

Signaling Pathways and Applications

This compound is a versatile indicator for monitoring Ca2+ dynamics in a variety of cellular processes.[6] Its long-wavelength properties make it particularly suitable for tissues with high autofluorescence.[4]

One documented application is the imaging of stimulus-dependent Ca2+ influx at Drosophila motor nerve terminals.[2] While not extensively detailed in the literature for specific signaling pathways, its properties make it applicable for studying Ca2+ mobilization in response to the activation of G protein-coupled receptors (GPCRs)[11][12] and in the context of muscle contraction.[13][14][15]

Visualizing Experimental Concepts

To aid in the understanding of the principles and workflows associated with this compound, the following diagrams are provided.

Calcium_Imaging_Principle cluster_extracellular Extracellular cluster_intracellular Intracellular Calcium_Crimson_AM This compound AM (Cell-permeant) Calcium_Crimson_Active This compound (Active, Cell-impermeant) Calcium_Crimson_AM->Calcium_Crimson_Active Hydrolysis by Esterases Esterases Esterases Ca2_free Free Ca2+ Ca2_bound This compound-Ca2+ (Fluorescent) Fluorescence_Detection Fluorescence Detection Ca2_bound->Fluorescence_Detection Emission at ~615 nm Calcium_Crimson_ActiveCa2_free Calcium_Crimson_ActiveCa2_free Calcium_Crimson_ActiveCa2_free->Ca2_bound Binding

Principle of intracellular Ca2+ detection using this compound AM.

Experimental_Workflow Start Start: Cells in Culture Prepare_Loading_Solution Prepare this compound AM Working Solution (1-10 µM) Start->Prepare_Loading_Solution Wash_Cells_1 Wash Cells with Physiological Buffer Prepare_Loading_Solution->Wash_Cells_1 Incubate Incubate with Dye (20-60 min at RT or below) Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells to Remove Excess Dye Incubate->Wash_Cells_2 De_esterify De-esterification (30 min) Wash_Cells_2->De_esterify Image Fluorescence Imaging (Ex: ~590 nm, Em: ~615 nm) De_esterify->Image Analyze Analyze Fluorescence Intensity Changes Image->Analyze

A typical experimental workflow for using this compound AM.

References

Calcium Crimson: A Technical Guide to Quantum Yield and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson™ is a long-wavelength fluorescent indicator dye used for the detection of intracellular calcium ([Ca²⁺]ᵢ). Its excitation and emission spectra in the red region of the visible spectrum make it particularly valuable for experiments where autofluorescence from cellular components could be problematic. This technical guide provides an in-depth overview of the quantum yield and photostability of this compound, along with detailed experimental protocols for its application in cellular imaging and calcium flux assays.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below. It is a single-wavelength indicator that exhibits an increase in fluorescence intensity upon binding to Ca²⁺ with minimal wavelength shift.[1][2]

PropertyValueReferences
Excitation Maximum (Ca²⁺-bound) ~586 - 590 nm[3][4]
Emission Maximum (Ca²⁺-bound) ~606 - 615 nm[1][3][4]
Dissociation Constant (Kd) for Ca²⁺ 185 nM[1]
204 nM (at 39.7°C)[5]
269 nM (at pH 7.40)[5]
Fluorescence Quantum Yield See discussion below
Photostability More photostable than Fluo-3 and Calcium Green indicators[2][6]

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that describes its efficiency in converting absorbed light into emitted light. A higher quantum yield indicates a brighter dye, which is advantageous for detecting small changes in fluorescence signals.

Given the qualitative descriptions of this compound as a bright indicator, it is likely that its quantum yield in the Ca²⁺-bound state is significant. However, for precise quantitative studies, it is recommended that researchers determine the quantum yield of this compound experimentally under their specific conditions.

Photostability

This compound is reported to be more photostable than other commonly used visible light-excitable calcium indicators such as Fluo-3 and the Calcium Green series.[2][6] This enhanced photostability makes it well-suited for experiments that require prolonged or repeated illumination, such as time-lapse imaging of cellular calcium dynamics.

The photostability of a fluorescent dye can be quantitatively assessed by measuring its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Signaling Pathway and Experimental Workflow

The fundamental principle behind this compound as a calcium indicator is a conformational change upon binding to free calcium ions, which leads to an increase in its fluorescence quantum yield. This relationship allows for the visualization and quantification of changes in intracellular calcium concentration.

Signaling Pathway of this compound Ca_ext Extracellular Ca²⁺ Ca_channel Ion Channels / Transporters Ca_ext->Ca_channel Ca_int Intracellular Ca²⁺ Calcium_Crimson_free This compound (Low Fluorescence) Ca_int->Calcium_Crimson_free Stimulus Cellular Stimulus (e.g., agonist, depolarization) Stimulus->Ca_channel Ca_channel->Ca_int ER Endoplasmic Reticulum (ER) ER->Ca_int Calcium_Crimson_bound This compound-Ca²⁺ Complex (High Fluorescence) Calcium_Crimson_free->Calcium_Crimson_bound Ca²⁺ Binding Fluorescence_Signal Fluorescence Signal Increase Calcium_Crimson_bound->Fluorescence_Signal Microscope Fluorescence Microscope / Plate Reader Fluorescence_Signal->Microscope

Signaling Pathway of this compound

A typical experimental workflow for measuring intracellular calcium using this compound involves several key steps, from cell preparation and dye loading to data acquisition and analysis.

Experimental Workflow for Intracellular Ca²⁺ Measurement cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture cells to optimal confluency Plating 2. Plate cells on coverslips or in microplates Cell_Culture->Plating Prepare_Dye 3. Prepare this compound AM working solution in DMSO and buffer Plating->Prepare_Dye Incubate 4. Incubate cells with This compound AM Prepare_Dye->Incubate Wash 5. Wash cells to remove excess dye Incubate->Wash Equilibrate 6. Equilibrate cells in imaging buffer Wash->Equilibrate Baseline 7. Acquire baseline fluorescence Equilibrate->Baseline Stimulate 8. Add stimulus to elicit Ca²⁺ response Baseline->Stimulate Record 9. Record fluorescence over time Stimulate->Record ROI 10. Define regions of interest (ROIs) Record->ROI Measure_Intensity 11. Measure fluorescence intensity in ROIs ROI->Measure_Intensity Normalize 12. Normalize data (e.g., ΔF/F₀) Measure_Intensity->Normalize Quantify 13. Quantify Ca²⁺ concentration (optional) Normalize->Quantify

Experimental Workflow for Ca²⁺ Measurement

Experimental Protocols

Protocol 1: Measurement of Photostability (Photobleaching Half-life)

This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.

Materials:

  • This compound, potassium salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in PBS at a concentration of 1 µM. To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polyacrylamide gel on the slide.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for this compound (e.g., excitation ~590 nm, emission ~615 nm).

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region with no dye.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

Protocol 2: Cell Loading with this compound AM

This protocol describes the loading of cells with the acetoxymethyl (AM) ester form of this compound, which is cell-permeant.

Materials:

  • This compound, AM ester

  • High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Appropriate cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cells cultured on coverslips or in a 96-well plate

Procedure:

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound AM in anhydrous DMSO.[9] Store desiccated at -20°C.

  • Prepare Loading Solution: On the day of the experiment, thaw the stock solution. For a final loading concentration of 1-10 µM, dilute the stock solution into the cell culture medium. To aid in dispersion, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the buffer.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading solution to the cells.

    • Incubate for 20-60 minutes at room temperature or 37°C, protected from light.[9] The optimal time and temperature should be determined empirically for each cell type. Lowering the temperature may reduce dye compartmentalization.[9]

  • Wash: After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of this compound inside the cells.

Protocol 3: Measurement of Intracellular Calcium Dynamics

This protocol details the measurement of changes in [Ca²⁺]ᵢ in response to a stimulus using cells loaded with this compound.

Materials:

  • Cells loaded with this compound (from Protocol 2)

  • Imaging buffer (e.g., HBSS)

  • Stimulus of interest (e.g., agonist, ionophore)

  • Fluorescence microscope or plate reader equipped for time-lapse imaging

Procedure:

  • Setup: Place the coverslip with loaded cells in an imaging chamber on the microscope stage, or place the 96-well plate in the plate reader.

  • Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes before applying the stimulus.

  • Stimulation: Add the stimulus to the cells. If using a microscope, this can be done by perfusion or gentle pipetting. A plate reader may have automated injection ports.

  • Data Acquisition: Continue to record the fluorescence intensity at regular intervals for the desired duration of the experiment.

  • Data Analysis:

    • For each cell or well, calculate the change in fluorescence relative to the baseline. This is often expressed as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the initial baseline fluorescence.

    • The resulting traces can be used to determine parameters such as the peak response, time to peak, and decay kinetics of the calcium signal.

  • (Optional) In Situ Calibration: To calibrate the fluorescence signal to absolute [Ca²⁺]ᵢ, at the end of the experiment, sequentially treat the cells with an ionophore (e.g., ionomycin) in the presence of a high Ca²⁺ concentration to obtain Fₘₐₓ, followed by a Ca²⁺ chelator (e.g., EGTA) in a Ca²⁺-free buffer to obtain Fₘᵢₙ.[9] The [Ca²⁺]ᵢ can then be calculated using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kd * [(F - Fₘᵢₙ) / (Fₘₐₓ - F)].

References

Calcium Crimson: A Technical Guide to its Calcium Binding Affinity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the calcium-binding properties of the fluorescent indicator, Calcium Crimson. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this probe in the study of intracellular calcium dynamics. This document details the quantitative data regarding its calcium binding affinity, provides in-depth experimental protocols for its characterization, and visualizes key experimental workflows.

Core Properties of this compound

This compound is a long-wavelength fluorescent indicator used for the detection of intracellular calcium ions (Ca²⁺). Its spectral properties, with an excitation maximum around 590 nm and an emission maximum at approximately 615 nm, make it particularly advantageous for experiments where autofluorescence from cellular components could be problematic.[1] Like other indicators in its class, this compound exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺ with minimal wavelength shift.[1]

A notable characteristic of this compound is its tendency to compartmentalize within mitochondria, a feature that can be leveraged for the specific measurement of mitochondrial calcium transients.[2] However, researchers should be aware of this property when interpreting results aimed at measuring cytosolic calcium concentrations.

Quantitative Analysis of Calcium Binding Affinity (Kd)

The dissociation constant (Kd) is a critical parameter that describes the affinity of an indicator for its target ion. For this compound, the Kd for Ca²⁺ is influenced by environmental factors such as temperature and pH.[3] A lower Kd value signifies a higher affinity for calcium. The binding of calcium to this compound follows a 1:1 stoichiometry.[3]

Below is a summary of the reported in vitro Kd values for this compound under various conditions.

ParameterConditionDissociation Constant (Kd)Reference
General In vitro at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2185 nM[4]
Temperature 11.5 °C261 nM[3][5]
39.7 °C204 nM[3][5]
pH 6.42571 nM[3][5]
7.40269 nM[3][5]

Experimental Protocols

Accurate determination of the Kd for a calcium indicator is crucial for the precise quantification of intracellular calcium concentrations. The following are detailed methodologies for two common techniques used to measure the calcium binding affinity of fluorescent probes like this compound.

Determination of Kd by Fluorescence Titration

This method involves measuring the fluorescence intensity of the indicator in a series of calibration buffers with precisely known free Ca²⁺ concentrations.

Materials:

  • This compound (salt form)

  • Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Fluorometer or fluorescence microplate reader

  • pH meter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in high-quality anhydrous DMSO.

    • Prepare a series of Ca²⁺ calibration buffers with free calcium concentrations ranging from 0 µM to ~40 µM by mixing the calcium-free and high-calcium buffers in precise ratios. Commercial calibration buffer kits are also available.

  • Sample Preparation:

    • Prepare a working solution of this compound (e.g., 1-10 µM) in the calcium-free buffer. This will be your "Fmin" sample, representing the fluorescence in the absence of calcium.

    • Prepare a second working solution of this compound at the same concentration in the high-calcium buffer (e.g., 39 µM free Ca²⁺). This will serve as the stock for the "Fmax" determination.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the Fmin sample at the appropriate excitation (~590 nm) and emission (~615 nm) wavelengths.

    • Sequentially add small, precise volumes of the high-calcium buffer to the Fmin sample in the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition until the signal plateaus, indicating saturation of the indicator with Ca²⁺. The final fluorescence intensity represents Fmax.

  • Data Analysis:

    • For each intermediate fluorescence measurement (F), the free Ca²⁺ concentration can be calculated based on the mixing ratios of the low and high calcium buffers.

    • The Kd can be determined by fitting the fluorescence intensity data to the following equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

    • Alternatively, plot the fluorescence intensity as a function of the free Ca²⁺ concentration and fit the data to a sigmoidal binding curve. The Kd corresponds to the Ca²⁺ concentration at which the fluorescence is half-maximal.

Determination of Binding Kinetics by Stopped-Flow Fluorescence Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique used to measure the kinetics of fast reactions, such as the binding and dissociation of Ca²⁺ from an indicator.

Materials:

  • Stopped-flow spectrofluorometer

  • This compound solution

  • Calcium-containing buffer

  • A chelator with a known, rapid on-rate for Ca²⁺ (e.g., EGTA) for dissociation measurements.

Procedure for Measuring the Dissociation Rate (k_off):

  • Solution Preparation:

    • Prepare a solution of this compound saturated with Ca²⁺ in one syringe of the stopped-flow apparatus.

    • Prepare a solution containing a high concentration of a rapid Ca²⁺ chelator (e.g., EGTA) in the second syringe.

  • Rapid Mixing and Measurement:

    • Rapidly mix the two solutions. The chelator will bind the free Ca²⁺, causing the Ca²⁺ to dissociate from the this compound.

    • Monitor the decrease in fluorescence intensity over time (on a millisecond timescale) as the Ca²⁺ dissociates from the indicator.

  • Data Analysis:

    • The resulting fluorescence decay curve is fitted to an exponential function to determine the dissociation rate constant (k_off). The dissociation of the calcium-indicator complex is typically a monoexponential process.[3]

Procedure for Measuring the Association Rate (k_on):

  • Solution Preparation:

    • Prepare a solution of this compound in a calcium-free buffer in one syringe.

    • Prepare a solution containing a known concentration of Ca²⁺ in the second syringe.

  • Rapid Mixing and Measurement:

    • Rapidly mix the two solutions and monitor the increase in fluorescence intensity over time as Ca²⁺ binds to the indicator.

  • Data Analysis:

    • The association rate constant (k_on) can be determined by analyzing the fluorescence rise time in relation to the known concentrations of the indicator and Ca²⁺. The changes in the thermodynamic dissociation constant are primarily influenced by changes in the association rate constant.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use and characterization of this compound.

experimental_workflow_kd_determination cluster_prep Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis prep_indicator Prepare this compound Stock Solution (DMSO) prep_buffers Prepare Ca²⁺ Calibration Buffers (0 to >39 µM free Ca²⁺) measure_fmin Measure Fmin (Indicator in zero Ca²⁺ buffer) prep_buffers->measure_fmin titrate Titrate with High Ca²⁺ Buffer measure_fmin->titrate Start measure_f Record Fluorescence (F) at each step titrate->measure_f measure_fmax Measure Fmax (Indicator saturated with Ca²⁺) titrate->measure_fmax End measure_f->titrate Repeat plot_data Plot Fluorescence vs. [Ca²⁺] measure_fmax->plot_data fit_curve Fit to Sigmoidal Binding Curve plot_data->fit_curve calc_kd Determine Kd ([Ca²⁺] at half-maximal fluorescence) fit_curve->calc_kd mitochondrial_calcium_measurement cluster_loading Cell Loading cluster_imaging Imaging cluster_analysis Analysis load_am Incubate cells with This compound-AM deester Intracellular esterases cleave AM ester, trapping the dye load_am->deester compartment This compound preferentially accumulates in mitochondria deester->compartment stimulate Apply cellular stimulus (e.g., agonist, electrical stimulation) compartment->stimulate excite Excite at ~590 nm stimulate->excite record Record fluorescence emission at ~615 nm over time excite->record measure_f0 Measure baseline fluorescence (F₀) record->measure_f0 measure_f Measure fluorescence during response (F) record->measure_f calc_ratio Calculate fluorescence change (ΔF/F₀ = (F - F₀) / F₀) measure_f0->calc_ratio measure_f->calc_ratio correlate Correlate fluorescence change with mitochondrial Ca²⁺ concentration calc_ratio->correlate

References

The Core Mechanism of Calcium Crimson™ AM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Calcium Crimson™ AM ester, a fluorescent indicator designed for the detection of intracellular calcium. This document details the probe's chemical properties, its interaction with calcium ions, and the principles of its use in experimental settings.

Introduction to this compound™

This compound™ is a long-wavelength fluorescent calcium indicator. Like other indicators in its class, it exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺ with a negligible shift in wavelength.[1] Its excitation maximum at approximately 590 nm makes it particularly useful for experiments where minimizing cellular autofluorescence is critical.[1][2] Furthermore, this compound™ is noted for being more photostable than some other commonly used calcium indicators like fluo-3.[1]

Mechanism of Action

The functionality of this compound™ AM ester is a multi-step process that begins with its introduction to the cellular environment and culminates in the emission of a fluorescent signal in the presence of calcium.

Cell Loading and Hydrolysis of the AM Ester

This compound™ is commercially available as an acetoxymethyl (AM) ester. The AM ester form renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytosol.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now membrane-impermeant this compound™ dye within the cell and restores the carboxyl groups necessary for calcium chelation.[3]

Calcium Binding and Fluorescence

The active, hydrolyzed form of this compound™ acts as a Ca²⁺ chelator. The binding of intracellular calcium ions to the indicator dye induces a conformational change in the molecule. This change results in a significant increase in its fluorescence quantum yield, leading to a brighter fluorescent signal.[1] The binding conforms to a 1:1 stoichiometry between calcium ions and the indicator molecule.[4]

Quantitative Data

The following table summarizes the key quantitative properties of this compound™.

PropertyValueReference(s)
Excitation Maximum (Ca²⁺-bound) ~586-590 nm[2][5]
Emission Maximum (Ca²⁺-bound) ~606-615 nm[2][5]
Dissociation Constant (Kd) for Ca²⁺ ~185 nM[2]
Kd Variation with Temperature 261 nM at 11.5°C to 204 nM at 39.7°C[4]
Kd Variation with pH 571 nM at pH 6.42 to 269 nM at pH 7.40[4]

Intracellular Calcium Signaling Pathway

This compound™ is utilized to monitor fluctuations in intracellular calcium, which is a critical second messenger in numerous signaling pathways. A common pathway leading to an increase in cytosolic calcium is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[6][7] This initial release can then trigger further calcium entry from the extracellular space through store-operated calcium channels.[6]

Experimental Protocols

The following provides a generalized protocol for loading cells with this compound™ AM and subsequent imaging. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation
  • This compound™ AM Stock Solution: Dissolve this compound™ AM in high-quality, anhydrous dimethylsulfoxide (DMSO) to a stock concentration of 1-5 mM.

  • Loading Buffer: Prepare a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium. The inclusion of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in the dispersion of the AM ester in the aqueous loading buffer. Probenecid (B1678239) (1-2.5 mM) can also be added to the loading buffer to inhibit organic anion transporters, which may extrude the hydrolyzed dye from the cell.

Cell Loading
  • Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).

  • Prepare the working loading solution by diluting the this compound™ AM stock solution into the loading buffer to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and replace it with the loading solution.

  • Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. Incubation time and temperature should be optimized for each cell type to ensure adequate loading and minimize compartmentalization.[8]

  • After incubation, wash the cells with fresh buffer to remove excess dye.

  • Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the dye.

Fluorescence Imaging
  • Mount the sample on a fluorescence microscope equipped with appropriate filters for this compound™ (Excitation: ~590 nm, Emission: ~610 nm).

  • Acquire baseline fluorescence images of the resting cells.

  • Stimulate the cells with the agonist of interest to induce a calcium response.

  • Record the changes in fluorescence intensity over time.

  • Data is typically expressed as the change in fluorescence normalized to the baseline fluorescence (ΔF/F₀).[9]

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound™ AM.

Advantages and Limitations

Advantages:

  • Long-wavelength excitation: Reduces interference from cellular autofluorescence.[1][2]

  • High photostability: More resistant to photobleaching compared to some other dyes.[1]

  • Single-wavelength indicator: Simplifies data acquisition and analysis compared to ratiometric dyes.

Limitations:

  • Susceptibility to compartmentalization: The dye may accumulate in organelles, which can interfere with cytosolic calcium measurements.[2] Lowering incubation temperatures can help mitigate this issue.[8]

  • Signal intensity can be influenced by factors other than calcium concentration: As a single-wavelength indicator, changes in dye concentration, cell thickness, and photobleaching can affect the fluorescence signal.[10]

  • Potential for dye extrusion: Active transport mechanisms can pump the dye out of the cell, leading to signal loss over time. The use of probenecid can help to reduce this effect.[11]

References

Calcium Crimson: A Technical Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Crimson is a fluorescent, single-wavelength calcium indicator derived from Texas Red. It is utilized for the quantification of intracellular calcium levels and dynamics. This technical guide provides an in-depth analysis of this compound's properties, including its advantages and disadvantages in cellular imaging applications. The document outlines key spectral and binding characteristics, detailed experimental protocols for its use, and discusses its application in visualizing specific signaling pathways. The information is intended to serve as a comprehensive resource for researchers employing this tool in their experimental designs.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of cellular processes, including signal transduction, neurotransmission, muscle contraction, and gene expression. The ability to accurately measure and visualize spatio-temporal changes in intracellular Ca²⁺ concentration is therefore fundamental to understanding cellular physiology and pathology. Fluorescent indicators are invaluable tools for this purpose.

This compound is a visible light-excitable Ca²⁺ indicator that fluoresces in the red region of the spectrum. This property is particularly advantageous for experiments in tissues or cell preparations with high levels of autofluorescence, which typically occurs at shorter wavelengths. This guide details the technical specifications, benefits, and limitations of this compound to enable its effective use in research and drug development.

Properties of this compound

This compound is a non-ratiometric indicator, meaning that its fluorescence intensity increases upon binding to Ca²⁺ with minimal shift in its emission wavelength.[1]

Spectral and Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in Table 1.

PropertyValueNotes
Excitation Maximum (Ca²⁺-bound) ~586 - 590 nmLong-wavelength excitation minimizes cellular autofluorescence.
Emission Maximum (Ca²⁺-bound) ~606 - 615 nmRed emission is suitable for multiplexing with green fluorescent probes.
Dissociation Constant (Kd) for Ca²⁺ See Table 2High affinity, suitable for measuring resting and transient Ca²⁺ levels.
Quantum Yield Not reported in reviewed literatureAn alternative method for quantitative measurements is Fluorescence Lifetime Imaging (FLIM), as the fluorescence lifetime of this compound is sensitive to Ca²⁺ binding.[2][3][4]
Photostability More photostable than fluo-3 (B43766) and Calcium Green indicators.[1]Enhanced photostability allows for longer imaging experiments with reduced phototoxicity.

Table 1: Key Properties of this compound.

Calcium Binding Affinity (Kd)

The dissociation constant (Kd) of this compound for Ca²⁺ is a critical parameter for the accurate quantification of intracellular calcium concentrations. It is important to note that the Kd is sensitive to environmental factors such as temperature and pH.

ConditionKd (nM)
Temperature
11.5 °C261
39.7 °C204
pH
6.42571
7.40269

Table 2: Dependence of this compound's Dissociation Constant (Kd) on Temperature and pH. Data from[2].

Advantages and Disadvantages of this compound

Advantages
  • Reduced Autofluorescence Interference: Its long excitation wavelength (~590 nm) makes it particularly useful for imaging in tissues and cells that exhibit high levels of autofluorescence, such as neuronal tissue.[5]

  • Enhanced Photostability: this compound is more resistant to photobleaching compared to other commonly used visible light-excitable indicators like fluo-3 and the Calcium Green series.[1] This allows for more prolonged imaging experiments with greater signal stability.

  • Suitability for Multiplexing: Its red emission spectrum allows for simultaneous use with green fluorescent probes, such as GFP-tagged proteins, enabling the correlation of calcium dynamics with the localization or expression of other molecules.

Disadvantages
  • Compartmentalization: A significant drawback of this compound is its tendency to accumulate in intracellular organelles, such as mitochondria. This sequestration can lead to a non-uniform cytosolic distribution and complicate the interpretation of calcium signals. Lowering the loading temperature may help to mitigate this issue.[6]

  • Single-Wavelength Indicator: As a non-ratiometric dye, measurements can be affected by variations in dye concentration, cell thickness, and illumination intensity.

  • Lower Signal Change: Some users have reported a less robust change in fluorescence signal upon calcium binding compared to other indicators.

Experimental Protocols

Cell Loading with this compound-AM

This protocol provides a general guideline for loading cells with the acetoxymethyl (AM) ester form of this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound, AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, to aid in dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional, to inhibit dye extrusion)

Procedure:

  • Prepare Stock Solution: Dissolve this compound, AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 1-10 µM this compound, AM in a physiological buffer (e.g., HBSS).

    • Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, it can be first mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.

    • Optional: To reduce the active extrusion of the de-esterified dye from the cells, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the cell culture medium.

    • Add the loading solution to the cells.

    • Incubate for 30-60 minutes at a controlled temperature. To reduce compartmentalization, incubation at room temperature or even lower temperatures can be tested.[6] For some cell types, such as vascular myocytes, incubation at 37°C for 30 minutes has been used.

  • Washing: After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for a further 30 minutes at the desired experimental temperature to allow for the complete cleavage of the AM ester groups by intracellular esterases, which traps the active form of the dye within the cells.

  • Imaging: Proceed with fluorescence imaging using appropriate filter sets for Texas Red or similar fluorophores (Excitation: ~590 nm, Emission: ~615 nm).

In Situ Calibration of this compound

For accurate quantitative measurements of intracellular Ca²⁺, it is recommended to perform an in situ calibration of the dye within the experimental cells. This can be achieved by using ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials:

  • Calcium ionophore (e.g., Ionomycin or A23187)

  • Ca²⁺-free buffer containing a high concentration of a calcium chelator (e.g., 10 mM EGTA)

  • Buffer with a known, saturating concentration of Ca²⁺ (e.g., 10 mM CaCl₂)

Procedure:

  • After loading and de-esterification, measure the fluorescence intensity (F) of the cells under resting conditions.

  • To determine the minimum fluorescence (F_min), perfuse the cells with the Ca²⁺-free buffer containing the ionophore.

  • To determine the maximum fluorescence (F_max), perfuse the cells with the high Ca²⁺ buffer containing the ionophore.

  • Calculate the intracellular Ca²⁺ concentration using the following equation:

    [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

    Where Kd is the dissociation constant of this compound under the specific experimental conditions (temperature, pH).

Visualization of Signaling Pathways

This compound has been successfully used to visualize stimulus-dependent Ca²⁺ influx in various cell types, including at the Drosophila motor nerve terminals.[1][7] The following section provides a conceptual workflow and a signaling pathway diagram relevant to such an application.

Experimental Workflow for Imaging Neuronal Activity

The following diagram illustrates a typical workflow for using this compound to image Ca²⁺ dynamics in neurons.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_cells Prepare Neuronal Culture or Tissue Slice load_dye Load with This compound-AM prep_cells->load_dye wash Wash to Remove Extracellular Dye load_dye->wash deesterify De-esterification wash->deesterify acquire_baseline Acquire Baseline Fluorescence deesterify->acquire_baseline stimulate Apply Neuronal Stimulus acquire_baseline->stimulate acquire_response Record Fluorescence Changes stimulate->acquire_response quantify Quantify Fluorescence Intensity (ΔF/F₀) acquire_response->quantify correlate Correlate Ca²⁺ Signals with Neuronal Activity quantify->correlate G cluster_membrane Presynaptic Membrane cluster_channels Voltage-Gated Ca²⁺ Channels cluster_cytosol Cytosol AP Action Potential Depolarization Membrane Depolarization AP->Depolarization N_type N-type (CaV2.2) Depolarization->N_type PQ_type P/Q-type (CaV2.1) Depolarization->PQ_type L_type L-type Depolarization->L_type T_type T-type Depolarization->T_type Ca_influx Ca²⁺ Influx N_type->Ca_influx Ca²⁺ PQ_type->Ca_influx Ca²⁺ L_type->Ca_influx Ca²⁺ T_type->Ca_influx Ca²⁺ Ca_increase [Ca²⁺]i Increase Ca_influx->Ca_increase Vesicle_fusion Neurotransmitter Release Ca_increase->Vesicle_fusion

References

A Technical Guide to Calcium Crimson: Applications in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Calcium Crimson, a long-wavelength fluorescent indicator used for measuring intracellular calcium ([Ca²⁺]i). It details the dye's properties, mechanism, and applications, offering structured data, experimental protocols, and visualizations to facilitate its use in cell biology research and drug discovery.

Core Properties of this compound

This compound is a single-wavelength calcium indicator designed for use with visible-light excitation sources.[1][2] Its key advantage lies in its long-wavelength spectral properties, which help minimize interference from cellular autofluorescence, a common issue in fluorescence microscopy.[1][3] Like other indicators in its class, it exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift.[2][3] This makes it a valuable tool for detecting and quantifying calcium transients in various cell types.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound indicator. These values are crucial for designing experiments and interpreting fluorescence data.

PropertyValueConditions
Excitation Maximum (Ca²⁺-bound) ~589 nm
Emission Maximum (Ca²⁺-bound) ~609 nm
Dissociation Constant (Kd) 204 nM39.7°C
261 nM11.5°C
269 nMpH 7.40
571 nMpH 6.42

Data sourced from AAT Bioquest and a 1991 study on fluorescent calcium indicators.[4][5][6]

Mechanism of Action

This compound is typically introduced into cells using its cell-permeant acetoxymethyl (AM) ester form.[2][3] Once inside the cell, non-specific esterase enzymes cleave the AM ester groups, trapping the active, membrane-impermeant form of the indicator in the cytosol.

The dye's core structure consists of a Ca²⁺ chelating moiety linked to a fluorescent reporter. In its Ca²⁺-free state, the indicator is weakly fluorescent. Upon binding to intracellular calcium ions, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a bright fluorescent signal. This direct relationship between calcium concentration and fluorescence intensity allows for the dynamic monitoring of intracellular calcium signaling events.[7]

Key Experimental Applications

This compound's properties make it suitable for a range of applications in cell biology, neuroscience, and pharmacology.[8]

  • Monitoring Ca²⁺ Influx: The dye has been successfully used to obtain images of stimulus-dependent Ca²⁺ influx, for example, at the motor nerve terminals of Drosophila.[3]

  • Detecting Low-Level Ca²⁺ Transients: It is sensitive enough to detect small and subtle calcium transients, even when used at low concentrations.[4][5]

  • High-Autofluorescence Samples: Its long-wavelength excitation and emission spectra make it an excellent choice for tissues and cells that exhibit high levels of natural autofluorescence, reducing background noise and improving signal clarity.[1][3]

  • High-Throughput Screening (HTS): In drug discovery, this compound can be used in cell-based assays to screen for compounds that modulate G-protein-coupled receptors (GPCRs) or ion channels, which often trigger intracellular calcium release.

General Experimental Workflow

The process of using this compound for intracellular calcium measurement follows a standard workflow for AM ester-based dyes. The diagram below outlines the key steps from cell preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_loading Phase 2: Dye Loading cluster_imaging Phase 3: Imaging & Analysis A Seed cells on coverslips or microplates B Culture cells to desired confluency (e.g., 80-90%) A->B D Wash cells with Hank's Balanced Salt Solution (HBSS) B->D C Prepare this compound AM loading buffer E Incubate cells with loading buffer (e.g., 30-60 min at 37°C) C->E D->E F Wash cells to remove excess dye E->F G Acquire baseline fluorescence (F_initial) F->G H Apply stimulus (e.g., agonist, ionophore) G->H I Record fluorescence over time (Ex: ~590nm, Em: ~610nm) H->I J Analyze data: Calculate ΔF/F₀ or calibrate to [Ca²⁺] I->J

Caption: General workflow for measuring intracellular Ca²⁺ using this compound AM.

Detailed Experimental Protocol

This protocol provides a general methodology for loading adherent cells with this compound AM and measuring calcium responses. Optimization may be required based on the specific cell type and experimental setup.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127

  • Hank's Balanced Salt Solution (HBSS) or similar physiological buffer

  • Cells cultured on glass-bottom dishes or microplates

  • Agonist/stimulus of interest (e.g., ATP, Ionomycin)

  • Calcium chelator for control (e.g., EGTA)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 to 5 mM stock solution of this compound AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid dye dispersal.

    • Prepare the loading buffer: Dilute the this compound AM stock solution into HBSS to a final concentration of 1-5 µM. Add Pluronic® F-127 to a final concentration of 0.02-0.04%. Vortex to mix. The final dye concentration must be optimized empirically.

  • Cell Loading:

    • Grow cells to 80-90% confluency on a suitable imaging plate or coverslip.[9]

    • Aspirate the culture medium and wash the cells once with warm HBSS.[9]

    • Add the prepared loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, aspirate the loading buffer and wash the cells twice with warm HBSS to remove any extracellular dye.[10]

  • Calcium Measurement:

    • Add fresh HBSS (containing calcium and magnesium) to the cells.

    • Place the sample on the fluorescence microscope or plate reader equipped for excitation at ~590 nm and emission detection at ~610 nm.

    • Establish a stable baseline fluorescence reading for 60-180 seconds.

    • Add the experimental stimulus (e.g., agonist) and record the change in fluorescence intensity over time.

    • At the end of the experiment, add a calcium ionophore like Ionomycin to elicit a maximal response (F_max), followed by a calcium chelator like EGTA to determine the minimal response (F_min) for calibration purposes.

  • Data Analysis:

    • The change in calcium is often expressed as a ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.

    • For quantitative measurements, the fluorescence ratio can be converted to intracellular calcium concentration using the Grynkiewicz equation, which requires calibration with F_max and F_min values.

Visualizing a Calcium Signaling Pathway

This compound is frequently used to study signaling cascades that modulate intracellular calcium. A common example is the Gq-coupled G-protein coupled receptor (GPCR) pathway, which is critical in pharmacology and cell signaling research.

G cluster_membrane Plasma Membrane cluster_er ER Membrane Ligand Agonist / Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds To ER Endoplasmic Reticulum (ER) Ca_Cyto Ca²⁺ (Cytosolic) IP3R->Ca_Cyto Releases Ca²⁺ Ca_ER Ca²⁺ (Stored) Response Cellular Response (e.g., Contraction, Secretion) Ca_Cyto->Response Triggers Indicator This compound reports [Ca²⁺]i Ca_Cyto->Indicator

Caption: A typical GPCR signaling pathway leading to intracellular Ca²⁺ release.

Advantages and Limitations

Advantages:

  • Reduced Autofluorescence: Long-wavelength excitation (~590 nm) is less likely to excite endogenous fluorophores like NADH and flavins, resulting in a higher signal-to-noise ratio.[3]

  • Photostability: this compound is reported to be more photostable than earlier generation dyes like fluo-3, allowing for longer imaging experiments with less signal degradation.[3]

  • Compatibility: Its spectral properties are compatible with common laser lines (e.g., 561 nm) and filter sets used in confocal microscopy and flow cytometry.[6]

Limitations:

  • Compartmentalization: Like other rhodamine-based dyes, this compound has a tendency to be sequestered into organelles, particularly mitochondria, over time.[1] This can lead to a loss of cytosolic signal and potential artifacts in the data.

  • Single Wavelength: As a single-wavelength indicator, it is more susceptible to artifacts from uneven dye loading, changes in cell volume, or photobleaching compared to ratiometric indicators like Fura-2.[1]

  • pH and Temperature Sensitivity: The dye's affinity for calcium (Kd) is sensitive to changes in pH and temperature, which must be carefully controlled and considered during experiments and data calibration.[4][5]

References

An In-Depth Technical Guide to Calcium Crimson for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium Crimson is a fluorescent, long-wavelength indicator dye used for the measurement of intracellular calcium concentration ([Ca²⁺]i). Its distinct spectral properties make it a valuable tool in complex biological environments, particularly in tissues with high intrinsic fluorescence. This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols, and a summary of its advantages and limitations to aid researchers in its effective application.

Core Properties and Spectral Characteristics

This compound is a single-wavelength indicator, meaning its fluorescence intensity increases upon binding to Ca²⁺ with minimal shift in its excitation or emission spectra.[1] This property makes it suitable for use in standard fluorescence microscopy and plate reader applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note that values can vary slightly depending on the experimental conditions and the source of the data.

PropertyValueNotes
Excitation Maximum (λex) ~586 - 590 nm[2]In the presence of Ca²⁺.
Emission Maximum (λem) ~606 - 615 nm[2]In the presence of Ca²⁺.
Dissociation Constant (Kd) for Ca²⁺ ~185 nMIn vitro at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2.[3]
Kd Dependence on Temperature Affinity increases with temperature. At 11.5°C, Kd is 261 nM; at 39.7°C, Kd is 204 nM.This temperature dependence should be considered when conducting experiments at physiological temperatures.
Kd Dependence on pH Affinity increases with pH. At pH 6.42, Kd is 571 nM; at pH 7.40, Kd is 269 nM.Maintaining a stable pH is crucial for accurate Ca²⁺ measurements.
Quantum Yield (Φ) Not explicitly reportedWhile the quantum yields for similar dyes like Calcium Green-1 (~0.75) and Fluo-3 (~0.14) are known, a specific value for this compound is not readily available in the reviewed literature.[1][4]
Photostability More photostable than Fluo-3 and Calcium Green indicators.[1]This allows for longer imaging experiments with reduced signal decay.

Experimental Protocols

The most common method for introducing this compound into live cells is through its acetoxymethyl (AM) ester form, this compound AM. The AM ester is a cell-permeant version of the dye that can passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.[3]

General Protocol for Loading this compound AM into Adherent Cells

This protocol provides a general guideline for loading this compound AM into adherent cells for fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound, AM (cell permeant)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer) containing Ca²⁺ and Mg²⁺

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.[2]

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • On the day of the experiment, thaw the this compound AM and Pluronic® F-127 stock solutions to room temperature.

    • Prepare a working solution of 1 to 10 µM this compound AM in a physiological buffer of your choice.[2]

    • To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of the this compound AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting it into the final loading buffer.

    • If dye leakage is a concern for your cell type, consider adding probenecid (typically 1-2.5 mM) to the loading and imaging buffers.

  • Cell Loading:

    • Grow adherent cells to the desired confluency on coverslips or in imaging dishes.

    • Aspirate the culture medium and wash the cells once with the physiological buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 20 to 60 minutes at or below room temperature.[2] The optimal loading time and temperature should be determined empirically for each cell type. Lowering the temperature can sometimes reduce compartmentalization of the dye.[2]

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.

    • Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip or dish onto the fluorescence microscope.

    • Excite the cells at approximately 590 nm and collect the emission at around 615 nm.

    • Acquire a baseline fluorescence signal before applying any stimulus.

    • Record the changes in fluorescence intensity over time in response to your experimental treatment.

Experimental Workflow for Calcium Imaging

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture Culture Adherent Cells prepare_loading Prepare this compound AM Loading Solution cell_culture->prepare_loading load_cells Incubate Cells with Dye prepare_loading->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify Allow for De-esterification wash_cells->deesterify acquire_baseline Acquire Baseline Fluorescence deesterify->acquire_baseline apply_stimulus Apply Experimental Stimulus acquire_baseline->apply_stimulus record_signal Record Fluorescence Changes apply_stimulus->record_signal analyze_data Analyze Fluorescence Intensity vs. Time record_signal->analyze_data

Workflow for intracellular calcium imaging.

Signaling Pathway Visualization

Calcium ions are ubiquitous second messengers involved in a multitude of cellular signaling pathways. A common pathway leading to an increase in intracellular calcium involves the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol (B14025) trisphosphate (IP₃).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates IP3R IP3 Receptor (IP3R) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ Cell_Response Cellular Response Ca_ion->Cell_Response Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_ion Release

GPCR-mediated calcium signaling pathway.

Advantages and Limitations

Advantages:

  • Long-Wavelength Excitation: The excitation maximum of this compound at ~590 nm is advantageous in biological samples that exhibit high levels of autofluorescence at shorter wavelengths (e.g., in the blue and green regions of the spectrum).[1] This can lead to an improved signal-to-noise ratio.

  • Photostability: this compound is more photostable than some other commonly used calcium indicators like Fluo-3 and Calcium Green.[1] This makes it well-suited for time-lapse imaging and experiments that require prolonged illumination.

  • Compatibility with Multiplexing: Its red-shifted spectrum allows for potential multiplexing with other fluorescent probes or genetically encoded indicators that fluoresce in the green or blue channels.

Limitations:

  • Compartmentalization: Like other rhodamine-based dyes, this compound has a tendency to compartmentalize within organelles, particularly mitochondria. This can lead to an inaccurate representation of cytosolic calcium levels. Lowering the loading temperature may help to mitigate this issue.[2]

  • Single-Wavelength Indicator: As a single-wavelength indicator, it is not suitable for ratiometric measurements. Ratiometric imaging, which is possible with dyes like Fura-2, can correct for variations in dye concentration, cell thickness, and photobleaching, leading to more quantitative measurements of [Ca²⁺]i.[3][5]

  • Lack of Reported Quantum Yield: The absence of a readily available quantum yield value makes it difficult to directly compare its brightness to other indicators and to perform certain quantitative fluorescence measurements.

Conclusion

This compound is a valuable tool for intracellular calcium imaging, particularly in applications where autofluorescence is a significant concern. Its long-wavelength excitation and good photostability are key advantages. However, researchers should be mindful of its potential for compartmentalization and the limitations associated with single-wavelength measurements. Careful optimization of the loading protocol is essential for obtaining reliable and reproducible data. For quantitative measurements, ratiometric indicators may be more appropriate. The choice of calcium indicator will ultimately depend on the specific requirements of the experiment and the biological system under investigation.

References

Calcium Crimson: A Technical Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcium Crimson, a long-wavelength fluorescent indicator for the detection of intracellular calcium (Ca²⁺). This document covers its chemical structure, physicochemical and spectral properties, and detailed protocols for its application in cellular imaging.

Introduction to this compound

This compound is a fluorescent, single-wavelength calcium indicator derived from Texas Red.[1][2] It is designed for use in fluorescence microscopy and other applications requiring the detection of intracellular calcium dynamics.[2] A key advantage of this compound is its long excitation wavelength, which helps to minimize interference from cellular autofluorescence.[1][3] However, a significant consideration when using this dye is its tendency to compartmentalize within cells.[1]

Chemical Structure and Properties

This compound is a complex organic molecule with a chemical formula of C₆₅H₆₉N₅O₂₄S₂. It is classified as an ammonium (B1175870) betaine (B1666868) and a sulfonamide and functions as a fluorochrome.

  • IUPAC Name: 5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]sulfamoyl]-2-(3-oxonia-9,23-diazaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2,4(15),5(28),13,16,18-heptaen-16-yl)benzenesulfonate

  • CAS Number: 138067-54-6

  • Molecular Weight: 1368.4 g/mol

Below is the 2D chemical structure of this compound.

Chemical structure of this compound

Physicochemical and Spectral Properties

This compound is a non-ratiometric indicator, meaning its fluorescence intensity increases upon binding to Ca²⁺ with minimal shift in its emission wavelength.[2] This property makes it suitable for experiments where a single emission channel is monitored.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Photophysical Properties

PropertyValueNotes
Excitation Maximum (Ex)~586 - 590 nm[1][4]In the presence of Ca²⁺
Emission Maximum (Em)~606 - 615 nm[1][4]In the presence of Ca²⁺
Molar Extinction Coefficient (ε)Data not available
Fluorescence Quantum Yield (Φ)Data not available

Table 2: Calcium Binding Affinity (Kd)

ConditionKd (nM)Notes
11.5 °C261[5]In vitro measurement.
39.7 °C204[5]Affinity increases with temperature.
pH 6.42571[5]In vitro measurement.
pH 7.40269[5]Affinity increases with pH.
22 °C, 100 mM KCl, 10 mM MOPS, pH 7.2185[1][6]Standard in vitro measurement conditions.

Experimental Protocols

The most common method for introducing this compound into live cells is through its cell-permeant acetoxymethyl (AM) ester form. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.

General Protocol for Cell Loading with this compound-AM

This protocol provides a general guideline for loading adherent cells with this compound-AM for fluorescence microscopy. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound, AM (e.g., Thermo Fisher Scientific, Cat. No. C3018)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to inhibit dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound, AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the this compound, AM stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM.

    • To aid in the dispersion of the AM ester in the aqueous loading solution, add an equal volume of the 20% Pluronic® F-127 solution to the this compound, AM stock before diluting in buffer.

    • If dye extrusion is a concern, the loading solution can be supplemented with 1-2.5 mM probenecid.

  • Cell Loading:

    • Grow adherent cells on coverslips to the desired confluency.

    • Remove the culture medium and wash the cells with the physiological buffer.

    • Add the loading solution to the cells and incubate for 20-60 minutes at room temperature or 37°C. Note: Lowering the incubation temperature may reduce dye compartmentalization.[2]

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto a microscope slide or imaging chamber.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Texas Red or similar fluorophores (Excitation: ~590 nm, Emission: ~615 nm).

Experimental Workflow for Fluorescence Microscopy

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using this compound-AM.

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging and Analysis prep_cells Prepare Adherent Cells on Coverslips prep_stock Prepare this compound-AM Stock Solution (2-5 mM in DMSO) prep_loading Prepare Loading Solution (1-10 µM in Buffer with Pluronic F-127) prep_stock->prep_loading load_cells Incubate Cells with Loading Solution (20-60 min) prep_loading->load_cells wash_cells Wash Cells to Remove Extracellular Dye load_cells->wash_cells deesterify Incubate for De-esterification (30 min) wash_cells->deesterify mount_sample Mount Coverslip for Microscopy deesterify->mount_sample acquire_baseline Acquire Baseline Fluorescence mount_sample->acquire_baseline stimulate Apply Stimulus to Elicit Ca²⁺ Response acquire_baseline->stimulate acquire_response Acquire Time-lapse Images of Fluorescence Change stimulate->acquire_response analyze Analyze Fluorescence Intensity vs. Time acquire_response->analyze

Caption: Workflow for Calcium Imaging with this compound-AM.

Application in Signaling Pathway Analysis

Calcium is a ubiquitous second messenger involved in a myriad of signaling pathways. Long-wavelength indicators like this compound are particularly useful for studying these pathways in cells with high autofluorescence or in multiplexing experiments with other fluorescent probes.

Gq-PLC Signaling Pathway

A common pathway that results in an increase in intracellular calcium is the Gq protein-coupled receptor (GPCR) pathway. The diagram below illustrates this pathway, where the change in intracellular Ca²⁺ can be monitored by this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds Ca_Crimson This compound + Ca²⁺ Fluorescence Fluorescence Increase Ca_Crimson->Fluorescence Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_Crimson releases Ca²⁺ Agonist Agonist Agonist->GPCR

Caption: Gq-PLC Signaling Pathway Monitored by this compound.

Important Considerations

  • Compartmentalization: this compound has a known tendency to accumulate in intracellular organelles such as mitochondria.[1] This can lead to a high background signal and may complicate the interpretation of cytosolic calcium measurements. Lowering the loading temperature can sometimes mitigate this issue.[2]

  • Photostability: this compound is reported to be more photostable than some other calcium indicators like Fluo-3.[3]

  • Calibration: For quantitative measurements of intracellular Ca²⁺ concentrations, in situ calibration is recommended, as the dye's properties can be influenced by the intracellular environment.[1]

  • AM Ester Fluorescence: The AM ester form of this compound is fluorescent, which can be a source of error in measurements if not completely washed out or de-esterified.[6]

Conclusion

This compound is a valuable tool for monitoring intracellular calcium dynamics, particularly in applications where long-wavelength excitation is advantageous. While its propensity for compartmentalization requires careful consideration during experimental design and data interpretation, its photostability and sensitivity make it a suitable choice for a range of qualitative and semi-quantitative calcium imaging studies.

References

A Preliminary Investigation of Calcium Crimson: A Novel TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical exercise based on the fictional molecule "Calcium Crimson." The data, experimental protocols, and pathways described herein are illustrative and designed to meet the structural and formatting requirements of the prompt. "this compound" is not a known scientific entity.

Abstract

This document provides a preliminary technical overview of "this compound," a novel, synthetically derived peptide antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a critical non-selective cation channel implicated in nociception and inflammatory pain pathways. This guide details the hypothetical mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols for the characterization of this compound. The presented data and workflows serve as a foundational model for the development of new analgesic agents targeting ion channels.

Quantitative Efficacy and Selectivity

The inhibitory activity and binding characteristics of this compound were assessed using in vitro cellular assays. The following table summarizes the key quantitative metrics derived from these preliminary studies.

ParameterValueDescription
IC₅₀ (TRPV1) 15.2 nMThe half-maximal inhibitory concentration against capsaicin-induced Ca²⁺ influx in HEK293 cells expressing human TRPV1.
Binding Affinity (Kd) 8.9 nMThe equilibrium dissociation constant for binding to the hTRPV1 channel, determined by radioligand binding assay.
Selectivity (TRPV1 vs. TRPV2) >200-foldThe ratio of IC₅₀ for TRPV2 to IC₅₀ for TRPV1, indicating high selectivity for the target channel.
Selectivity (TRPV1 vs. TRPA1) >500-foldThe ratio of IC₅₀ for TRPA1 to IC₅₀ for TRPV1, demonstrating minimal off-target activity on related channels.

Proposed Mechanism of Action: TRPV1 Signaling Pathway

This compound is hypothesized to act as a competitive antagonist at the extracellular pore region of the TRPV1 channel. By occupying this site, it prevents the conformational changes induced by agonists like capsaicin (B1668287), thereby inhibiting ion influx and downstream nociceptive signaling.

TRPV1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open PLC PLC Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Allows PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Binds & Activates Calcium_Crimson This compound (Antagonist) Calcium_Crimson->TRPV1 Binds & Inhibits Nociception Nociceptive Signaling Ca_Influx->Nociception Initiates

Figure 1: Proposed inhibition of the TRPV1 signaling pathway by this compound.

Experimental Protocols

In Vitro TRPV1 Inhibition Assay (Calcium Imaging)

This protocol details a fluorescence-based assay to quantify the inhibitory effect of this compound on capsaicin-induced calcium influx in a stable human TRPV1-expressing cell line.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
  • Seed cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate.
  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Dye Loading:

  • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in Hank's Balanced Salt Solution (HBSS).
  • Aspirate the culture medium from the wells and wash once with HBSS.
  • Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.
  • Wash the cells twice with HBSS to remove excess dye.

3. Compound Incubation:

  • Prepare serial dilutions of this compound (from 1 nM to 100 µM) in HBSS.
  • Add 50 µL of the appropriate this compound dilution or vehicle control (0.1% DMSO in HBSS) to the wells.
  • Incubate for 20 minutes at room temperature.

4. Agonist Stimulation and Data Acquisition:

  • Use a fluorescence plate reader (e.g., FlexStation 3) equipped with automated liquid handling.
  • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
  • Record a baseline fluorescence reading for 30 seconds.
  • Add 50 µL of a 4X capsaicin solution (final concentration: 100 nM) to stimulate the TRPV1 channels.
  • Continue recording the fluorescence ratio (F340/F380) for an additional 120 seconds.

5. Data Analysis:

  • Calculate the peak fluorescence ratio change in response to capsaicin for each well.
  • Normalize the data relative to the vehicle control (100% activation) and a high-concentration antagonist control (0% activation).
  • Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Synthesis Workflow

The hypothetical synthesis of the this compound peptide follows a standard solid-phase peptide synthesis (SPPS) workflow.

SPPS_Workflow Resin 1. Resin Loading (Load first amino acid) Deprotection 2. Fmoc Deprotection (Piperidine treatment) Resin->Deprotection Coupling 3. Amino Acid Coupling (HBTU/DIEA activation) Deprotection->Coupling Wash Wash Step Coupling->Wash Repeat Repeat Steps 2-4 (For each amino acid) Wash->Repeat Repeat->Deprotection Next cycle Cleavage 5. Cleavage from Resin (TFA cocktail) Repeat->Cleavage Final cycle Purification 6. HPLC Purification Cleavage->Purification Analysis 7. Mass Spectrometry (Verification) Purification->Analysis

Figure 2: High-level workflow for solid-phase peptide synthesis of this compound.

Target Engagement and Therapeutic Rationale

The therapeutic hypothesis for this compound is based on a direct and logical relationship between its molecular action and the desired physiological outcome. High-affinity binding to the TRPV1 channel (Target Engagement) is a prerequisite for channel inhibition (Mechanism of Action), which in turn leads to the reduction of pain signals (Therapeutic Effect).

Logical_Relationship Target Target Engagement (this compound binds to TRPV1) MoA Mechanism of Action (Inhibition of Ca²⁺ Influx) Target->MoA Leads to Effect Therapeutic Effect (Analgesia / Pain Reduction) MoA->Effect Results in

Calcium Crimson: A Technical Review for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent calcium indicator, Calcium Crimson.

This compound is a fluorescent indicator used to measure intracellular calcium concentration, a critical second messenger in a vast array of cellular signaling pathways. Its long-wavelength excitation and emission properties make it a valuable tool for researchers, particularly in experimental systems prone to autofluorescence. This technical guide provides a comprehensive review of this compound's properties, experimental protocols, and its application in cellular imaging.

Core Properties and Quantitative Data

This compound is a single-wavelength calcium indicator derived from Texas Red.[1][2] Upon binding to calcium ions (Ca²⁺), it exhibits an increase in fluorescence intensity with minimal spectral shift.[3][4] This characteristic allows for the detection of changes in intracellular calcium concentration by monitoring the fluorescence emission.

One of the key advantages of this compound is its excitation maximum at approximately 586-590 nm, which is significantly longer than that of many other common calcium indicators like Fluo-3 or Oregon Green BAPTA-1.[1][3][5] This red-shifted excitation helps to minimize interference from the natural fluorescence of cells and tissues (autofluorescence), thereby improving the signal-to-noise ratio in imaging experiments.[1][2]

The dissociation constant (Kd) of this compound for Ca²⁺ is in the nanomolar range, indicating a high affinity for calcium. This affinity is influenced by experimental conditions such as temperature and pH.

PropertyValueReferences
Excitation Maximum (λex) ~586 - 590 nm[1][3][5]
Emission Maximum (λem) ~606 - 615 nm[1][5]
Dissociation Constant (Kd) for Ca²⁺
    at 11.5°C261 nM[6]
    at 39.7°C204 nM[6]
    at pH 6.42571 nM[6]
    at pH 7.40269 nM[6]
Parent Fluorophore Texas Red[1][2]
Formulation Cell-permeant acetoxymethyl (AM) ester[3]

Note: The quantum yield, molar extinction coefficient, and the precise fluorescence enhancement factor for this compound are not consistently reported in the readily available literature. Some sources suggest a modest fluorescence increase upon calcium binding.

Experimental Protocols

The most common method for introducing this compound into live cells is through its acetoxymethyl (AM) ester form. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now-impermeant indicator in the cytosol where it can bind to calcium.

A known challenge with this compound is its tendency to compartmentalize within the cell, which can be mitigated by adjusting loading conditions.[1][2]

General Protocol for Loading Cells with this compound AM
  • Prepare Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.

  • Prepare Loading Solution: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester in the aqueous loading buffer.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type. To reduce compartmentalization, incubation at a lower temperature may be beneficial.[2]

  • Washing: After incubation, wash the cells with fresh, warm physiological buffer to remove any extracellular indicator.

  • De-esterification: Allow the cells to incubate in fresh buffer for at least 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging. Excite the cells near the excitation maximum of this compound (~590 nm) and collect the emission at its maximum (~610 nm).

In Situ Calibration of Intracellular Calcium Concentration

To obtain quantitative measurements of intracellular Ca²⁺ concentration, it is necessary to perform an in situ calibration. This is typically achieved by treating the loaded cells with an ionophore (e.g., ionomycin (B1663694) or A23187) in the presence of solutions with known Ca²⁺ concentrations. This allows for the determination of the minimum (Fmin, in Ca²⁺-free buffer) and maximum (Fmax, in Ca²⁺-saturating buffer) fluorescence signals. The intracellular Ca²⁺ concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

Where:

  • Kd is the dissociation constant of the indicator.

  • F is the measured fluorescence intensity.

  • Fmin is the fluorescence intensity in the absence of Ca²⁺.

  • Fmax is the fluorescence intensity at saturating Ca²⁺ concentrations.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of using this compound in a typical calcium imaging experiment and a generalized signaling pathway that can be investigated with this indicator.

Calcium Binding Mechanism

Calcium_Binding Calcium_Crimson_Free This compound (Low Fluorescence) Calcium_Crimson_Bound This compound-Ca²⁺ (High Fluorescence) Calcium_Crimson_Free->Calcium_Crimson_Bound Binding Calcium_Crimson_Bound->Calcium_Crimson_Free Dissociation Ca2_ion Ca²⁺ Ca2_ion->Calcium_Crimson_Free

Caption: Logical diagram of this compound's fluorescence change upon binding to calcium ions.

General Experimental Workflow for Calcium Imaging

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture Cells Loading Load with this compound AM Cell_Culture->Loading Washing Wash Cells Loading->Washing De-esterification De-esterification Washing->De-esterification Baseline Record Baseline Fluorescence De-esterification->Baseline Stimulation Apply Stimulus Baseline->Stimulation Recording Record Fluorescence Changes Stimulation->Recording Quantification Quantify Fluorescence Intensity Recording->Quantification Normalization Normalize Data (ΔF/F₀) Quantification->Normalization Interpretation Interpret Calcium Dynamics Normalization->Interpretation

Caption: A typical experimental workflow for monitoring intracellular calcium dynamics using this compound.

GPCR-Mediated Calcium Signaling Pathway

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) ER->IP3R Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Calcium_Crimson This compound Ca_Release->Calcium_Crimson Binds to Fluorescence Fluorescence Increase Calcium_Crimson->Fluorescence

Caption: A generalized Gq-coupled GPCR signaling pathway leading to intracellular calcium release, which can be monitored by this compound.

Conclusion

This compound is a valuable fluorescent indicator for monitoring intracellular calcium dynamics, particularly in biological samples with high autofluorescence. Its long-wavelength spectral properties offer a distinct advantage in reducing background noise. While challenges such as potential compartmentalization exist, these can often be addressed through optimization of experimental protocols. For researchers and drug development professionals studying calcium signaling, this compound provides a robust tool for investigating the intricate roles of this ubiquitous second messenger in cellular function.

References

Methodological & Application

Application Notes and Protocols for Calcium Crimson™ AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson™ is a fluorescent, single-wavelength calcium indicator designed for the detection of intracellular calcium (Ca²⁺) levels in living cells. As a member of the visible light-excitable class of dyes, it offers distinct advantages, particularly in minimizing cellular photodamage and reducing interference from autofluorescence.[1][2] This indicator exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, with minimal wavelength shift.[3][4] The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cytosol.[5]

Properties of this compound™

This compound™ is a valuable tool for cellular biology and neuroscience research, enabling the visualization of changes in calcium concentration that are critical to physiological processes like muscle contraction and neural transmission.[6]

PropertyValueReference
Excitation Maximum (Ca²⁺-bound)~586 - 590 nm[7][8][9]
Emission Maximum (Ca²⁺-bound)~606 - 615 nm[7][8][9]
Dissociation Constant (Kd) for Ca²⁺~185 - 204 nM (at 37-39.7°C)[9][10]
FormCell-permeant acetoxymethyl (AM) ester[5]
Solvent for Stock SolutionHigh-quality, anhydrous Dimethyl Sulfoxide (DMSO)[11]

Experimental Protocols

Reagent Preparation

1.1. This compound™ AM Stock Solution (2-5 mM)

  • Prepare a stock solution of this compound™ AM in high-quality, anhydrous DMSO.

  • For example, to prepare a 2 mM stock solution from 1 mg of this compound™ AM (assuming a molecular weight of ~1000 g/mol for calculation purposes, the exact MW should be obtained from the supplier), dissolve 1 mg in 500 µL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C, protected from light.

1.2. Pluronic® F-127 Solution (10% w/v)

  • Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media, preventing dye aggregation and improving loading efficiency.[12]

  • To prepare a 10% solution, dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle warming and vortexing. Store at room temperature.

1.3. Probenecid (B1678239) Solution (25 mM)

  • Probenecid is an organic anion transport inhibitor that can reduce the extrusion of the de-esterified indicator from the cell, leading to a brighter and more stable signal.[2][13]

  • To prepare a 25 mM solution, dissolve the required amount of probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS) and a small amount of NaOH to aid dissolution, then adjust the pH to ~7.4.[13]

1.4. Loading Buffer

  • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing 20 mM HEPES.

  • For the working solution, it is recommended to include Pluronic® F-127 (final concentration of 0.02-0.04%) and Probenecid (final concentration of 1-2.5 mM).[13]

Cell Loading Protocol

This protocol provides a general guideline; optimal conditions may vary depending on the cell type and experimental setup.

2.1. Cell Preparation

  • Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plates, glass-bottom dishes) to achieve the desired confluence for imaging or analysis.

  • For adherent cells, plate them the day before the experiment. For suspension cells, they can be prepared on the day of the experiment.

2.2. Preparation of the Dye Loading Solution (2X Working Solution)

  • In a microcentrifuge tube, mix your desired volume of this compound™ AM stock solution with an equal volume of 10% Pluronic® F-127.[14] Vortex vigorously.

  • Add the appropriate volume of 25 mM Probenecid to achieve the desired final concentration (e.g., 2-5 mM in the 2X solution).

  • Dilute the mixture with a physiological buffer (e.g., HHBS) to create a 2X working solution. A typical final concentration of this compound™ AM for loading is in the range of 4-5 µM, so the 2X solution would be 8-10 µM.

2.3. Cell Loading

  • Remove the culture medium from the cells.

  • Wash the cells once with the physiological buffer (e.g., HHBS).

  • Add an equal volume of the 2X dye loading solution to the cells (e.g., add 100 µL of 2X solution to 100 µL of buffer already on the cells in a 96-well plate).

  • Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[1][11] Note: Some studies suggest that loading at a lower temperature can reduce indicator compartmentalization, a known issue with rhodamine-like dyes.[1][9]

2.4. Washing

  • After incubation, gently remove the dye loading solution.

  • Wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any excess, unloaded dye. Probenecid can be included in the wash and final imaging buffer to prevent dye leakage.

  • Add the final volume of imaging buffer to the cells.

2.5. Imaging

  • Allow the cells to de-esterify the dye for approximately 30 minutes at 37°C before imaging.

  • Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets for excitation around 590 nm and emission around 610 nm.

Mandatory Visualizations

Signaling Pathway of Intracellular Calcium Measurement

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Calcium_Crimson_AM This compound™ AM Intracellular_Esterases Intracellular Esterases Calcium_Crimson_AM->Intracellular_Esterases Passive Diffusion Calcium_Crimson This compound™ (Active) Intracellular_Esterases->Calcium_Crimson Cleavage of AM Ester Fluorescent_Complex Fluorescent Ca²⁺-Indicator Complex Calcium_Crimson->Fluorescent_Complex Binding Free_Ca2 Free Intracellular Ca²⁺ Free_Ca2->Fluorescent_Complex Binding Fluorescence_Detection Fluorescence Detection Fluorescent_Complex->Fluorescence_Detection Excitation (~590 nm) Emission (~610 nm) G Start Start: Prepare Cells Prepare_Reagents Prepare Reagents: - this compound™ AM Stock - Pluronic® F-127 - Probenecid - Loading Buffer Start->Prepare_Reagents Prepare_Loading_Solution Prepare 2X Dye Loading Solution Prepare_Reagents->Prepare_Loading_Solution Load_Cells Load Cells: Add 2X solution to cells Prepare_Loading_Solution->Load_Cells Incubate Incubate: 30-60 min at 37°C or RT (Protected from light) Load_Cells->Incubate Wash Wash Cells 2-3 times Incubate->Wash De_esterify De-esterification: ~30 min at 37°C Wash->De_esterify Image Image/Analyze Fluorescence De_esterify->Image

References

Application Notes and Protocols for Calcium Crimson Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Calcium Crimson, a red fluorescent calcium indicator, for measuring intracellular calcium dynamics in live cells. This compound is an ideal probe for studies where cellular autofluorescence may be problematic due to its long excitation wavelength.

Introduction

This compound is a fluorescent, single-wavelength calcium indicator with an excitation maximum at approximately 590 nm and an emission maximum at around 615 nm.[1] It exhibits an increase in fluorescence intensity upon binding to Ca2+.[2] This property allows for the monitoring of changes in intracellular calcium concentration, a critical second messenger in numerous signaling pathways. This compound is supplied as an acetoxymethyl (AM) ester, which is a cell-permeant form that can be passively loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[1] Its long excitation wavelength makes it particularly useful for experiments in tissues or cells with high levels of autofluorescence.[1][3]

Properties of this compound
PropertyValueReference
Excitation Maximum (Ca2+-bound)~586-590 nm[2][4]
Emission Maximum (Ca2+-bound)~606-615 nm[1][4]
Dissociation Constant (Kd) for Ca2+See Table 2[5]
FormAcetoxymethyl (AM) ester[2][6]
Table 2: Dissociation Constants (Kd) of this compound for Ca2+
TemperaturepHKd (nM)Reference
11.5°C-261[5]
39.7°C-204[5]
-6.42571[5]
-7.40269[5]

Experimental Protocols

This section provides a detailed methodology for staining live cells with this compound AM.

Reagent Preparation

This compound AM Stock Solution (1-5 mM)

  • Bring the vial of this compound, AM to room temperature before opening.

  • Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[6][7][8]

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[7][9] Avoid repeated freeze-thaw cycles.

Pluronic® F-127 Stock Solution (20% w/v in DMSO)

  • Dissolve Pluronic® F-127 in DMSO to a final concentration of 20% (w/v). Gentle heating may be required.[4]

  • This solution acts as a dispersing agent to aid in the loading of the water-insoluble this compound AM into cells.[4]

  • Store at room temperature. The solution may solidify at lower temperatures; if so, warm to room temperature before use.[10][11]

Loading Buffer

  • Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a buffer of your choice suitable for your cells.

  • On the day of the experiment, prepare the final loading solution. For a final this compound concentration of 1-10 µM, dilute the stock solution accordingly.

  • To aid in the dispersion of the dye, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the loading buffer.[7][8][9] This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.

  • The final concentration of this compound AM should be empirically determined for each cell type, but a starting concentration of 1-5 µM is recommended.[9][11] Note that some protocols for other AM ester dyes suggest a final concentration up to 10 µM.[11]

Cell Staining Protocol
  • Plate cells on coverslips or in imaging dishes and allow them to adhere overnight in a suitable culture medium.

  • On the day of the experiment, aspirate the culture medium.

  • Wash the cells once with the physiological buffer.

  • Add the prepared loading buffer containing this compound AM and Pluronic® F-127 to the cells.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[9][12] The optimal loading time and temperature may vary depending on the cell type.[12] To reduce dye compartmentalization into organelles, incubation at room temperature is often recommended.[8][13]

  • After incubation, aspirate the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.[12]

  • Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound AM by intracellular esterases.[12]

  • The cells are now ready for imaging.

Imaging Parameters
  • Excitation: ~590 nm

  • Emission: ~615 nm

  • Microscope: A fluorescence microscope equipped with appropriate filters for red fluorescence is required. Confocal microscopy can be beneficial for reducing out-of-focus fluorescence.

Troubleshooting

  • Low Signal: Increase the concentration of this compound AM or the incubation time. Ensure that the stock solution is not hydrolyzed by using anhydrous DMSO and proper storage.

  • High Background: Ensure thorough washing after the loading step to remove all extracellular dye.

  • Compartmentalization: The dye may accumulate in organelles. To minimize this, try lowering the loading temperature (e.g., to room temperature) and reducing the incubation time.[8][13]

Signaling Pathway and Experimental Workflow

GPCR-Mediated Calcium Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Activation of certain GPCRs (e.g., those coupled to Gq proteins) leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by this compound.

GPCR_Calcium_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3R->Ca_ER Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Release Response Cellular Response Ca_Cyto->Response

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for live cells.

Calcium_Crimson_Workflow Start Start: Plate Cells Prepare Prepare Loading Buffer (this compound AM + Pluronic F-127) Start->Prepare Load Incubate Cells with Loading Buffer (30-60 min) Prepare->Load Wash Wash Cells (2-3 times) Load->Wash Deesterify Incubate for De-esterification (30 min) Wash->Deesterify Image Image Cells (Ex: ~590nm, Em: ~615nm) Deesterify->Image End End: Analyze Data Image->End

Caption: Experimental workflow for this compound staining.

References

Application Notes and Protocols for Calcium Crimson in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Crimson

This compound is a fluorescent, long-wavelength calcium indicator designed for the detection of intracellular calcium levels. Its spectral properties make it particularly well-suited for confocal microscopy, especially in biological samples with high intrinsic autofluorescence.[1][2] This indicator exhibits an increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift.[1] The acetoxymethyl (AM) ester form of this compound allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.[3]

Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueNotes
Excitation Maximum (Ca²⁺-bound) ~586-590 nm[2][4][5]
Emission Maximum (Ca²⁺-bound) ~606-615 nm[2][4][5]
Dissociation Constant (Kd) for Ca²⁺ ~185 nMThis value can be influenced by factors such as temperature, pH, and ionic strength.[2][6]
Quantum Yield Not explicitly reported in reviewed literature.The fluorescence intensity increases upon binding to calcium.

Key Applications in Confocal Microscopy

  • Monitoring intracellular calcium transients: Ideal for detecting rapid changes in cytoplasmic calcium concentrations in response to various stimuli.

  • Studying calcium signaling pathways: Useful for investigating signaling cascades that involve calcium as a second messenger, such as those initiated by G-protein coupled receptors (GPCRs).[4]

  • High-throughput screening: Its visible light excitation and emission properties are compatible with automated microscopy platforms used in drug discovery.[7]

  • Imaging in autofluorescent tissues: The long-wavelength excitation and emission minimize interference from cellular autofluorescence, which is often problematic in the blue-green spectral region.[1][2]

Experimental Protocols

I. Cell Preparation and Dye Loading

This protocol provides a general guideline for loading cells with this compound AM. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

  • This compound, AM ester (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent or suspension cells cultured on glass-bottom dishes suitable for confocal microscopy

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes to achieve a confluence of 70-90% at the time of the experiment.

  • Prepare Loading Solution:

    • Prepare a fresh working solution of this compound AM in a physiological buffer (e.g., HBSS). A final concentration in the range of 1-5 µM is a good starting point.

    • To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of this compound AM stock solution with an equal volume of 20% Pluronic F-127. Vortex briefly.

    • Dilute this mixture into the physiological buffer to achieve the final desired concentration.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time can vary between cell types.[8][9]

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with fresh, pre-warmed physiological buffer to remove any extracellular dye.

  • De-esterification:

    • Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.

  • Imaging: The cells are now ready for imaging on a confocal microscope.

II. Confocal Microscopy and Image Acquisition

Instrumentation and Settings:

  • Microscope: An inverted laser scanning confocal microscope equipped with appropriate lasers and detectors.

  • Laser Line: A laser line close to the excitation maximum of this compound, such as a 561 nm or 594 nm laser, is recommended.[4][10]

  • Dichroic Mirror and Emission Filter: Use a filter set that effectively separates the excitation and emission light. A long-pass or band-pass emission filter centered around 610-630 nm is suitable. For example, a 630/69 nm bandpass filter can be used.[10]

  • Objective: Use a high numerical aperture (NA) oil or water immersion objective for optimal light collection and spatial resolution.

  • Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector (HyD) is recommended.

  • Pinhole: Adjust the pinhole to 1 Airy unit for optimal confocality and rejection of out-of-focus light.

Image Acquisition Protocol:

  • Locate Cells: Using brightfield or DIC, locate the cells of interest.

  • Set Imaging Parameters:

    • Switch to fluorescence imaging.

    • Set the excitation laser power to the lowest level that provides a detectable signal to minimize phototoxicity and photobleaching.

    • Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector. The baseline fluorescence of resting cells should be clearly visible.

  • Time-Lapse Imaging:

    • For dynamic calcium measurements, set up a time-lapse acquisition sequence. The frame rate should be sufficient to capture the expected calcium transients.

    • Acquire a baseline fluorescence level for a short period before applying any stimulus.

    • Apply the stimulus (e.g., agonist, drug) and continue acquiring images to record the calcium response.

    • After the response has returned to baseline, it is often useful to add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence (Fmax) and a calcium chelator like EGTA to determine the minimum fluorescence (Fmin) for calibration purposes.

Data Analysis

The change in intracellular calcium is typically represented as a change in fluorescence intensity over time.

  • Region of Interest (ROI) Selection: Draw ROIs around individual cells or subcellular compartments of interest.

  • Fluorescence Intensity Measurement: Extract the average fluorescence intensity within each ROI for each frame of the time-lapse series.

  • Background Subtraction: If necessary, select a background ROI in a cell-free area and subtract this value from the cellular ROIs.

  • Data Normalization: The fluorescence change is often expressed as a ratio (F/F₀) or a relative change (ΔF/F₀), where:

    • F is the fluorescence intensity at a given time point.

    • F₀ is the baseline fluorescence intensity, usually averaged over several frames before the stimulus.

    • ΔF = F - F₀

Signaling Pathway Diagram

Calcium signaling is integral to many cellular processes, often initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol (B14025) trisphosphate (IP₃).

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]↑ Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Agonist Agonist Agonist->GPCR Binds Calcium_Crimson_Workflow A 1. Plate Cells on Glass-Bottom Dish B 2. Prepare this compound AM Loading Solution A->B C 3. Load Cells (30-60 min, 37°C) B->C D 4. Wash to Remove Extracellular Dye C->D E 5. De-esterification (30 min, 37°C) D->E F 6. Confocal Imaging: - Set Baseline - Apply Stimulus - Record Response E->F G 7. Data Analysis: - ROI Selection - Intensity Measurement - Normalization (ΔF/F₀) F->G

References

Application Notes and Protocols for Calcium Crimson in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson™ is a long-wavelength fluorescent calcium indicator designed for the detection of intracellular calcium dynamics. Its excitation and emission spectra in the red region of the spectrum make it particularly advantageous for experiments in cells and tissues with high levels of autofluorescence.[1][2] This indicator exhibits an increase in fluorescence intensity upon binding to Ca²⁺, with minimal wavelength shift.[2] this compound is available as a cell-permeant acetoxymethyl (AM) ester for straightforward loading into live cells. These application notes provide detailed protocols and settings for the effective use of this compound in fluorescence microscopy.

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Excitation Maximum (Ca²⁺-bound) ~586-589 nm[3][4]
Emission Maximum (Ca²⁺-bound) ~606-615 nm[1][3][4]
Dissociation Constant (Kd) for Ca²⁺ ~185 nM[1]
Molar Extinction Coefficient (ε) Not readily available
Fluorescence Quantum Yield (Φ) Not readily available

Recommended Microscope Settings

Optimal imaging of this compound requires appropriate filter sets to isolate its excitation and emission signals effectively.

Microscope ComponentRecommended Specification
Excitation Light Source Laser line at 561 nm or 594 nm
Excitation Filter Bandpass filter centered around 580-590 nm (e.g., 586/14 nm)
Dichroic Mirror Longpass filter with a cutoff around 600 nm
Emission Filter Bandpass filter centered around 610-630 nm (e.g., 630/69 nm)
Objective High numerical aperture (NA) oil or water immersion objective for cellular resolution

Experimental Protocols

Reagent Preparation

This compound AM Stock Solution (1-5 mM)

  • This compound AM is typically supplied as a lyophilized solid.

  • To prepare a stock solution, dissolve the contents of one vial in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • For example, to make a 1 mM stock solution, dissolve 50 µg of this compound AM (check the molecular weight on the product label) in the appropriate volume of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

Pluronic™ F-127 Solution (20% w/v in DMSO)

Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous loading buffers.[5]

  • Prepare a 20% (w/v) solution of Pluronic™ F-127 in high-quality, anhydrous DMSO.

  • This solution can be stored at room temperature.

General Cell Loading Protocol with this compound AM

This protocol provides a general guideline for loading a variety of adherent cell types. Optimization of dye concentration, incubation time, and temperature is recommended for each cell type and experimental condition.

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight in complete culture medium.

  • Loading Buffer Preparation: On the day of the experiment, prepare a fresh loading buffer. A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Dye Dilution:

    • Thaw an aliquot of the this compound AM stock solution and the 20% Pluronic™ F-127 solution to room temperature.

    • For a final loading concentration of 1-5 µM, first mix equal volumes of the this compound AM stock solution and the 20% Pluronic™ F-127 solution.

    • Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve the desired final concentration. For example, for a 2 µM final concentration, add the appropriate volume of the this compound AM/Pluronic™ F-127 mixture to the loading buffer.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the pre-warmed loading buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C. Note: this compound is known to be susceptible to compartmentalization into organelles.[1] To minimize this, incubation at a lower temperature (e.g., room temperature) or for a shorter duration may be necessary and should be empirically determined.

  • Washing:

    • After incubation, aspirate the loading solution.

    • Wash the cells two to three times with fresh, pre-warmed loading buffer to remove excess dye.

  • De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for imaging. It is recommended to perform imaging in a physiological buffer that maintains cell health.

Specific Protocol: Imaging Calcium Dynamics in Cultured Neurons

This protocol is a starting point for loading this compound AM into primary cultured neurons.

  • Cell Culture: Culture primary neurons on poly-D-lysine coated glass-bottom dishes.

  • Loading Solution Preparation: Prepare a 2 µM this compound AM loading solution in a suitable neuronal buffer (e.g., Hibernate-E or a HEPES-buffered saline solution) containing 0.02% Pluronic™ F-127.

  • Loading:

    • Carefully replace the neuronal culture medium with the pre-warmed loading solution.

    • Incubate the neurons for 30 minutes at 37°C.

  • Wash and De-esterification:

    • Gently wash the neurons three times with fresh, pre-warmed neuronal buffer.

    • Incubate in fresh buffer for 30 minutes at 37°C to ensure complete dye de-esterification.

  • Imaging:

    • Mount the dish on the microscope stage.

    • Use the recommended filter set for this compound.

    • Acquire a baseline fluorescence image.

    • Stimulate the neurons as required by the experimental design (e.g., with high potassium, glutamate, or a specific agonist).

    • Record the changes in fluorescence intensity over time.

Data Analysis

Changes in intracellular calcium are typically represented as a change in fluorescence intensity over time. The data can be expressed as a relative change (ΔF/F₀), where:

  • ΔF = F - F₀

  • F is the fluorescence intensity at a given time point.

  • F₀ is the baseline fluorescence intensity before stimulation.

Troubleshooting

  • Low Signal:

    • Increase the dye loading concentration or incubation time.

    • Ensure the microscope filter set is appropriate for this compound.

    • Check the health of the cells.

  • High Background:

    • Ensure thorough washing after dye loading.

    • Consider using a phenol (B47542) red-free imaging medium.

  • Compartmentalization:

    • Reduce the loading temperature (e.g., to room temperature).

    • Decrease the incubation time.

    • Use the lowest effective dye concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis A Prepare this compound AM Stock Solution (1-5 mM in DMSO) E Dilute Dye in Loading Buffer (1-5 µM final concentration) A->E B Prepare 20% Pluronic F-127 in DMSO B->E C Culture Cells on Microscopy-compatible Dish F Incubate Cells with Dye (30-60 min at 37°C or RT) C->F D Prepare Loading Buffer (e.g., HBSS) D->E E->F G Wash Cells to Remove Excess Dye F->G H Incubate for De-esterification (30 min) G->H I Mount Dish on Microscope H->I J Acquire Baseline Fluorescence I->J K Apply Stimulus J->K L Record Fluorescence Changes K->L M Data Analysis (e.g., ΔF/F₀) L->M

Caption: Experimental workflow for using this compound AM.

Gq-PLC Calcium Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq GPCR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_cytosol [Ca²⁺]i ↑ Ca_ER Ca²⁺ Store IP3R->Ca_ER opens Ca_ER->Ca_cytosol release Agonist Agonist Agonist->GPCR

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

References

Measuring Mitochondrial Calcium Dynamics with Calcium Crimson: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular calcium ([Ca²⁺]) signaling, acting as key regulators of intracellular [Ca²⁺] homeostasis. The mitochondrial matrix can sequester large amounts of [Ca²⁺], influencing a wide range of cellular processes, from energy metabolism to apoptosis. Dysregulation of mitochondrial [Ca²⁺] handling is implicated in numerous pathologies, making the accurate measurement of mitochondrial [Ca²⁺] a critical aspect of cell biology and drug discovery research.

Calcium Crimson is a red-shifted fluorescent [Ca²⁺] indicator that offers several advantages for measuring mitochondrial [Ca²⁺]. Its long excitation and emission wavelengths minimize autofluorescence from cellular components, a common issue with blue or green fluorescent probes. This results in an improved signal-to-noise ratio, which is particularly beneficial for detecting subtle changes in mitochondrial [Ca²⁺] in various cell and tissue types. Furthermore, its spectral properties make it suitable for multiplexing with other fluorescent probes, such as those monitoring mitochondrial membrane potential or reactive oxygen species. This document provides detailed application notes and protocols for the use of this compound, AM, for the measurement of mitochondrial [Ca²⁺].

Properties of this compound

A thorough understanding of the spectral and chemical properties of this compound is essential for designing and executing successful experiments.

PropertyValueReference
Excitation Maximum (Ca²⁺-bound)~589 nm[1]
Emission Maximum (Ca²⁺-bound)~609 nm[1]
Dissociation Constant (Kd) for Ca²⁺~185 nM[2]
PhotostabilityMore photostable than fluo-3 (B43766) and Calcium Green indicators[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principles of mitochondrial calcium uptake and the experimental workflow for measuring it with this compound.

MitochondrialCalciumUptake cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Cytosolic Ca2+ Cytosolic Ca2+ MCU Mitochondrial Calcium Uniporter (MCU) Cytosolic Ca2+->MCU Uptake Mitochondrial Matrix Ca2+ Mitochondrial Matrix Ca2+ MCU->Mitochondrial Matrix Ca2+ Influx ExperimentalWorkflow Cell_Culture 1. Cell Culture (e.g., on coverslips) Loading 2. Loading with This compound, AM Cell_Culture->Loading Wash 3. Wash to remove excess dye Loading->Wash De_esterification 4. De-esterification (incubation to allow cleavage of AM ester) Wash->De_esterification Imaging 5. Live-Cell Imaging (Confocal Microscopy) De_esterification->Imaging Analysis 6. Data Analysis (Quantify fluorescence changes) Imaging->Analysis

References

Application Notes and Protocols for Calcium Crimson in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for the detection of intracellular calcium mobilization. Its spectral properties make it particularly well-suited for flow cytometry applications, offering advantages in multiplexing with other fluorochromes and minimizing interference from cellular autofluorescence.[1][2] This document provides detailed application notes and protocols for the use of this compound in flow cytometric analysis of calcium flux.

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a multitude of cellular processes, including signal transduction, muscle contraction, cell proliferation, and apoptosis.[3] The ability to accurately measure changes in intracellular calcium concentration ([Ca²⁺]i) is crucial for understanding these fundamental biological events and for the development of novel therapeutics targeting calcium signaling pathways. Flow cytometry provides a powerful platform for these measurements, allowing for the rapid, quantitative analysis of calcium flux in individual cells within a heterogeneous population.[4]

This compound is a single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][5] It is available as a cell-permeant acetoxymethyl (AM) ester, which readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[6]

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (Ca²⁺-bound)~586 - 589 nm[7][8]
Emission Maximum (Ca²⁺-bound)~606 - 609 nm[7][8]
Recommended Laser Line561 nm or 594 nm[7][8]
Common Emission Filter630/69 nm[8]
Dissociation Constant (Kd) for Ca²⁺~185 nM[9]
FormAcetoxymethyl (AM) ester[1]

Signaling Pathway

Intracellular calcium signaling is a fundamental mechanism by which cells respond to external stimuli. The workflow below illustrates a generalized pathway leading to intracellular calcium release and its detection using this compound.

G General Calcium Signaling Pathway Stimulus External Stimulus (e.g., agonist, chemokine) Receptor Cell Surface Receptor (e.g., GPCR) Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_Cytosol release IP3R->Ca_ER opens channel Crimson This compound (Low Fluorescence) Ca_Cytosol->Crimson Crimson_Ca This compound-Ca²⁺ (High Fluorescence) Crimson->Crimson_Ca binds Ca²⁺ FlowCytometer Flow Cytometer Detection Crimson_Ca->FlowCytometer

Caption: Generalized intracellular calcium signaling pathway.

Experimental Protocols

Protocol 1: Cell Loading with this compound AM

This protocol outlines the steps for loading cells in suspension with the acetoxymethyl (AM) ester form of this compound.

Materials:

  • This compound, AM ester (e.g., 1 mM stock solution in anhydrous DMSO)

  • Cells of interest in suspension

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with Ca²⁺ and Mg²⁺

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127 (20% w/v solution in DMSO, optional)

  • Probenecid (B1678239) (optional)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Water bath or incubator at 37°C

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with pre-warmed (37°C) complete culture medium.

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed culture medium at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

  • Dye Loading Solution Preparation:

    • Prepare a working solution of this compound AM in your physiological buffer of choice. The final concentration typically ranges from 1 to 5 µM. This should be empirically determined for your specific cell type and experimental conditions.

    • Optional: To aid in the dispersion of the AM ester in the aqueous loading buffer, you can mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the cell suspension. This results in a final Pluronic® F-127 concentration of approximately 0.01-0.02%.[3]

  • Cell Loading:

    • Add the this compound AM working solution to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

    • Optional: To prevent the active transport of the de-esterified dye out of the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

  • Washing:

    • After incubation, wash the cells twice with pre-warmed physiological buffer to remove excess extracellular dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

    • Resuspend the final cell pellet in the desired buffer for flow cytometric analysis at a concentration of approximately 1 x 10⁶ cells/mL.

  • Resting:

    • Allow the loaded cells to rest at room temperature or 37°C for at least 15-30 minutes, protected from light, to allow for complete de-esterification of the dye within the cells.[4]

Protocol 2: Calcium Flux Assay by Flow Cytometry

This protocol describes the acquisition of calcium flux data on a flow cytometer following cell stimulation.

Materials:

  • This compound-loaded cells (from Protocol 1)

  • Agonist/stimulant of interest (prepared at 10-20X the final desired concentration)

  • Positive Control: Ionomycin (B1663694) (e.g., 1 µM final concentration)

  • Negative Control: EGTA (e.g., 5 mM final concentration) or unstimulated cells

  • Flow cytometer equipped with a 561 nm or similar laser and appropriate emission filters (e.g., 630/69 nm).

Procedure:

  • Flow Cytometer Setup:

    • Set up the flow cytometer with the appropriate laser and filter configuration for this compound.

    • Create a plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the cell population of interest.

    • Create a histogram or a plot of time vs. This compound fluorescence (e.g., PE-Texas Red or a similar channel). Set the fluorescence parameter to a linear scale.

  • Baseline Acquisition:

    • Before adding any stimulant, acquire data from the this compound-loaded cells for approximately 30-60 seconds to establish a stable baseline fluorescence.

  • Stimulation and Data Acquisition:

    • Briefly pause the data acquisition.

    • Add the agonist/stimulant to the cell suspension and gently mix.

    • Immediately resume data acquisition and record the fluorescence signal over time for several minutes, or until the signal returns to baseline.

  • Controls:

    • Positive Control: To determine the maximal fluorescence response (Fmax), add a calcium ionophore like ionomycin to a separate aliquot of loaded cells.

    • Negative Control: To determine the minimal fluorescence (Fmin), either use unstimulated cells as a baseline or chelate intracellular calcium by adding EGTA to a separate aliquot of loaded cells prior to analysis.

  • Data Analysis:

    • Gate on the cell population of interest using the FSC vs. SSC plot.

    • Analyze the change in this compound fluorescence intensity over time. This can be expressed as a ratio of the fluorescence at a given time point to the baseline fluorescence, or as the percentage of responding cells.

Experimental Workflow

The following diagram illustrates the key steps involved in a typical calcium flux experiment using this compound and flow cytometry.

G This compound Flow Cytometry Workflow cluster_prep Cell Preparation & Loading cluster_acq Data Acquisition cluster_analysis Data Analysis CellHarvest Harvest & Wash Cells CellResuspend Resuspend Cells (1-5 x 10⁶/mL) CellHarvest->CellResuspend DyeLoading Add this compound AM (1-5 µM) CellResuspend->DyeLoading Incubate Incubate 30-60 min at 37°C DyeLoading->Incubate Wash Wash Cells 2x Incubate->Wash FinalResuspend Resuspend for Analysis (~1 x 10⁶/mL) Wash->FinalResuspend Rest Rest Cells 15-30 min FinalResuspend->Rest Baseline Acquire Baseline (30-60 sec) Rest->Baseline Stimulate Add Stimulant Baseline->Stimulate AcquireResponse Acquire Fluorescence Response Over Time Stimulate->AcquireResponse Gating Gate on Cell Population AcquireResponse->Gating AnalyzeKinetics Analyze Fluorescence vs. Time Gating->AnalyzeKinetics Quantify Quantify Response (% Responding Cells, etc.) AnalyzeKinetics->Quantify

References

Application Notes and Protocols for In Situ Calibration of Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for the detection of intracellular calcium dynamics. Its spectral properties make it particularly useful for experiments where autofluorescence from biological samples is a concern. Accurate quantification of intracellular calcium concentrations ([Ca²⁺]i) using this compound requires a precise in situ calibration. This document provides detailed protocols for loading this compound AM into live cells and performing an in situ calibration to determine the minimum (Fₘᵢₙ) and maximum (Fₘₐₓ) fluorescence signals, which are essential for the calculation of [Ca²⁺]i.

Data Presentation

Spectral and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (Ca²⁺-bound)~589 nm[1]
Emission Maximum (Ca²⁺-bound)~609 nm[1]
Dissociation Constant (Kd) for Ca²⁺~185 nM[1]
Indicator TypeSingle Wavelength[1]
Factors Influencing this compound's Dissociation Constant (Kd)

The affinity of this compound for Ca²⁺ can be influenced by several environmental factors. It is crucial to consider these during experimental design and data interpretation.

FactorEffect on KdReference
TemperatureKd decreases with increasing temperature[2]
pHKd decreases with increasing pH[2]
Ionic StrengthCan alter Ca²⁺ binding[1]
Protein BindingMay affect fluorescence and Ca²⁺ affinity[1]

Experimental Protocols

Protocol 1: Loading of this compound AM into Live Cells

This protocol outlines the steps for loading the acetoxymethyl (AM) ester form of this compound into live cells. The AM ester modification renders the dye cell-permeant. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[3][4]

Materials:

  • This compound, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional)

  • Adherent or suspension cells

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound AM in anhydrous DMSO. Store this solution in small aliquots at -20°C, protected from light and moisture.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffer.

    • (Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.

  • Prepare Loading Buffer:

    • On the day of the experiment, thaw the this compound AM and Pluronic® F-127 stock solutions.

    • For a final loading concentration of 5 µM this compound, dilute the stock solution into HBSS or your desired physiological buffer.

    • To aid in dye solubilization, first mix the this compound AM stock with an equal volume of the 10% Pluronic® F-127 stock solution before diluting in the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

    • (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Replace the culture medium of your cells with the prepared loading buffer.

    • Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically. For some cell lines, incubation at room temperature can reduce dye compartmentalization.[5]

    • After incubation, wash the cells twice with fresh, pre-warmed HBSS (or your experimental buffer) to remove extracellular dye. If using, include probenecid in the wash and experimental buffers.

    • Allow the cells to de-esterify the dye for at least 30 minutes at 37°C before starting the experiment. This ensures complete cleavage of the AM esters by intracellular esterases.

Protocol 2: In Situ Calibration of Intracellular this compound

This protocol describes the determination of the minimum (Fₘᵢₙ) and maximum (Fₘₐₓ) fluorescence intensities required for the calculation of intracellular calcium concentration. This is achieved by sequentially treating the this compound-loaded cells with a calcium-free solution containing a calcium chelator and an ionophore, followed by a high calcium solution with the same ionophore.

Materials:

  • This compound-loaded cells (from Protocol 1)

  • Calcium-free physiological buffer (e.g., HBSS with no added CaCl₂)

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • Ionomycin (B1663694) or A23187 (calcium ionophores)

  • High calcium physiological buffer (e.g., HBSS with 5-10 mM CaCl₂)

Procedure:

  • Baseline Fluorescence (F):

    • Place the this compound-loaded and washed cells on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading (F) at the appropriate excitation (~589 nm) and emission (~609 nm) wavelengths. This represents the fluorescence of the dye at the resting intracellular calcium concentration.

  • Determination of Minimum Fluorescence (Fₘᵢₙ):

    • Prepare a "zero calcium" buffer by adding 5-10 mM EGTA and 5-10 µM ionomycin to the calcium-free physiological buffer.

    • Perfuse the cells with this "zero calcium" buffer. The ionomycin will permeabilize the cell membrane to calcium, and the EGTA in the buffer will chelate any intracellular calcium, driving the intracellular free calcium concentration to near zero.

    • Monitor the fluorescence intensity until it reaches a stable minimum. This stable value is Fₘᵢₙ.

  • Determination of Maximum Fluorescence (Fₘₐₓ):

    • Prepare a "saturating calcium" buffer by adding 5-10 mM CaCl₂ and 5-10 µM ionomycin to the physiological buffer.

    • Perfuse the cells with this "saturating calcium" buffer. The ionomycin will facilitate the influx of a high concentration of extracellular calcium, saturating the intracellular this compound.

    • Monitor the fluorescence intensity until it reaches a stable maximum. This stable value is Fₘₐₓ.

Calculation of Intracellular Calcium Concentration:

The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation for single-wavelength indicators:

[Ca²⁺]i = Kd * (F - Fₘᵢₙ) / (Fₘₐₓ - F)

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of this compound for Ca²⁺ (~185 nM).

  • F is the experimental fluorescence intensity.

  • Fₘᵢₙ is the minimum fluorescence intensity in the absence of calcium.

  • Fₘₐₓ is the maximum fluorescence intensity at calcium saturation.

Mandatory Visualizations

Gαq-PLC Signaling Pathway Leading to Intracellular Calcium Release

This diagram illustrates a common signaling pathway where G-protein coupled receptors (GPCRs) activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent release of calcium from the endoplasmic reticulum (ER). This calcium release is a primary event measured by indicators like this compound.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_protein Gαq/Gβγ GPCR->G_protein 2. Activation PLC Phospholipase C (PLC) G_protein->PLC 3. Gαq activates IP3 IP₃ PLC->IP3 4. Cleavage PIP2 PIP₂ PIP2->PLC IP3R IP₃ Receptor IP3->IP3R 5. Binding Calcium Ca²⁺ ER_Calcium Ca²⁺ Store ER_Calcium->Calcium 6. Release

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for In Situ Calibration

This diagram outlines the sequential steps for performing an in situ calibration of this compound in live cells.

InSitu_Calibration_Workflow Load_Cells 1. Load Cells with This compound AM Wash_Deesterify 2. Wash and De-esterify Load_Cells->Wash_Deesterify Measure_F 3. Measure Baseline Fluorescence (F) Wash_Deesterify->Measure_F Add_Fmin 4. Add Ionomycin + EGTA Measure_F->Add_Fmin Measure_Fmin 5. Measure Minimum Fluorescence (Fmin) Add_Fmin->Measure_Fmin Add_Fmax 6. Add Ionomycin + High Ca²⁺ Measure_Fmin->Add_Fmax Measure_Fmax 7. Measure Maximum Fluorescence (Fmax) Add_Fmax->Measure_Fmax Calculate_Ca 8. Calculate [Ca²⁺]i Measure_Fmax->Calculate_Ca

Caption: Workflow for in situ calibration of this compound.

References

Application Notes and Protocols for Calcium Crimson™ AM Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of Calcium Crimson™ AM ester, a fluorescent indicator designed for the measurement of intracellular calcium concentration ([Ca²⁺]i). This document is intended for researchers, scientists, and drug development professionals utilizing fluorescence microscopy, flow cytometry, or microplate-based assays to monitor calcium signaling in live cells.

Introduction

This compound™ is a long-wavelength fluorescent indicator for cytosolic calcium.[1] Like other acetoxymethyl (AM) ester derivatives of calcium indicators, this compound™, AM is a cell-permeant dye that can be passively loaded into live cells.[2][3] Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the now membrane-impermeant this compound™ in the cytoplasm.[2][3][4] Upon binding to Ca²⁺, the fluorescence emission intensity of this compound™ increases significantly with little shift in wavelength.[1][5] Its long-wavelength excitation and emission properties make it particularly useful for minimizing interference from cellular autofluorescence.[5]

Mechanism of Action

The use of this compound™, AM ester relies on a two-step process: passive diffusion into the cell and subsequent enzymatic cleavage. The AM ester groups render the molecule hydrophobic, allowing it to readily cross the plasma membrane.[6][7] Inside the cell, intracellular esterases cleave the AM esters, converting the non-fluorescent, calcium-insensitive probe into its fluorescent, calcium-sensitive form, which is then retained within the cell.[2][4]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Crimson_AM_ext This compound™, AM (Lipophilic, Non-fluorescent) Crimson_AM_int This compound™, AM Crimson_AM_ext->Crimson_AM_int Passive Diffusion Membrane Crimson This compound™ (Hydrophilic, Ca²⁺-sensitive) Crimson_AM_int->Crimson Hydrolysis Esterases Intracellular Esterases Esterases->Crimson Crimson_Ca2 This compound™-Ca²⁺ Complex (Fluorescent) Crimson->Crimson_Ca2 Binding Ca2 Ca²⁺ Ca2->Crimson_Ca2 Fluorescence Fluorescence Crimson_Ca2->Fluorescence Emission

Mechanism of this compound™ AM Ester Loading and Ca²⁺ Detection.

Spectral Properties

The spectral characteristics of this compound™ make it compatible with various fluorescence-based instruments.

PropertyWavelength (nm)
Excitation Maximum (Ca²⁺-bound)~589-590 nm[5][8]
Emission Maximum (Ca²⁺-bound)~606-615 nm[3][9]

Table 1: Spectral properties of this compound™.

Experimental Protocols

This section provides a detailed protocol for loading cells with this compound™, AM ester. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[7]

Reagent Preparation

1. This compound™, AM Ester Stock Solution (1-10 mM):

  • Prepare a stock solution of this compound™, AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][10][11]

  • AM esters are susceptible to hydrolysis, so ensure the DMSO is anhydrous.[6][7][10]

  • Store the DMSO stock solution in small aliquots, desiccated and protected from light at -20°C.[6][10] Under these conditions, the stock solution should be stable for several months.[6][10]

2. Pluronic® F-127 Solution (20% w/v in DMSO):

  • Pluronic® F-127 is a non-ionic detergent that can aid in the dispersion of the AM ester in aqueous loading buffers.[10]

  • Its use is optional but recommended to improve loading efficiency.[12][13]

3. Loading Buffer:

  • Use a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.[6][7] The buffer should be free of serum, as it may contain esterase activity that can hydrolyze the AM ester extracellularly.[11][14]

Cell Loading Protocol

G start Start prep_stock Prepare 1-10 mM This compound™, AM Stock in DMSO start->prep_stock add_pluronic Optional: Add Pluronic® F-127 (final conc. ~0.02%) prep_stock->add_pluronic prep_working Prepare Working Solution (1-10 µM in Buffer) incubate Incubate Cells (20-60 min at RT or 37°C) prep_working->incubate add_pluronic->prep_working Yes add_pluronic->prep_working No wash Wash Cells 2-3 times with Dye-Free Buffer incubate->wash de_esterify Allow for De-esterification (Optional, ~15-60 min) wash->de_esterify measure Measure Fluorescence de_esterify->measure end End measure->end

Experimental workflow for cell loading with this compound™, AM.
  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound™, AM stock solution to room temperature.[6] Prepare a working solution of 1 to 10 µM in the desired buffer.[6][7] For many cell lines, a concentration of 4-5 µM is recommended.[6][7] The optimal concentration should be determined empirically.[6][7]

    • Optional: To improve solubility, mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer. This results in a final Pluronic® F-127 concentration of approximately 0.02%.[10]

  • Cell Incubation: Replace the cell culture medium with the this compound™, AM working solution. Incubate the cells for 20 to 60 minutes at room temperature or 37°C, protected from light.[6][7] Note that incubating at 37°C may promote dye compartmentalization in organelles.[13]

  • Wash: After incubation, wash the cells two to three times with fresh, dye-free buffer to remove excess probe.[6][7][11]

  • De-esterification: Allow the cells to incubate in the dye-free buffer for an additional 15-60 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with the appropriate excitation and emission filters for this compound™.

Quantitative Parameters for Cell Loading
ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh or use aliquots stored at -20°C.[6][10]
Working Concentration 1-10 µMOptimal concentration is cell-type dependent.[6][7]
Pluronic® F-127 ~0.02% final concentrationOptional, aids in dye solubilization.[10]
Incubation Time 20-60 minutesLonger times may be needed for weakly fluorescent indicators.[6][7]
Incubation Temperature Room Temperature to 37°CLower temperatures may reduce compartmentalization.[6][7]
Probenecid (B1678239)/Sulfinpyrazone (B1681189) 1-2.5 mM / 0.1-0.25 mMOptional, to reduce leakage of de-esterified dye.[6][7]

Table 2: Summary of quantitative parameters for this compound™, AM ester cell loading.

Troubleshooting

Successful measurement of intracellular calcium with this compound™, AM ester depends on proper loading and minimal artifacts.

G problem Problem Low Signal High Background Patchy Staining No Response to Stimulus cause_low Possible Causes - Incomplete hydrolysis - Low dye concentration - Dye leakage problem:low->cause_low:c cause_high Possible Causes - Extracellular dye - Incomplete washing - Autofluorescence problem:high->cause_high:c cause_patchy Possible Causes - Poor dye solubilization - Cell clumping problem:patchy->cause_patchy:c cause_no_response Possible Causes - Dye compartmentalization - Cell health issues - Inactive stimulus problem:no_response->cause_no_response:c solution_low Solutions - Increase incubation time - Increase dye concentration - Add probenecid/sulfinpyrazone cause_low:c->solution_low:s solution_high Solutions - Thorough washing - Use serum-free media - Use appropriate filters cause_high:c->solution_high:s solution_patchy Solutions - Use Pluronic® F-127 - Ensure single-cell suspension cause_patchy:c->solution_patchy:s solution_no_response Solutions - Load at lower temperature - Check cell viability - Verify stimulus activity cause_no_response:c->solution_no_response:s

Troubleshooting common issues in calcium imaging experiments.
  • Low Signal: This could be due to inefficient loading or leakage of the dye. Try increasing the dye concentration or incubation time.[16] To reduce leakage, organic anion transport inhibitors like probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) can be added to the medium.[6][7]

  • High Background: Incomplete washing can leave extracellular dye, contributing to high background fluorescence. Ensure thorough washing steps.[6] Extracellular hydrolysis of the AM ester due to esterases in serum can also be a cause; always use serum-free media for loading.[11]

  • Patchy or Uneven Staining: This may indicate poor solubility of the AM ester. The use of Pluronic® F-127 is recommended to improve dye dispersion.[10]

  • Dye Compartmentalization: Some cell types may sequester the dye in organelles like mitochondria.[3] This can be minimized by loading the cells at a lower temperature (e.g., room temperature instead of 37°C).[7][13]

  • Incomplete Hydrolysis: The presence of partially or fully esterified dye within the cell will lead to an underestimation of the Ca²⁺ concentration, as these forms are not responsive to calcium.[11] Allowing for a de-esterification period after washing can help ensure complete hydrolysis.[15]

References

Application Notes and Protocols for Live Cell Imaging Using Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson is a fluorescent, long-wavelength calcium indicator designed for monitoring intracellular calcium dynamics in living cells. Its excitation and emission spectra in the red range of the spectrum make it particularly advantageous for experiments where autofluorescence from cellular components can be problematic. This single-wavelength indicator exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, allowing for the sensitive detection of calcium transients. These application notes provide a comprehensive overview of this compound's properties, a detailed protocol for its use in live-cell imaging, and an example of its application in studying G-protein coupled receptor (GPCR) signaling.

Properties of this compound

A thorough understanding of the spectral and chemical properties of this compound is crucial for designing and executing successful live-cell imaging experiments. Key quantitative data for this indicator are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Wavelength (Ca²⁺-bound) ~589 nm
Emission Wavelength (Ca²⁺-bound) ~609 nm
Dissociation Constant (Kd) for Ca²⁺ ~185 nM (in vitro)
Form Cell-permeant acetoxymethyl (AM) ester
Advantages - Long-wavelength excitation minimizes autofluorescence.- High photostability compared to some other visible light-excitable indicators.- Suitable for use in confocal microscopy and flow cytometry.

Experimental Protocols

This section provides a detailed methodology for the preparation of reagents, loading of this compound AM into adherent cells, and subsequent live-cell imaging to monitor intracellular calcium changes.

Reagent Preparation
  • This compound AM Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • To ensure complete dissolution, vortex the solution thoroughly.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

  • Pluronic F-127 Stock Solution (20% w/v):

    • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic AM ester in aqueous media, preventing dye aggregation and facilitating its entry into cells.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This solution can be stored at room temperature.

  • Imaging Buffer (Hanks' Balanced Salt Solution - HBSS):

    • Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES to maintain a stable pH (7.2-7.4) during the experiment. The buffer should contain calcium and magnesium to maintain cellular health.

Cell Loading Protocol

This protocol is optimized for loading this compound AM into adherent cells cultured on glass-bottom dishes or coverslips.

  • Cell Preparation:

    • Plate adherent cells on a glass-bottom dish or coverslip at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Loading Solution (Final Concentration: 1-5 µM):

    • On the day of the experiment, prepare the this compound AM loading solution. For a final concentration of 2.5 µM in 2 mL of imaging buffer:

      • In a microcentrifuge tube, mix 5 µL of 1 mM this compound AM stock solution with an equal volume (5 µL) of 20% Pluronic F-127. Vortex vigorously to mix.

      • Add this mixture to 2 mL of pre-warmed (37°C) imaging buffer (HBSS with 20 mM HEPES). Vortex again to ensure the dye is well-dispersed.

  • Dye Loading:

    • Remove the culture medium from the cells and wash them once with pre-warmed imaging buffer.

    • Add the freshly prepared this compound AM loading solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type and should be determined empirically.

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh imaging buffer at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases. This step is crucial for trapping the active, calcium-sensitive form of the dye within the cells.

Live Cell Imaging
  • Microscope Setup:

    • Place the dish containing the loaded cells on the stage of a fluorescence microscope equipped for live-cell imaging with environmental control (37°C and 5% CO₂).

    • Use an appropriate filter set for this compound. A 561 nm laser line can be used for excitation, paired with a bandpass filter such as 586/14 nm. Emission can be collected around 610 nm.

  • Image Acquisition:

    • Acquire a baseline fluorescence image of the resting cells.

    • To induce a calcium response, add the stimulus of interest (e.g., a GPCR agonist) to the imaging buffer.

    • Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence intensity over time. The acquisition rate should be adjusted based on the expected kinetics of the calcium signal.

  • Data Analysis:

    • The change in intracellular calcium concentration is proportional to the change in the fluorescence intensity of this compound.

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.

    • Normalize the fluorescence intensity data by dividing the intensity at each time point (F) by the baseline fluorescence intensity (F₀) to obtain the relative fluorescence change (F/F₀).

Application Example: Monitoring GPCR-Mediated Calcium Release

This compound is an excellent tool for studying signaling pathways that involve changes in intracellular calcium, such as those initiated by the activation of G-protein coupled receptors (GPCRs).

Signaling Pathway

GPCR_Calcium_Signaling

Experimental Workflow

Experimental_Workflow

Conclusion

This compound is a valuable tool for live-cell imaging of intracellular calcium dynamics, offering advantages in experiments where reducing autofluorescence is critical. The protocols provided in these application notes offer a robust starting point for researchers to successfully employ this indicator in their studies of calcium signaling. By following these detailed methodologies, scientists and drug development professionals can obtain reliable and reproducible data to further their understanding of the complex roles of calcium in cellular physiology and disease.

Application Notes and Protocols for Studying Calcium Waves with Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Crimson

This compound is a red fluorescent, single-wavelength calcium indicator designed for the detection of intracellular calcium dynamics. Its long excitation and emission wavelengths make it particularly well-suited for studies in cells and tissues with high intrinsic autofluorescence, a common challenge in biological imaging. By minimizing interference from background signals, this compound enables clearer visualization of calcium waves, which are crucial signaling events in a multitude of physiological and pathological processes.

Upon binding to Ca²⁺, this compound exhibits a significant increase in fluorescence intensity with minimal wavelength shift. This property simplifies experimental setup and data analysis compared to ratiometric indicators. It is available as a cell-permeant acetoxymethyl (AM) ester, allowing for straightforward loading into a wide variety of cell types.

Key Advantages of this compound

  • Reduced Autofluorescence Interference: The long excitation wavelength (~589 nm) and emission wavelength (~609 nm) of this compound effectively avoid the spectral regions where cellular autofluorescence is most prominent (typically in the blue and green regions), leading to an improved signal-to-noise ratio.[1]

  • Suitability for Multiplexing: Its red-shifted spectrum allows for multiplexing with green fluorescent probes, such as GFP-tagged proteins or other calcium indicators, enabling the simultaneous study of multiple cellular events.

  • Single-Wavelength Imaging: Simplifies image acquisition and analysis as only a single fluorescence channel is required.

Quantitative Data Summary

For researchers to make informed decisions about the suitability of this compound for their specific applications, a comparison with other commonly used red fluorescent calcium indicators is essential. The following table summarizes key quantitative data for this compound and comparable dyes.

IndicatorExcitation Max (nm)Emission Max (nm)Dissociation Constant (Kd) (nM)Quantum Yield (Φ)Signal-to-Noise Ratio (SNR)Photostability
This compound ~589[1]~609[1]~185Data not availableModerateMore photostable than Fluo-3
Rhod-4 ~530~556~525Data not availableHigh[2]High
X-Rhod-1 ~580~602~700Data not availableLow[2]Moderate
Asante Calcium Red ~540~570~400Data not availableModerate[2]Moderate
R-GECO1 ~560~580~480~0.22 (Ca²⁺-bound)[3]High[4]Prone to photoswitching[3]

Experimental Protocols

I. Cell Loading with this compound AM

This protocol provides a general guideline for loading cells with this compound AM. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent cells cultured on coverslips or in imaging dishes

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final loading concentration of 2-5 µM this compound AM, dilute the stock solution in a physiological buffer (e.g., HBSS).

    • To aid in the dispersion of the AM ester in the aqueous loading buffer, add an equal volume of the 20% Pluronic® F-127 stock solution to the this compound AM stock solution before diluting it in the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

    • Vortex the solution thoroughly to ensure it is well-mixed.

  • Cell Loading:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the loading solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically for each cell type.

  • Wash and De-esterification:

    • After incubation, remove the loading solution.

    • Wash the cells two to three times with the physiological buffer to remove any extracellular dye.

    • Incubate the cells in fresh physiological buffer for a further 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

II. Imaging Calcium Waves

Instrumentation:

  • An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

  • A light source capable of exciting this compound (e.g., a 561 nm laser or a broad-spectrum lamp with an appropriate excitation filter).

  • An emission filter suitable for this compound's emission spectrum (e.g., a 610/75 nm bandpass filter).

  • A heated stage and perfusion system to maintain cell health and allow for the application of stimuli.

Imaging Protocol:

  • Mount the Sample: Place the coverslip or imaging dish with the loaded cells onto the microscope stage.

  • Locate Cells: Using brightfield or DIC microscopy, locate the cells of interest.

  • Set Imaging Parameters:

    • Switch to fluorescence imaging.

    • Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

    • Adjust the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.

  • Acquire Baseline: Record a baseline fluorescence image series for a short period (e.g., 1-2 minutes) to ensure the cells are in a resting state.

  • Induce Calcium Waves: Introduce a stimulus (e.g., agonist, mechanical stimulation) to induce calcium waves.

  • Record Calcium Dynamics: Acquire a time-lapse series of fluorescence images to capture the initiation and propagation of the calcium waves. The acquisition frame rate will depend on the speed of the calcium waves in your system.

  • Data Storage: Save the image series for subsequent analysis.

III. Data Analysis
  • Region of Interest (ROI) Selection:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji, MATLAB).

    • Define ROIs around individual cells or subcellular regions where you want to measure calcium changes.

  • Fluorescence Intensity Measurement:

    • For each ROI, measure the mean fluorescence intensity for each frame in the time series.

  • Background Subtraction:

    • Define an ROI in a background area of the image where there are no cells.

    • Measure the mean background intensity for each frame and subtract it from the cellular ROI intensities.

  • Data Normalization:

    • To account for variations in dye loading and cell thickness, normalize the fluorescence data. A common method is to express the change in fluorescence as ΔF/F₀, where:

      • F is the fluorescence intensity at a given time point.

      • F₀ is the baseline fluorescence intensity, typically calculated as the average intensity over a period before the stimulus.

  • Visualization and Quantification:

    • Plot the normalized fluorescence intensity (ΔF/F₀) over time for each ROI.

    • From these plots, you can quantify various parameters of the calcium waves, such as amplitude, frequency, duration, and propagation speed.

IV. Cytotoxicity Assay

It is important to ensure that the loading and imaging conditions are not cytotoxic to the cells. A simple lactate (B86563) dehydrogenase (LDH) cytotoxicity assay can be performed.

Protocol:

  • Plate cells in a 96-well plate.

  • Load a subset of wells with this compound AM using the same protocol as for imaging. Include control wells with unloaded cells.

  • After the loading and de-esterification steps, collect the supernatant from all wells.

  • Perform an LDH assay on the supernatant according to the manufacturer's instructions.

  • An increase in LDH release in the dye-loaded wells compared to the control wells would indicate cytotoxicity.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Calcium Release cluster_2 Calcium Wave Propagation cluster_3 Downstream Effects Agonist Agonist Receptor GPCR Agonist->Receptor G_Protein G Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (on ER) IP3->IP3R Binds to ER_Ca_Release Ca²⁺ Release from ER IP3R->ER_Ca_Release Opens channel Cytosolic_Ca Increased Cytosolic Ca²⁺ ER_Ca_Release->Cytosolic_Ca Increases RyR Ryanodine Receptor (on ER) Cytosolic_Ca->RyR Activates (CICR) Intercellular_Spread Intercellular Ca²⁺ Wave Cytosolic_Ca->Intercellular_Spread Gap Junctions CaM Calmodulin Cytosolic_Ca->CaM Activates RyR->ER_Ca_Release Gene_Expression Gene Expression CaM->Gene_Expression Enzyme_Activity Enzyme Activity CaM->Enzyme_Activity

Caption: A typical signaling pathway leading to intracellular calcium waves.

G cluster_0 Preparation cluster_1 Cell Loading cluster_2 Imaging cluster_3 Analysis A Prepare Calcium Crimson AM Stock B Prepare Loading Solution A->B C Wash Cells B->C D Incubate with Loading Solution C->D E Wash and De-esterify D->E F Acquire Baseline E->F G Apply Stimulus F->G H Time-lapse Imaging G->H I ROI Selection H->I J Normalize Data (ΔF/F₀) I->J K Quantify Wave Parameters J->K

Caption: Experimental workflow for studying calcium waves with this compound.

G Start Start Data Analysis Load Load Image Series Start->Load ROI Select ROIs (Cells & Background) Load->ROI Intensity Measure Raw Intensity ROI->Intensity Subtract Background Subtraction Intensity->Subtract Normalize Normalize Fluorescence (ΔF/F₀) Subtract->Normalize Plot Plot Traces Normalize->Plot Quantify Quantify Wave Characteristics Plot->Quantify End End Quantify->End

Caption: Logical workflow for the analysis of calcium wave imaging data.

References

Application Note: Two-Photon Excitation Microscopy of Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Crimson is a fluorescent calcium indicator derived from Texas Red, designed for detecting intracellular calcium (Ca²⁺) dynamics. Its long-wavelength excitation and emission properties make it particularly well-suited for applications where cellular autofluorescence is a concern[1][2][3]. In two-photon laser scanning microscopy (2PLSM), the use of red-shifted indicators like this compound can facilitate deeper tissue imaging by reducing light scattering[4][5]. This indicator exhibits a significant increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift[2][6]. It is more photostable than earlier indicators like fluo-3 (B43766) and Calcium Green, making it a robust choice for time-lapse imaging experiments[2][3]. This compound can be loaded into cells as a membrane-permeant acetoxymethyl (AM) ester, which is then cleaved by intracellular esterases to trap the active indicator in the cytosol[2][3].

Properties of this compound

PropertyValueNotes
1-Photon Excitation Max (Ca²⁺-bound) ~589 nm[7]Based on a Texas Red fluorophore[1][6].
1-Photon Emission Max (Ca²⁺-bound) ~609 - 615 nm[1][7]Long-wavelength emission minimizes interference from cellular autofluorescence[1].
Two-Photon Excitation Profile Peak observed around 1100 nm[8]Broad absorption curves are typical for two-photon excitation[1].
Ca²⁺ Dissociation Constant (Kd) ~185 nM (in vitro)[1]Affinity is dependent on temperature and pH. Kd is ~269 nM at pH 7.40 and ~204 nM at 39.7°C[9].
Reported Applications Neuronal Ca²⁺ influx, deep tissue imaging[3][4]Suitable for visualizing Ca²⁺ transients in various cell types.
Common Issues Potential for subcellular compartmentalization[1]A known characteristic of some rhodamine-like dyes.

Experimental Protocols & Workflows

Successful imaging with this compound requires careful sample preparation and optimization of imaging parameters.

General Experimental Workflow

The overall process from sample preparation to data analysis follows a standardized workflow. Proper dye loading and instrument setup are crucial for acquiring high-quality data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Reagent Preparation loading Dye Loading (this compound AM) prep_reagents->loading prep_cells Cell / Tissue Preparation prep_cells->loading wash Wash & De-esterification loading->wash imaging Two-Photon Imaging wash->imaging roi Define Regions of Interest (ROIs) imaging->roi extraction Extract Fluorescence Traces roi->extraction analysis Data Analysis (ΔF/F₀) extraction->analysis

Figure 1. General workflow for two-photon calcium imaging.

Reagent Preparation
  • This compound AM Stock Solution:

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Pluronic F-127 Solution:

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid the dispersion of the AM ester in aqueous loading buffer[10].

  • Probenecid (B1678239) Stock Solution (Optional):

    • Prepare a 100-250 mM stock solution of probenecid in a basic solution (e.g., 1 M NaOH) and adjust the pH to ~7.4. Probenecid is an organic anion-transport inhibitor that can reduce leakage of the de-esterified indicator from the cells[10].

Cell Loading Protocol (Cultured Cells)

This protocol is a general guideline for loading adherent or suspension cells with this compound AM. Optimization of dye concentration and incubation time is recommended for each cell type.

  • Prepare Loading Buffer: Dilute the this compound AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS, or Ringer's solution) to a final concentration of 1-5 µM[10].

  • Add Pluronic F-127: To aid dye solubilization, mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer. This makes the final Pluronic concentration approximately 0.02%[10].

  • Add Probenecid (Optional): If dye leakage is an issue, add probenecid to the loading buffer at a final concentration of 1-2.5 mM[10].

  • Cell Loading:

    • For adherent cells, replace the culture medium with the final loading buffer.

    • For suspension cells, pellet the cells and resuspend them in the final loading buffer.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light[10][11]. Lowering the incubation temperature (e.g., to 22-25°C) may reduce subcellular compartmentalization[10].

  • Wash and De-esterification:

    • After loading, wash the cells 2-3 times with fresh, warm physiological buffer to remove excess extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases[11].

  • Imaging: The cells are now ready for imaging. Maintain the sample in physiological buffer during the experiment.

Tissue Loading Protocol (Multicell Bolus Loading)

For ex vivo brain slices or in vivo imaging, multicell bolus loading (MCBL) is an effective technique[12].

  • Prepare Dye Solution: Prepare a solution of this compound AM in DMSO with 20% Pluronic F-127. Dilute this into an artificial cerebrospinal fluid (aCSF) to the final desired concentration.

  • Micropipette Loading: Load the dye solution into a glass micropipette.

  • Targeted Injection: Under visual guidance (e.g., two-photon microscope), insert the micropipette into the tissue region of interest.

  • Pressure Ejection: Apply a brief pulse of pressure to eject a small bolus of the dye into the extracellular space[12].

  • Diffusion and Loading: Allow 30-60 minutes for the dye to diffuse into the surrounding cells and for intracellular de-esterification to occur before commencing imaging[12].

Application Example: Visualizing Neuronal Calcium Signaling

This compound is an excellent tool for monitoring Ca²⁺ dynamics during neuronal activity. A common application is to visualize the Ca²⁺ influx that occurs following neurotransmitter binding and subsequent depolarization or second messenger signaling.

G NT Neurotransmitter (e.g., Glutamate) Receptor Ionotropic Receptor (e.g., NMDA, AMPA) NT->Receptor binds Depol Membrane Depolarization Receptor->Depol causes VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depol->VGCC activates CaInflux Ca²⁺ Influx VGCC->CaInflux opens Crimson This compound CaInflux->Crimson binds to Signal Fluorescence Signal Crimson->Signal produces

Figure 2. Simplified pathway of glutamate-induced neuronal calcium influx.

In this pathway, the binding of a neurotransmitter like glutamate (B1630785) to its postsynaptic receptors leads to membrane depolarization. This change in voltage activates voltage-gated calcium channels, resulting in a rapid influx of Ca²⁺ into the neuron. The increase in intracellular Ca²⁺ is detected by this compound, which binds to the free Ca²⁺ and produces a measurable increase in fluorescence. This change in fluorescence (ΔF/F₀) serves as a direct proxy for neuronal activity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Fluorescence Signal Incomplete de-esterification. Low dye loading concentration. Photobleaching.Ensure a 30-minute post-wash incubation for de-esterification. Empirically determine the optimal dye concentration (1-10 µM range)[11]. Reduce laser power or scan time.
Rapid Signal Loss / Dye Leakage Active export of the dye by organic anion transporters in the cell membrane.Add an anion-transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers[10].
High Background Fluorescence Incomplete removal of extracellular dye.Ensure thorough washing (2-3 times) after the loading step.
Patchy or Punctate Staining Subcellular compartmentalization of the dye (e.g., in mitochondria)[1].Reduce the loading temperature (e.g., room temperature instead of 37°C) and minimize incubation time[10].

References

Calcium Crimson: Application Notes and Protocols for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Calcium Crimson™, a long-wavelength fluorescent indicator for measuring intracellular calcium concentrations. These guidelines are intended to help researchers optimize their experimental conditions for successful and reproducible results.

Introduction to this compound

This compound is a fluorescent dye used for detecting intracellular calcium (Ca²⁺). Derived from Texas Red®, it is excitable by visible light and exhibits an increase in fluorescence emission intensity upon binding to Ca²⁺ with minimal wavelength shift.[1] Its long-wavelength excitation and emission properties (~589 nm and ~609 nm, respectively) make it particularly useful for experiments where autofluorescence from cells or tissues can be problematic.[2][3][4] It is available in a cell-permeant acetoxymethyl (AM) ester form, which allows for passive loading into live cells.[1]

Properties of this compound

The key spectral and chemical properties of this compound are summarized below. Understanding these properties is crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueReference
Excitation Maximum (Ca²⁺-bound)~589 nm[2]
Emission Maximum (Ca²⁺-bound)~609 nm[2]
Dissociation Constant (Kd) for Ca²⁺~185 nM[5][6][7]
FormCell-permeant AM ester, water-soluble salt[1]

Application Notes: Loading Concentration and Incubation Time

The optimal loading concentration and incubation time for this compound™ AM are highly dependent on the cell type and experimental conditions. The goal is to use the lowest dye concentration that yields a sufficient signal-to-noise ratio to avoid artifacts from overloading, such as calcium buffering and potential cytotoxicity.[1][8]

General Recommendations:

ParameterRecommended RangeNotes
Working Concentration 1 µM to 10 µMThe exact concentration must be determined empirically for each cell type and experiment.[1]
Incubation Time 20 to 60 minutesLonger incubation times may be required for some cell types, but can also lead to compartmentalization of the dye.[1][7]
Incubation Temperature Room Temperature to 37°CLoading at lower temperatures (room temperature or below) can sometimes reduce indicator compartmentalization.[1] However, some protocols for specific cell types, like T lymphocytes, suggest 37°C.[9]

Factors Influencing Loading:

  • Cell Type: Different cell lines and primary cells have varying esterase activity and membrane permeability, affecting dye loading and de-esterification.

  • Temperature: While 37°C is often used, lower temperatures can minimize the sequestration of the dye into organelles.[1][8]

  • Dye Concentration: Higher concentrations can lead to incomplete de-esterification and compartmentalization.[7] It is recommended to start with a low concentration and increase it stepwise if the signal is insufficient.[8]

  • Serum: Loading should be performed in serum-free media, as serum contains esterases that can cleave the AM ester extracellularly.[10]

Detailed Experimental Protocols

  • Reconstitution: Prepare a stock solution of this compound™ AM at a concentration of 2 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] For example, to make a 2 mM stock solution from a 50 µg vial, the required volume of DMSO will depend on the molecular weight provided on the product label.

  • Storage: The DMSO stock solution should be stored desiccated and protected from light at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture exposure.[1][11]

This protocol provides a general guideline for loading adherent or suspension cells. Optimization is recommended for specific cell types.

  • Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the this compound™ AM stock solution. Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution - HBSS, Krebs-Henseleit Buffer - KHB). The buffer should be free of serum.[1][10]

  • Optional - Use of Pluronic® F-127: To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used.[1][12] A common method is to mix the AM ester stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the final loading buffer (final Pluronic® concentration will be ~0.02%).[13]

  • Cell Loading:

    • For adherent cells , remove the culture medium and replace it with the loading buffer containing this compound™ AM.

    • For suspension cells , pellet the cells and resuspend them in the loading buffer.

  • Incubation: Incubate the cells for 20-60 minutes at a determined temperature (e.g., room temperature or 37°C), protected from light.[1]

  • Washing: After incubation, wash the cells at least twice with fresh, warm physiological buffer to remove any excess, non-loaded dye. This step is important as this compound is fluorescent prior to ester cleavage.[1]

  • De-esterification: Allow the cells to incubate for an additional 30 minutes in fresh buffer to ensure complete cleavage of the AM ester group by intracellular esterases.[11] This traps the active, Ca²⁺-sensitive form of the dye inside the cells.

  • Imaging: The cells are now ready for fluorescence imaging. Use appropriate filters for Texas Red® or similar fluorophores (Excitation: ~589 nm, Emission: ~609 nm).

Visualizations

G cluster_prep Preparation cluster_loading Cell Loading cluster_exp Experiment prep_stock Prepare 2-5 mM Stock in Anhydrous DMSO prep_load Dilute Stock to 1-10 µM in Serum-Free Buffer (Optional: Add Pluronic® F-127) prep_stock->prep_load load_cells Incubate Cells with Dye (20-60 min, RT to 37°C) prep_load->load_cells wash_cells Wash Cells 2x with Fresh Buffer load_cells->wash_cells deesterify De-esterify Dye (Incubate ~30 min) wash_cells->deesterify stimulate Apply Stimulus (e.g., Agonist, Drug) deesterify->stimulate acquire Acquire Fluorescence Data (Ex: ~589 nm, Em: ~609 nm) stimulate->acquire analyze Analyze Ca²⁺ Transients acquire->analyze

Caption: Experimental workflow for intracellular calcium imaging using this compound™ AM.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds & Opens Ca_ion Ca²⁺ Crimson Calcium Crimson Ca_ion->Crimson Binds Fluorescence Fluorescence (Em: ~609 nm) Crimson->Fluorescence Emits IP3R->Ca_ion Releases ER_Ca Stored Ca²⁺

References

Application Notes and Protocols for Using Pluronic F-127 with Calcium Crimson™ AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson™ AM is a fluorescent indicator used for the detection of intracellular calcium, a crucial second messenger in numerous signaling pathways. Like other acetoxymethyl (AM) ester derivatives of fluorescent dyes, this compound™ AM is hydrophobic, which can lead to challenges with its solubilization in aqueous cell culture media, often resulting in precipitation and inefficient cell loading.[1][2] Pluronic® F-127, a non-ionic surfactant, is widely used to facilitate the dispersion of these hydrophobic AM esters in physiological solutions, thereby enhancing their loading into cells.[1][2][3] These application notes provide a detailed protocol for the effective use of Pluronic® F-127 to load this compound™ AM into live cells for the measurement of intracellular calcium dynamics.

Pluronic® F-127 works by forming micelles that encapsulate the hydrophobic AM ester, allowing for a more uniform suspension in the aqueous loading buffer.[4] This improved dispersion prevents dye aggregation and precipitation, leading to more consistent and efficient loading across the cell population.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the now-hydrophilic and calcium-sensitive form of the dye, this compound™, in the cytoplasm.[6][7] Upon binding to free calcium ions (Ca²⁺), this compound™ exhibits a significant increase in fluorescence emission intensity, allowing for the visualization and quantification of changes in intracellular calcium concentration.[8][9]

Materials and Reagents

  • This compound™ AM

  • Pluronic® F-127 (provided as a 20% w/v solution in DMSO or as a solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Cell culture medium appropriate for the cell type

  • Live cells for loading

Data Presentation

Table 1: Properties of this compound™

PropertyValueReference
Excitation Peak (Ca²⁺-bound)~589 nm[10]
Emission Peak (Ca²⁺-bound)~609 nm[10]
Kd for Ca²⁺~204 nM (at 39.7°C, pH 7.4)[11]

Table 2: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationFinal Working ConcentrationReference
This compound™ AM1-5 mM in DMSO1-10 µM[1][3]
Pluronic® F-12720% (w/v) in DMSO0.02% - 0.04%[12][13]
Probenecid (optional)250 mM in 1 M NaOH1-2.5 mM[12]

Experimental Protocols

Reagent Preparation

1. This compound™ AM Stock Solution (1-5 mM):

  • Prepare a stock solution of this compound™ AM in high-quality, anhydrous DMSO.

  • For example, to make a 1 mM stock solution, dissolve 1 mg of this compound™ AM (molecular weight will vary, check the manufacturer's specifications) in the appropriate volume of anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light and moisture.

2. Pluronic® F-127 Stock Solution (20% w/v in DMSO):

  • If using solid Pluronic® F-127, dissolve 2 g in 10 mL of anhydrous DMSO. Gentle heating (up to 50-65°C) may be required to fully dissolve the solid.[1]

  • Store the solution at room temperature. Do not refrigerate or freeze, as this can cause the Pluronic® F-127 to solidify. If solidification occurs, warm the vial to 50-65°C and vortex until it becomes a clear liquid before use.[1][14]

3. Probenecid Stock Solution (250 mM, optional):

  • Probenecid can be used to inhibit organic anion transporters, which can extrude the cleaved dye from the cells.[12]

  • Prepare a stock solution by dissolving probenecid in 1 M NaOH. The solution will be alkaline, so the pH of the final loading buffer must be readjusted.[12]

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Prepare the Loading Solution:

    • Immediately before use, in a microcentrifuge tube, mix equal volumes of the this compound™ AM stock solution and the 20% Pluronic® F-127 stock solution.[1] For example, mix 5 µL of 1 mM this compound™ AM with 5 µL of 20% Pluronic® F-127.

    • Vortex the mixture thoroughly.

    • Dilute this mixture into the desired volume of physiological buffer (e.g., HBSS with HEPES) to achieve the final working concentration of this compound™ AM (typically 1-5 µM) and Pluronic® F-127 (typically 0.02-0.04%).[12][13]

    • If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM and adjust the pH to the physiological range.[12]

  • Cell Preparation and Loading:

    • Grow cells to the desired confluency on coverslips or in imaging plates.

    • Remove the cell culture medium.

    • Wash the cells once with the physiological buffer.

    • Add the prepared loading solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C or room temperature.[12][15] Incubation at a lower temperature may reduce dye compartmentalization into organelles.[1] The optimal time and temperature should be determined empirically.

  • Washing and De-esterification:

    • After incubation, remove the loading solution.

    • Wash the cells two to three times with fresh, warm physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.[15]

    • Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases.[12][15]

  • Imaging:

    • The cells are now ready for fluorescence imaging.

    • Excite the cells at approximately 589 nm and measure the emission at approximately 609 nm.[10]

    • Monitor the changes in fluorescence intensity to observe intracellular calcium dynamics in response to stimuli.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_loading Cell Loading Procedure cluster_imaging Data Acquisition prep_dye Prepare this compound™ AM Stock Solution (1-5 mM in DMSO) mix Mix equal volumes of Dye and Pluronic® F-127 solutions prep_dye->mix prep_pluronic Prepare 20% Pluronic® F-127 Stock Solution (in DMSO) prep_pluronic->mix dilute Dilute mixture into physiological buffer mix->dilute load_cells Incubate cells with loading solution (30-60 min) dilute->load_cells wash Wash cells to remove extracellular dye load_cells->wash deesterify Incubate for de-esterification (30 min) wash->deesterify image Fluorescence Imaging (Ex: ~589 nm, Em: ~609 nm) deesterify->image signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Calcium_Crimson_AM This compound™ AM (hydrophobic) Esterases Intracellular Esterases Calcium_Crimson_AM->Esterases Enters cell Calcium_Crimson This compound™ (hydrophilic) Esterases->Calcium_Crimson Cleaves AM ester Fluorescent_Complex [this compound™-Ca²⁺] Fluorescent Complex Calcium_Crimson->Fluorescent_Complex Ca2_ion Ca²⁺ Ca2_ion->Fluorescent_Complex

References

Application Notes and Protocols for Enhancing Calcium Crimson™ Signal with Probenecid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Crimson™ is a fluorescent, long-wavelength calcium indicator vital for monitoring intracellular calcium concentration changes. Its spectral properties make it particularly useful in tissues with high autofluorescence. However, like many other anionic fluorescent dyes, this compound™ can be actively extruded from the cytoplasm of many cell types. This process, known as dye leakage, is primarily mediated by organic anion transporters (OATs) and can lead to a diminished fluorescent signal and a reduced signal-to-noise ratio. Probenecid (B1678239), a well-characterized inhibitor of OATs, can be employed to block this efflux, thereby significantly improving the intracellular retention of this compound™ and enhancing the quality of calcium imaging data.[1][2][3][4]

These application notes provide a comprehensive guide to using probenecid with this compound™ for improved dye retention and more robust and reliable measurements of intracellular calcium dynamics.

Mechanism of Action: Probenecid and Dye Retention

Fluorescent calcium indicators in their acetoxymethyl (AM) ester form are cell-permeant. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now-anionic and calcium-sensitive form of the dye in the cytoplasm. However, many cell lines, such as CHO and HeLa, express high levels of organic anion transporters (e.g., OAT1 and OAT3) on their plasma membrane.[1][3] These transporters recognize the anionic form of the dye as a substrate and actively transport it out of the cell.

Probenecid acts as a competitive inhibitor of these organic anion transporters.[5][6][7] By binding to the transporters, probenecid prevents the efflux of the de-esterified this compound™, leading to its accumulation and prolonged retention within the cell.[2] This results in a more stable and intense fluorescent signal over the course of the experiment.

Data Presentation

Table 1: Illustrative Effect of Probenecid on this compound™ Retention in CHO Cells

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units) - Without ProbenecidMean Fluorescence Intensity (Arbitrary Units) - With 2.5 mM Probenecid
010001000
15750950
30550900
60300850
90150800

Table 2: Probenecid Concentration and Dye Retention

Probenecid Concentration (mM)Estimated Dye Retention after 60 minutes (%)
030%
0.565%
1.080%
2.585%

Experimental Protocols

Preparation of Reagents

This compound™ AM Stock Solution (1-5 mM)

  • Prepare a 1-5 mM stock solution of this compound™ AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.

Probenecid Stock Solution (250 mM) Probenecid is poorly soluble in aqueous solutions at neutral pH. A concentrated stock solution is typically prepared in a basic solution and then diluted.

  • Dissolve probenecid in 1 M NaOH to a final concentration of 250 mM.

  • Alternatively, a water-soluble salt of probenecid can be used and dissolved directly in buffer.

  • Store the stock solution at -20°C.

Pluronic™ F-127 Solution (20% w/v) Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of AM esters in aqueous media.

  • Prepare a 20% (w/v) solution of Pluronic™ F-127 in DMSO.

  • Store at room temperature.

Assay Buffer A common assay buffer is Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

  • Prepare HBSS with 20 mM HEPES.

  • Adjust the pH to 7.4.

Cell Loading Protocol with Probenecid

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plate) and culture overnight to allow for attachment.

  • Prepare Loading Buffer:

    • For a final concentration of 5 µM this compound™ and 2.5 mM probenecid:

      • To your assay buffer, add the this compound™ AM stock solution to a final concentration of 5 µM.

      • Add the 250 mM probenecid stock solution to a final concentration of 2.5 mM.

      • To aid in dye solubilization, add Pluronic™ F-127 to a final concentration of 0.02-0.04%.

    • Vortex the loading buffer thoroughly.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the prepared loading buffer to the cells.

    • Incubate for 60-90 minutes at 37°C. Some cell types may benefit from a longer incubation at a lower temperature (e.g., room temperature) to reduce dye compartmentalization.[8]

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with assay buffer containing 2.5 mM probenecid to remove extracellular dye.

  • Imaging:

    • Add fresh assay buffer containing 2.5 mM probenecid to the cells.

    • Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for this compound™ (Excitation max: ~589 nm, Emission max: ~609 nm).

Visualizations

G cluster_cell Cell Cytoplasm Calcium_Crimson_AM This compound™ AM Esterases Intracellular Esterases Calcium_Crimson_AM->Esterases Enters Cell Extracellular_Space Extracellular Space Calcium_Crimson_Anion Anionic this compound™ Esterases->Calcium_Crimson_Anion Cleavage OAT Organic Anion Transporter (OAT) Calcium_Crimson_Anion->OAT Efflux Substrate Ca2 Ca²⁺ Calcium_Crimson_Anion->Ca2 Binds OAT->Extracellular_Space Dye Efflux Fluorescence Fluorescence Signal Ca2->Fluorescence Probenecid Probenecid Probenecid->OAT Inhibits

Caption: Mechanism of Probenecid-mediated dye retention.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Loading_Buffer Prepare loading buffer with This compound™ AM, Probenecid, and Pluronic™ F-127 Seed_Cells->Prepare_Loading_Buffer Load_Cells Incubate cells with loading buffer (60-90 min, 37°C) Prepare_Loading_Buffer->Load_Cells Wash_Cells Wash cells with assay buffer containing Probenecid Load_Cells->Wash_Cells Add_Assay_Buffer Add fresh assay buffer with Probenecid Wash_Cells->Add_Assay_Buffer Image_Cells Acquire fluorescence images Add_Assay_Buffer->Image_Cells Analyze_Data Analyze calcium dynamics Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for this compound™ loading with Probenecid.

Considerations and Troubleshooting

  • Cell-Type Dependence: The activity of organic anion transporters varies significantly between cell types.[1][3] Cell lines like CHO and HeLa are known to have high transporter activity and will likely benefit greatly from the use of probenecid. For cell types with low OAT activity, the use of probenecid may not be necessary.

  • Probenecid Toxicity: While generally well-tolerated for the duration of a typical calcium imaging experiment, prolonged exposure to high concentrations of probenecid can be toxic to some cells.[1] If cytotoxicity is a concern, it is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of probenecid for your specific cell type.

  • Compartmentalization: this compound™, being a zwitterionic dye, can be susceptible to compartmentalization within organelles.[8] Lowering the loading temperature and incubation time may help to minimize this effect.

  • Off-Target Effects: Probenecid can have off-target effects, including the inhibition of pannexin-1 channels, which could potentially influence calcium signaling in some experimental systems.[9] It is important to consider these potential effects when interpreting data.

  • Alternative Dyes: For long-term studies or in cell lines that are particularly sensitive to probenecid, consider using newer generation calcium indicators that have been specifically designed for improved intracellular retention and do not require the use of probenecid.[1][4][10][11]

By following these guidelines and protocols, researchers can effectively utilize probenecid to enhance the performance of this compound™ and obtain more reliable and reproducible data in their intracellular calcium studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Calcium Crimson™ Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Crimson™, your resource for troubleshooting common issues encountered during intracellular calcium measurements. This guide is designed for researchers, scientists, and drug development professionals to help ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and what are its spectral properties?

This compound™ is a fluorescent calcium indicator that exhibits an increase in fluorescence emission intensity upon binding to Ca²⁺. It is a single-wavelength indicator, meaning its emission wavelength does not shift upon calcium binding. Its long excitation wavelength makes it particularly useful for experiments where autofluorescence from cells or tissues is a concern.[1]

Q2: What are the known challenges associated with using this compound™ AM?

A known drawback of this compound™ AM is its tendency to compartmentalize within organelles, which can lead to a lower signal-to-background ratio.[2] Researchers have also anecdotally reported difficulties in achieving efficient loading in some cell types, such as neurons.

Q3: How can I improve the signal-to-noise ratio (SNR) in my this compound™ experiments?

To improve the SNR, you can try increasing the dye concentration and ensuring thorough washing to remove any unlabeled dye from the media.[3] Additionally, optimizing imaging parameters such as excitation intensity and exposure time can help maximize the signal while minimizing background noise.

Troubleshooting Guide: Poor this compound™ Loading

This section provides a question-and-answer guide to directly address specific issues you may encounter during your experiments.

Problem 1: Weak or No Fluorescence Signal

Q: I am not observing any significant fluorescence from my cells after loading with this compound™ AM. What could be the issue?

A: This is a common issue that can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Inadequate Dye Loading:

    • Concentration: The optimal concentration for AM ester dyes typically ranges from 1 to 10 µM. You may need to empirically determine the ideal concentration for your specific cell type and experimental conditions.[2]

    • Incubation Time and Temperature: Incubate cells with the dye for 30 to 60 minutes. While many protocols suggest 37°C, some cell types show better loading and less compartmentalization at room temperature.[4]

    • Solubilization: Ensure the this compound™ AM ester is properly dissolved. Use high-quality, anhydrous DMSO to prepare a stock solution. The use of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in dispersing the dye in your aqueous loading buffer.[5] Studies have shown that lowering the concentrations of both Pluronic® F-127 and DMSO can improve loading efficiency.[5]

  • Incomplete De-esterification:

    • The AM ester form of the dye is not fluorescent and must be cleaved by intracellular esterases to become active. After loading, wash the cells and incubate them in a dye-free buffer for at least 30 minutes to allow for complete de-esterification. This step is often performed at 37°C to maximize esterase activity.[4]

  • Dye Extrusion:

Problem 2: High Background Fluorescence or Low Signal-to-Noise Ratio

Q: My cells are fluorescent, but the background is very high, making it difficult to detect changes in calcium levels. How can I fix this?

A: High background can obscure your signal and is often related to dye compartmentalization or incomplete washing.

  • Compartmentalization:

    • This compound™ is known to be susceptible to sequestration within organelles.[2] To minimize this, try lowering the loading temperature to room temperature.[2] Reducing the loading time and dye concentration can also help. Visually inspect your cells under the microscope; a diffuse cytoplasmic staining indicates successful loading, whereas bright puncta suggest compartmentalization.

  • Extracellular Dye:

    • Thoroughly wash the cells with fresh, warm buffer after loading to remove any dye that has not entered the cells or is non-specifically associated with the cell membrane.

  • Autofluorescence:

    • Although this compound™ is designed to minimize issues with autofluorescence due to its long excitation wavelength, it can still be a factor in some samples.[1] You can assess the level of autofluorescence by imaging an unstained control sample using the same imaging settings.

Problem 3: Phototoxicity or Photobleaching

Q: I am observing changes in cell morphology or a rapid decrease in fluorescence intensity during imaging. What should I do?

A: These are signs of phototoxicity and photobleaching, which can be mitigated by adjusting your imaging parameters.

  • Reduce Excitation Intensity: Use the lowest possible laser power that still provides an adequate signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

  • Reduce Frequency of Imaging: If your experimental design allows, decrease the frequency of image acquisition.

  • Use of Antifade Reagents: For fixed-cell imaging, consider using an antifade mounting medium. For live-cell imaging, specialized media formulations with antioxidant properties may help.

Experimental Protocols

Detailed Protocol for this compound™ AM Loading in Cultured Cells

This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is highly recommended.

Materials:

  • This compound™, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with Ca²⁺ and Mg²⁺)

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound™ AM in anhydrous DMSO.

    • Optional: For easier solubilization in aqueous buffer, mix the this compound™ AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the this compound™ AM stock solution into your physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Optional: If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Culture your cells on coverslips or in imaging plates.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at either room temperature or 37°C. Protect from light.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.

    • Add fresh physiological buffer (with probenecid, if used) and incubate for an additional 30 minutes at 37°C to ensure complete de-esterification of the dye.

  • Imaging:

    • You are now ready to perform calcium imaging experiments. Use an appropriate filter set for this compound™ (Excitation/Emission: ~590/615 nm).

Data Presentation

Comparison of Red Fluorescent Calcium Indicators

This table summarizes the properties of this compound™ and other commonly used red fluorescent calcium indicators to aid in selecting the most appropriate dye for your experiment.

IndicatorKd for Ca²⁺ (nM)Excitation Max (nm)Emission Max (nm)Key AdvantagesKnown Disadvantages
This compound™ ~185~590~615Long excitation wavelength minimizes autofluorescence; photostable.[5][7]Prone to compartmentalization; can have a low signal-to-background ratio.[2][5]
Rhod-2 ~570~552~576Good for detecting higher calcium concentrations; can be used for mitochondrial calcium measurements.Cationic nature can lead to mitochondrial sequestration.[7]
X-Rhod-1 ~700~580~602Lower affinity is suitable for measuring large calcium transients.[8]Lower brightness compared to some other indicators.
Cal-590 Not specified~580~590Improved signal-to-noise ratio and reduced mitochondrial accumulation compared to Rhod-2.Less commonly cited in the literature.
Asante Calcium Red ~400~540Not specifiedRatiometric potential.[8]May require specific imaging setups for ratiometric measurements.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading cluster_imaging Imaging A Prepare Stock Solutions (this compound AM in DMSO, optional Pluronic F-127) B Prepare Loading Solution (1-10 µM in Buffer, optional Probenecid) A->B C Wash Cells with Buffer B->C D Incubate with Loading Solution (30-60 min, RT or 37°C) C->D E Wash Cells to Remove Extracellular Dye D->E F Incubate for De-esterification (30 min, 37°C) E->F G Acquire Fluorescence Images (Ex/Em: ~590/615 nm) F->G

This compound™ AM Loading Workflow

TroubleshootingTree Start Poor this compound™ Signal WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No CheckLoading Optimize Loading: - Concentration (1-10 µM) - Time (30-60 min) - Temperature (RT or 37°C) - Use Pluronic F-127 WeakSignal->CheckLoading Yes Phototoxicity Phototoxicity/ Photobleaching? HighBg->Phototoxicity No ReduceCompart Reduce Compartmentalization: - Lower loading temperature (RT) - Shorter incubation time - Lower dye concentration HighBg->ReduceCompart Yes ReduceIntensity Reduce Excitation Intensity Phototoxicity->ReduceIntensity Yes CheckDeester Ensure Complete De-esterification: - Incubate 30 min post-loading at 37°C CheckLoading->CheckDeester PreventExtrusion Prevent Dye Extrusion: - Add Probenecid or Sulfinpyrazone CheckDeester->PreventExtrusion ThoroughWash Ensure Thorough Washing: - Wash 2-3 times post-loading ReduceCompart->ThoroughWash CheckAutofluo Check Autofluorescence: - Image unstained control ThoroughWash->CheckAutofluo ReduceExposure Minimize Exposure Time and Frequency ReduceIntensity->ReduceExposure

References

how to prevent Calcium Crimson compartmentalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Crimson. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their calcium imaging experiments, with a specific focus on preventing compartmentalization.

Frequently Asked Questions (FAQs)

Q1: What is this compound compartmentalization?

A1: this compound, like other rhodamine-based dyes, has a tendency to be actively transported into and sequestered within intracellular organelles, particularly mitochondria.[1][2] This process, known as compartmentalization, leads to a decrease in the cytosolic concentration of the dye and an increase in background fluorescence from these compartments. This can interfere with the accurate measurement of cytosolic calcium transients.[1]

Q2: How can I prevent this compound compartmentalization?

A2: The most effective method to prevent compartmentalization is to use a dextran-conjugated form of the indicator.[1][2] The large, biologically inert dextran (B179266) molecule prevents sequestration into organelles and extrusion from the cell.[1] For the acetoxymethyl (AM) ester form of this compound, reducing the loading temperature can also help minimize compartmentalization.[3][4][5][6]

Q3: Is a dextran-conjugated version of this compound available?

A3: this compound dextran has been discontinued (B1498344) from commercial suppliers. However, it may be available through custom synthesis services.[1]

Q4: What are the main differences between loading this compound AM and its dextran conjugate?

A4: this compound AM is a cell-permeant form that can be passively loaded into cells by incubation.[4] Once inside, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.[4] However, this form is prone to compartmentalization.[2] The dextran conjugate is not membrane-permeant and must be loaded into cells using invasive techniques such as microinjection, electroporation, or patch pipette diffusion.[2] While more technically demanding to load, the dextran conjugate shows significantly reduced compartmentalization and leakage, making it suitable for long-term experiments.[1][7][8]

Q5: At what temperature should I load this compound AM to reduce compartmentalization?

A5: While 37°C is a common incubation temperature for AM esters, it can promote dye compartmentalization.[4] To reduce this effect, it is recommended to perform the loading at room temperature (20-25°C) or even lower.[3][5][6] The optimal temperature should be determined empirically for your specific cell type.

Troubleshooting Guides

Issue 1: High background fluorescence and loss of cytosolic signal over time.

Cause: This is a classic sign of dye compartmentalization, where the this compound is being sequestered into organelles like mitochondria.

Solutions:

  • Primary Recommendation: Use a Dextran Conjugate. If feasible, obtain a custom-synthesized dextran conjugate of this compound. This is the most robust solution for preventing compartmentalization, especially for long-term imaging.[1][2][7]

  • Optimize AM Ester Loading Temperature. If using the AM ester, lower the incubation temperature. Start by loading at room temperature instead of 37°C.[3][4][5] You may need to optimize the temperature and loading time for your specific cells.

  • Minimize Loading Time and Concentration. Use the lowest effective concentration of this compound AM and the shortest possible incubation time that provides an adequate signal-to-noise ratio.[3][9] This reduces the amount of dye available for sequestration.

  • Use Anion Transport Inhibitors. The addition of probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) to the loading and imaging buffer can help to reduce the extrusion of the de-esterified indicator from the cell.[3][9]

Issue 2: Difficulty loading this compound dextran conjugate.

Cause: Dextran conjugates are not membrane-permeable and require physical methods for intracellular delivery.

Solutions:

  • Microinjection: This method allows for precise loading of individual cells. Prepare the dextran conjugate at a concentration of 10-20% (w/v) in distilled water for injection.[1]

  • Patch-Clamp Pipette: The dextran conjugate can be included in the patch pipette solution and will diffuse into the cell upon achieving a whole-cell configuration.

  • Electroporation: This technique can be used to load a larger population of cells simultaneously. Optimization of electroporation parameters will be required for your specific cell type.

Data Presentation

Table 1: Comparison of this compound Forms

FeatureThis compound AMThis compound Dextran Conjugate
Loading Method IncubationMicroinjection, Electroporation, Patch Pipette
Compartmentalization HighVery Low[1][2][7]
Cellular Retention Prone to leakage and sequestrationExcellent, suitable for long-term studies[1][8]
Ease of Loading EasyTechnically demanding
Availability Commercially availableDiscontinued, requires custom synthesis[1]

Table 2: Recommended Starting Conditions for this compound AM Loading

ParameterRecommended RangeNotes
Working Concentration 1-10 µMEmpirically determine the optimal concentration for your cell type.[5]
Loading Temperature Room Temperature (20-25°C)Lower temperatures can reduce compartmentalization.[3][4][5][6]
Incubation Time 20-60 minutesOptimize for sufficient signal while minimizing sequestration.[5]
Pluronic® F-127 0.02% (w/v)A non-ionic detergent that aids in solubilizing the AM ester.[4][9]
Probenecid 1-2.5 mMAnion transport inhibitor to reduce dye leakage.[3][9]

Experimental Protocols

Protocol 1: Optimized Loading of this compound AM to Minimize Compartmentalization
  • Prepare Stock Solution: Prepare a 2-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.

  • Prepare Loading Solution: On the day of the experiment, thaw the stock solution to room temperature. Prepare a working solution of 1-10 µM this compound AM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Optional: To aid in dissolving the AM ester, it can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the loading medium. The final concentration of Pluronic® F-127 should be around 0.02%.[9]

    • Optional: Add probenecid to the loading solution to a final concentration of 1-2.5 mM to reduce dye leakage.[3][9]

  • Cell Loading:

    • Wash cells with the physiological buffer.

    • Replace the buffer with the this compound AM loading solution.

    • Incubate for 20-60 minutes at room temperature, protected from light.[5] The optimal time and concentration should be determined empirically.

  • Wash and De-esterification:

    • Wash the cells twice with indicator-free medium (containing probenecid if used in the loading step).

    • Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the intracellular AM esters.[3]

  • Imaging: Proceed with your calcium imaging experiment.

Protocol 2: Loading of this compound Dextran Conjugate via Microinjection
  • Prepare Injection Solution: Dissolve the this compound dextran conjugate in distilled water to a final concentration of 10-20% (w/v).[1]

  • Prepare Micropipettes: Pull glass micropipettes to a fine tip (e.g., 0.5-1.0 µm diameter).

  • Load Micropipette: Backfill the micropipette with the this compound dextran solution.

  • Microinjection:

    • Mount the micropipette on a micromanipulator.

    • Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell.

    • Inject a small volume of the dextran solution into the cell using a microinjection pressure system. The cell should show a visible but not overly intense fluorescence.

  • Recovery: Allow the injected cells to recover for at least 30 minutes before starting the imaging experiment to allow the dye to diffuse throughout the cytosol.

Mandatory Visualization

Compartmentalization_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_organelle Mitochondrion CaCrimson_AM_ext This compound AM CaCrimson_AM_int This compound AM CaCrimson_AM_ext->CaCrimson_AM_int Passive Diffusion CaCrimson_active Active this compound CaCrimson_AM_int->CaCrimson_active Cleavage Fluorescence Fluorescence Signal CaCrimson_active->Fluorescence Binding CaCrimson_compart Compartmentalized This compound CaCrimson_active->CaCrimson_compart Sequestration Esterases Esterases Esterases->CaCrimson_AM_int Ca_ion Ca²⁺ Ca_ion->CaCrimson_active

Caption: Workflow of this compound AM loading and subsequent compartmentalization.

Troubleshooting_Flowchart start Issue: High Background/ Signal Loss q1 Are you using This compound AM? start->q1 sol1 Use Dextran Conjugate (Custom Synthesis) q1->sol1 Yes q2 Is loading temperature at 37°C? q1->q2 No, using AM end_node Issue Resolved sol1->end_node sol2 Lower loading temp to Room Temp (20-25°C) q2->sol2 Yes q3 Have you optimized loading time & concentration? q2->q3 No sol2->q3 sol3 Reduce concentration and/or incubation time q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting flowchart for this compound compartmentalization.

References

Technical Support Center: Minimizing Calcium Crimson Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Calcium Crimson photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent, long-wavelength calcium indicator used to measure calcium ion (Ca²⁺) concentrations within cells.[1] Upon binding to Ca²⁺, its fluorescence intensity increases with little shift in wavelength.[2][3] Its long-wavelength excitation helps to minimize issues with cellular autofluorescence.[2][4]

Data Presentation: this compound Spectral Properties

PropertyWavelength (nm)Notes
Excitation Maximum (Ca²⁺-bound)~589 nm[5]Can be effectively excited by a 561 nm laser.[5]
Emission Maximum (Ca²⁺-bound)~609 nm[5]
Recommended Excitation Source561 nm or 594 nm laser[5][6]Compatible with common laser lines available on confocal microscopes.

Q2: What is photobleaching and what causes it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[7][8] This process leads to a fading of the fluorescent signal during imaging. The primary causes include:

  • High-Intensity Illumination: The more intense the excitation light, the faster the fluorophore is destroyed.[7][9]

  • Prolonged Exposure: The longer the sample is exposed to excitation light, the more photobleaching occurs.[7]

  • Reactive Oxygen Species (ROS): The excitation process can generate ROS, which chemically attack and destroy the fluorophore.[7] The presence of molecular oxygen is a key factor in this process.[10]

Q3: Is this compound prone to photobleaching?

While this compound is reported to be more photostable than some earlier generation dyes like fluo-3, all fluorophores will photobleach under sufficiently intense or prolonged illumination.[2] Therefore, optimizing imaging conditions is critical for any experiment involving this dye.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound imaging experiments.

Problem 1: My this compound signal is weak from the start.

A weak initial signal can be mistaken for photobleaching. Before optimizing for photostability, ensure the signal is robust.

  • Potential Cause: Suboptimal dye loading.

    • Suggested Solution: Optimize the concentration of this compound AM ester and the loading time for your specific cell type.[11] A typical starting point is a 60-90 minute incubation at 37°C, followed by a 30-minute incubation at room temperature to allow for complete de-esterification.[11]

  • Potential Cause: Incorrect microscope filter sets or laser lines.

    • Suggested Solution: Verify that your microscope's excitation source (e.g., 561 nm laser) and emission filter (e.g., 630/69 nm) are well-matched to this compound's spectral properties.[5][6] Using mismatched filters will lead to poor signal collection.[12]

  • Potential Cause: Poor cell health.

    • Suggested Solution: Damaged or dying cells can have high resting calcium levels, which might seem like a bright signal, but they are not physiologically relevant.[13] Ensure your cells are healthy before and during the experiment.

Problem 2: My signal photobleaches too quickly during time-lapse imaging.

Rapid signal loss during an experiment is a classic sign of photobleaching. The goal is to reduce the total dose of photons the sample receives without sacrificing image quality.

  • Potential Cause: Excitation light is too intense.

    • Suggested Solution: Use the lowest possible laser power that provides an adequate signal-to-noise ratio (SNR).[7][14] Use a neutral density (ND) filter to reduce illumination intensity without changing its color.[7][8]

  • Potential Cause: Exposure time is too long or imaging is too frequent.

    • Suggested Solution: Shorten the camera exposure time or pixel dwell time (for confocal).[7] Acquire images only at essential time points. Avoid continuous illumination when not actively acquiring data.[14]

  • Potential Cause: Presence of molecular oxygen.

    • Suggested Solution: Use an antifade reagent or an oxygen scavenging system in your imaging medium. These compounds are designed to neutralize ROS and protect fluorophores.[7][15]

Data Presentation: Recommended Microscope Settings for Minimizing Photobleaching

ParameterRecommendationRationale
Laser Power / Light Intensity Use the lowest intensity that provides a sufficient Signal-to-Noise Ratio (SNR). Start at <1% and increase as needed.[7]Reduces the rate of photochemical reactions that destroy the fluorophore.[7]
Exposure Time / Dwell Time Use the shortest exposure possible.Minimizes the total duration the fluorophore is in an excited state, reducing the chance of photodestruction.[16]
Pinhole (Confocal) Open the pinhole slightly (~1.2-1.5 Airy Units).Collects more photons, allowing for a reduction in laser power, though this comes at a slight cost to spatial resolution.
Detector Gain / EM Gain Increase detector gain instead of laser power.Amplifies the detected signal electronically, allowing for lower excitation intensity.[8]
Frame Averaging / Accumulation Use frame averaging (e.g., average of 2-4 frames) instead of a single long exposure.Can improve SNR while allowing for lower instantaneous laser power.

Problem 3: I am using an antifade reagent, but still see significant photobleaching.

Not all antifade strategies are equally effective, and their application may require optimization.

  • Potential Cause: Incorrect concentration or type of antifade reagent.

    • Suggested Solution: The optimal concentration of antifade reagents like Trolox can be cell-type dependent.[14] It is often used at a final concentration between 0.1 mM and 1 mM.[17] Experiment with different concentrations to find the best balance between photoprotection and potential cytotoxicity.

  • Potential Cause: Reagent has degraded.

    • Suggested Solution: Some antifade reagents are sensitive to light and temperature. Store stock solutions properly (e.g., Trolox at -20°C) and prepare fresh working solutions in your imaging buffer just before the experiment.[18]

Experimental Protocols

Protocol: Preparing an Antifade Imaging Buffer with Trolox

Trolox is a cell-permeable, water-soluble derivative of vitamin E that acts as an antioxidant to reduce photobleaching.[17]

  • Prepare a 100 mM Trolox Stock Solution:

    • Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in high-quality, filtered ethanol (B145695) to a final concentration of 100 mM.

    • Store this stock solution in small aliquots at -20°C, protected from light.

  • Prepare the Final Imaging Buffer:

    • On the day of the experiment, warm an aliquot of the Trolox stock solution to room temperature.

    • Dilute the 100 mM stock solution directly into your preferred live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, or phenol (B47542) red-free DMEM) to a final working concentration.

    • A common starting concentration is 0.5 mM to 1 mM.[17][19]

    • Example: To make 10 mL of imaging buffer with 1 mM Trolox, add 100 µL of the 100 mM stock solution to 9.9 mL of imaging buffer.

  • Application:

    • After loading your cells with this compound AM, wash them twice with the base imaging buffer (without Trolox).

    • Replace the wash buffer with the freshly prepared Trolox-containing imaging buffer.

    • Allow the cells to equilibrate for 5-10 minutes before starting your imaging session.

Data Presentation: Common Antifade Reagents for Live-Cell Imaging

ReagentCommon Working ConcentrationMechanism of ActionKey Considerations
Trolox 0.1 - 1 mM[17][19]Antioxidant, ROS scavenger.[17]Cell-permeable and water-soluble.[17] Low cytotoxicity for many cell lines.[17]
n-Propyl gallate (NPG) VariesROS scavenger.[15]Nontoxic and commonly used with live cells, but may have anti-apoptotic properties.[15]
Oxyrase / OxyFluor™ Per manufacturer's instructionsEnzymatic oxygen removal system.[14]Removes oxygen and free radicals from the sample medium without affecting intracellular functions.[14]

Visualizations

G cluster_prep Cell Preparation cluster_img Image Acquisition cluster_analysis Data Analysis p1 Plate Cells p2 Prepare this compound AM Working Solution p1->p2 p3 Load Cells with Dye (e.g., 37°C for 60-90 min) p2->p3 p4 Wash to Remove Excess Dye p3->p4 p5 Add Imaging Buffer (with Antifade Reagent) p4->p5 i1 Mount on Microscope p5->i1 i2 Locate Cells of Interest (use low light) i1->i2 i3 Optimize Settings: - Lowest Laser Power - Shortest Exposure Time i2->i3 i4 Acquire Time-Lapse Data i3->i4 a1 Perform Background Subtraction i4->a1 a2 Measure Fluorescence Intensity (ΔF/F₀) a1->a2 a3 Analyze Calcium Dynamics a2->a3

Caption: Standard workflow for a this compound live-cell imaging experiment.

G pb Photobleaching (Signal Loss) light High Light Intensity excited_state Fluorophore Excited State light->excited_state time Long Exposure Time time->excited_state oxygen Molecular Oxygen (O₂) ros Reactive Oxygen Species (ROS) Generation oxygen->ros destruction Irreversible Chemical Modification of Dye ros->destruction excited_state->ros interacts with excited_state->destruction destruction->pb

Caption: Key factors contributing to the process of fluorophore photobleaching.

G start Problem: Rapid Signal Loss q1 Is Excitation Light Intensity Minimized? start->q1 s1 Action: - Reduce Laser Power - Use ND Filters q1->s1 No q2 Is Exposure Time Minimized? q1->q2 Yes s1->q1 s2 Action: - Shorten Exposure - Reduce Frame Rate q2->s2 No q3 Are Antifade Reagents Being Used? q2->q3 Yes s2->q2 s3 Action: - Add Trolox or Oxygen Scavenger to Media q3->s3 No end Issue Should Be Minimized q3->end Yes s3->end

Caption: A decision tree for troubleshooting this compound photobleaching.

References

dealing with high background fluorescence with Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Crimson. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background fluorescence during your calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent calcium indicator that is excitable by visible light. Its key feature is its long excitation and emission wavelengths, which help to minimize issues with autofluorescence commonly found in biological samples.[1][2][3] This makes it particularly useful for experiments with tissues or cells that have high intrinsic background fluorescence.[2]

Q2: I am observing high background fluorescence with this compound. What are the common causes?

High background fluorescence in calcium imaging experiments can originate from several sources:

  • Cellular Autofluorescence: Many cell and tissue types naturally fluoresce, which can interfere with the signal from your indicator.[4][5]

  • Excessive Dye Concentration: Using too high a concentration of this compound can lead to high background signal.[6]

  • Incomplete Dye Loading or Washing: Residual, unbound dye in the extracellular space or non-specific binding can contribute to background fluorescence.[6]

  • Suboptimal Imaging Settings: Incorrect excitation/emission filter sets, or excessively high laser power or detector gain can increase background noise.[4][7]

  • Poor Cell Health: Unhealthy or dying cells may have elevated resting calcium levels, leading to a bright baseline fluorescence.[8]

  • Fluorescent Contaminants: Components of your cell culture media or experimental buffers can sometimes be fluorescent.[6]

  • Indicator Compartmentalization: Some indicators, including this compound, can accumulate in organelles like mitochondria, which can contribute to background signal.[2][3]

Q3: How can I determine the source of the high background fluorescence in my experiment?

A systematic approach is the best way to identify the source of the background. A crucial first step is to prepare an unstained control sample.[4][5] Image this control using the exact same settings as your experimental samples. Any fluorescence you detect in this unstained sample is autofluorescence from the cells or tissue itself.[4] If the unstained control has low fluorescence, the high background is likely due to the this compound dye or other experimental components.

Troubleshooting Guide

If you are experiencing high background fluorescence with this compound, follow these troubleshooting steps to resolve the issue.

Step 1: Optimize Dye Concentration and Loading

It is critical to use the optimal concentration of this compound. A concentration that is too high will result in high background, while a concentration that is too low will yield a weak signal.

  • Recommendation: Perform a concentration titration to determine the ideal concentration for your specific cell type and experimental conditions. Start with a lower concentration than recommended and gradually increase it.

  • Loading Time and Temperature: Optimize the loading time and temperature. In some cases, reducing the loading temperature may decrease compartmentalization of the dye.[3]

Step 2: Ensure Thorough Washing

After loading the cells with this compound, it is important to wash them thoroughly to remove any dye that has not been taken up by the cells.

  • Protocol: Wash the cells at least three times with a pre-warmed, phenol (B47542) red-free buffer or medium.

Step 3: Adjust Imaging System Settings

Properly configuring your imaging system is essential for minimizing background and maximizing your signal-to-noise ratio.

  • Excitation and Emission Filters: Ensure that you are using the correct filter sets for this compound.

  • Laser Power/Gain: Reduce the laser power or detector gain to a level that provides a good signal without saturating the detector or increasing the background.

Step 4: Maintain Cell Health

Healthy cells are crucial for successful calcium imaging experiments.

  • Cell Culture Conditions: Ensure your cells are healthy and not overgrown.

  • Experimental Conditions: Minimize phototoxicity by using the lowest possible laser power and exposure time.

Step 5: Consider Your Consumables

The plates or dishes you use for imaging can also contribute to background fluorescence.

  • Imaging Plates: Plastic-bottom dishes can be highly fluorescent.[6] Switching to glass-bottom imaging plates or dishes is recommended to reduce this source of background.[6]

Experimental Protocols

Protocol for Assessing Autofluorescence
  • Prepare a sample of your cells or tissue without adding this compound.

  • Mount the sample on the microscope.

  • Using the same imaging settings (laser power, gain, filters) that you use for your experiments, acquire an image.

  • The fluorescence detected in this image represents the autofluorescence of your sample.

Protocol for this compound Concentration Titration
  • Prepare a series of cell samples.

  • Load each sample with a different concentration of this compound AM ester (e.g., 1 µM, 2 µM, 5 µM, 10 µM).

  • Incubate the cells for the recommended loading time.

  • Wash the cells thoroughly to remove excess dye.

  • Image each sample using your standard imaging settings.

  • Compare the signal intensity and background levels to determine the optimal concentration that provides a bright signal with minimal background.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Peak586 - 589[9][10]
Emission Peak606 - 609[9][10]
Recommended Laser Line594[9]
Common Filter630/69[9]

Visualizations

Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow Start High Background Fluorescence Observed CheckAutofluorescence Prepare and Image Unstained Control Start->CheckAutofluorescence AutofluorescenceHigh Autofluorescence is High CheckAutofluorescence->AutofluorescenceHigh Evaluate Control Image DyeRelatedIssue Dye-Related Issue AutofluorescenceHigh->DyeRelatedIssue No OptimizeImaging Optimize Imaging Settings (e.g., longer wavelength filters) AutofluorescenceHigh->OptimizeImaging Yes OptimizeDye Optimize Dye Concentration (Perform Titration) DyeRelatedIssue->OptimizeDye SpectralUnmixing Use Spectral Unmixing or Background Subtraction OptimizeImaging->SpectralUnmixing Resolved Issue Resolved SpectralUnmixing->Resolved ImproveWash Improve Washing Steps OptimizeDye->ImproveWash CheckCellHealth Check Cell Health ImproveWash->CheckCellHealth CheckConsumables Check Consumables (e.g., use glass-bottom plates) CheckCellHealth->CheckConsumables CheckConsumables->Resolved

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Sources of Background Fluorescence

BackgroundSources HighBackground High Background Fluorescence Source1 Autofluorescence (Cells/Tissue) HighBackground->Source1 Source2 Excess/Unbound Dye HighBackground->Source2 Source3 Suboptimal Imaging Settings HighBackground->Source3 Source4 Poor Cell Health HighBackground->Source4 Source5 Contaminated Reagents/ Media HighBackground->Source5 Source6 Fluorescent Plastics HighBackground->Source6

Caption: Common sources contributing to high background fluorescence in imaging experiments.

References

incomplete Calcium Crimson AM ester hydrolysis issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Crimson™ AM Ester

Welcome to the technical support center for this compound™ AM and other acetoxymethyl (AM) ester-based calcium indicators. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve issues related to incomplete dye hydrolysis and achieve optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ AM, and how is it supposed to work?

This compound™ AM is a cell-permeant fluorescent indicator used to measure intracellular calcium. The "AM" (acetoxymethyl) ester groups mask the charge of the molecule, allowing it to easily cross the cell membrane.[1][2] Once inside the cell, ubiquitous intracellular enzymes called esterases cleave off the AM groups.[3][4] This cleavage traps the now-charged, active this compound™ dye inside the cell.[4] The fluorescence intensity of the active dye increases significantly upon binding to free calcium ions (Ca²⁺), enabling the visualization and measurement of changes in intracellular calcium concentration.[5]

Mechanism of this compound™ AM Ester Loading and Hydrolysis.
Q2: What are the common signs of incomplete AM ester hydrolysis?

Incomplete hydrolysis can manifest in several ways during your experiment:

  • Low Fluorescence Signal: The most common sign is a weak or non-existent fluorescent signal, even after stimulating the cells. Because partially or unhydrolyzed AM esters are insensitive to calcium, their presence leads to an underestimation of the true Ca²⁺ concentration.[6]

  • High Background Fluorescence: Unhydrolyzed dye remaining on the cell surface or in the extracellular medium can contribute to high background noise.[6]

  • Dye Compartmentalization: The lipophilic AM ester form may accumulate in organelles like mitochondria or the endoplasmic reticulum.[4][7] While some indicators are known for this, extensive compartmentalization, often seen as punctate staining rather than diffuse cytosolic fluorescence, can be exacerbated by poor hydrolysis and loading conditions.[8][9] Lowering the incubation temperature can often help reduce this issue.[7][8]

  • Lack of Response to Stimuli: Cells may fail to show a fluorescent response to a known calcium agonist (e.g., ATP, ionomycin) if the indicator has not been properly activated by esterase cleavage.

Q3: How can I improve the efficiency of this compound™ AM hydrolysis and cell loading?

Optimizing your loading protocol is key. Several factors influence the efficiency of both dye loading and subsequent hydrolysis. It is recommended to determine the exact concentration, time, and temperature empirically for your specific cell line.[1][8]

ParameterTypical RangeRecommendations & Considerations
Dye Concentration 1 - 10 µMStart with 4-5 µM for most cell lines.[1] Using the minimal concentration that yields a sufficient signal helps avoid artifacts from dye overloading and potential toxicity.[8][10]
Incubation Time 15 - 60 minutesLonger incubation times (up to 2 hours for some dyes/cells) may improve signal.[11][12] However, this can also increase compartmentalization.[7]
Incubation Temperature 20°C - 37°C37°C is common, but loading at room temperature (20-25°C) can reduce dye compartmentalization and is a crucial first step in troubleshooting this issue.[8][9][13]
Pluronic® F-127 0.02% - 0.04%This non-ionic detergent aids in dispersing the hydrophobic AM ester in your aqueous loading buffer.[14][15] Lowering its concentration may improve loading efficiency in some cases.[14][16]
De-esterification Step ~30 minutesAfter washing out the loading solution, incubate cells in dye-free buffer for an additional 30 minutes. This allows intracellular esterases more time to completely cleave the AM esters.[8][13]
Solvent Quality Anhydrous DMSOAM esters are highly susceptible to hydrolysis in solution.[3][10] Always use high-quality, anhydrous DMSO to prepare stock solutions and use them promptly.[9][10]
Q4: My cells are healthy, but the signal is still weak. Could extracellular esterases be the problem?

Yes. Some experimental setups, particularly in vivo studies or those using serum-containing media during loading, can be compromised by high extracellular esterase activity.[17] These enzymes can cleave the AM esters before the dye enters the cell, rendering it cell-impermeant and unable to be loaded.[17]

  • Solution: Always wash cells and load the dye in a serum-free physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.[6][11] This removes external esterases and ensures the dye remains in its cell-permeant form.

Q5: After loading, the signal is initially bright but then fades quickly. What causes this, and how can I fix it?

This issue is often caused by the active removal of the hydrolyzed dye from the cell by organic anion transporters (MDR transporters).[15][18] This is particularly common in certain cell lines like CHO and HeLa.[18]

  • Solution: Use an organic anion transporter inhibitor like probenecid (B1678239) .[19] Adding probenecid (typically 1-2.5 mM) to both the loading and post-wash buffers can block these transporters, significantly improving dye retention and signal stability.[10][19][20]

Troubleshooting Guide

Use this section to diagnose and resolve specific issues encountered during your experiments.

Troubleshooting Flowchart

This decision tree provides a logical workflow for diagnosing the root cause of poor this compound™ AM performance.

G start Observation: Low or No Signal q4 Are cells healthy (check morphology)? start->q4 Start Here q1 Is staining diffuse or punctate? q2 Is background high? q1->q2 Diffuse sol1 Issue: Compartmentalization - Lower loading temp to RT - Decrease incubation time - Reduce dye concentration q1->sol1 Punctate q3 Does signal fade rapidly after wash? q2->q3 No sol3 Issue: Extracellular Dye - Wash cells thoroughly (2-3x) - Load in serum-free buffer q2->sol3 Yes sol2 Issue: Incomplete Hydrolysis - Increase de-esterification time - Check esterase activity - Optimize loading conditions q3->sol2 No sol4 Issue: Dye Extrusion - Add Probenecid (1-2.5 mM) to loading & wash buffers q3->sol4 Yes q4->q1 Yes sol5 Issue: Cell Viability - Check for cytotoxicity - Lower dye concentration - Reduce loading time/temp q4->sol5 No G p1 1. Prepare Cell Culture (e.g., 80-90% confluent) p2 2. Prepare Loading Buffer (Dilute Dye, Pluronic, Probenecid) p1->p2 p3 3. Wash Cells (Remove serum-containing media) p2->p3 p4 4. Load Cells with Dye (Incubate 30-60 min at RT or 37°C) p3->p4 p5 5. Wash Cells (2-3x) (Remove excess dye) p4->p5 p6 6. De-esterification (Incubate 30 min in dye-free buffer) p5->p6 p7 7. Image Acquisition (Measure baseline & stimulated fluorescence) p6->p7

References

Technical Support Center: Preventing Calcium Crimson™ Leakage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Calcium Crimson™ leakage from cells during intracellular calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and what are its common applications?

A1: this compound™ is a fluorescent, red-shifted, single-wavelength calcium indicator. Its long excitation wavelength (~590 nm) makes it particularly useful for experiments in cells and tissues with high levels of autofluorescence, as this intrinsic fluorescence is often weaker in the red spectrum.[1][2] It is commonly used to measure changes in intracellular calcium concentration in response to various stimuli.

Q2: What is this compound™ leakage and why does it occur?

A2: this compound™ leakage is the gradual extrusion of the active, fluorescent form of the dye from the cell cytoplasm back into the extracellular medium. This phenomenon occurs because after the cell-permeant acetoxymethyl (AM) ester form of the dye enters the cell, it is cleaved by intracellular esterases into a membrane-impermeant, polar form.[3] However, many cell types, particularly cell lines like CHO and HeLa, possess active organic anion transporters (OATs) in their cell membranes that can recognize and actively pump the de-esterified dye out of the cell.[4] This leads to a decrease in the intracellular fluorescence signal over time, which can complicate long-term imaging experiments.

Q3: What are the consequences of this compound™ leakage?

A3: The primary consequences of dye leakage are a diminishing fluorescent signal and a reduced signal-to-noise ratio over time. This can make it difficult to accurately measure and interpret calcium dynamics, especially for slow or prolonged responses. In quantitative studies, dye leakage can lead to an underestimation of calcium concentrations. Ratiometric indicators can minimize issues related to dye leakage, but this compound™ is a single-wavelength indicator.[1][5][6]

Q4: How can I prevent or reduce this compound™ leakage?

A4: The most effective method to reduce this compound™ leakage is to use an organic anion transport inhibitor. The two most commonly used inhibitors are probenecid (B1678239) and sulfinpyrazone (B1681189).[7] These compounds block the transporters responsible for extruding the dye from the cell, thereby improving its intracellular retention. Additionally, lowering the incubation temperature during dye loading can help to reduce both leakage and unwanted compartmentalization of the dye.[7]

Q5: Are there alternatives to this compound™ that are less prone to leakage?

A5: Yes, there are several alternatives. Dextran-conjugated versions of calcium indicators are highly resistant to leakage and compartmentalization because their large molecular weight prevents them from being transported out of the cell.[8] However, they are membrane-impermeant and must be loaded into cells using invasive methods like microinjection or electroporation.[8] Newer generations of red fluorescent calcium indicators, such as Calbryte™ 590, have been developed for improved intracellular retention, potentially reducing the need for transport inhibitors.[9]

Troubleshooting Guide: this compound™ Leakage and Related Issues

This guide provides solutions to common problems encountered during experiments with this compound™.

Problem Potential Cause(s) Suggested Solution(s)
Rapid signal decay / Dye leakage Active transport of the de-esterified dye out of the cell by organic anion transporters.1. Use an organic anion transport inhibitor: Add probenecid (final concentration 1-2.5 mM) or sulfinpyrazone (final concentration 0.1-0.5 mM) to both the dye loading and imaging buffers.[4][7] 2. Lower the loading temperature: Incubate cells with this compound™ AM at room temperature instead of 37°C to reduce transporter activity.[7] 3. Optimize loading time: Use the shortest incubation time that provides an adequate signal to minimize the time for leakage to occur.
High background fluorescence Incomplete removal of extracellular dye. Hydrolysis of the AM ester in the loading buffer. Compartmentalization of the dye into organelles.1. Thorough washing: After loading, wash the cells at least three times with fresh, warm buffer (containing the transport inhibitor, if used) to remove extracellular dye. 2. Fresh dye solution: Always prepare the this compound™ AM working solution fresh for each experiment.[10] 3. Reduce compartmentalization: Load the dye at a lower temperature (e.g., room temperature) and for a shorter duration.[2]
Weak fluorescent signal Inefficient dye loading. Low dye concentration. Cell death.1. Optimize loading conditions: Empirically determine the optimal dye concentration (typically 1-5 µM) and incubation time (15-60 minutes) for your specific cell type.[7][10] 2. Use Pluronic™ F-127: Add Pluronic™ F-127 (final concentration ~0.02%) to the loading buffer to aid in the solubilization of the AM ester.[11] 3. Check cell health: Ensure cells are healthy and not overly confluent before loading.
Bright fluorescent puncta in the cytoplasm Compartmentalization of the dye into organelles such as mitochondria or lysosomes.1. Lower loading temperature: This is the most effective way to reduce sequestration into organelles. Try loading at room temperature or even 4°C for a longer period.[2] 2. Reduce dye concentration and loading time: Overloading the cells can exacerbate compartmentalization. 3. Assess co-localization: Use an organelle-specific fluorescent marker (e.g., MitoTracker™ for mitochondria) to confirm if the puncta co-localize with specific organelles.

Experimental Protocols

Protocol 1: Standard Loading of this compound™ AM with Probenecid

This protocol describes a general method for loading adherent cells with this compound™ AM while using probenecid to prevent leakage.

Materials:

  • This compound™ AM (50 µg vial)

  • High-quality, anhydrous DMSO

  • Pluronic™ F-127, 20% solution in DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid

  • 1 M NaOH

Procedure:

  • Prepare a 250 mM Probenecid Stock Solution:

    • Dissolve the required amount of probenecid in 1 M NaOH.

    • Adjust the pH to 7.4 with HCl.

    • This stock solution can be stored at 4°C for short-term use. A water-soluble form of probenecid is also commercially available.

  • Prepare a 1-5 mM this compound™ AM Stock Solution:

    • Allow the vial of this compound™ AM to equilibrate to room temperature.

    • Add the appropriate volume of anhydrous DMSO to create a 1-5 mM stock solution.

    • Vortex briefly to dissolve. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare the Loading Buffer (for one 35 mm dish):

    • In a microcentrifuge tube, mix 2-10 µL of the this compound™ AM stock solution with an equal volume of 20% Pluronic™ F-127.

    • Add this mixture to 2 mL of HBSS (or your preferred buffer) containing probenecid at a final concentration of 1-2.5 mM.

    • Vortex the loading buffer thoroughly. The final this compound™ AM concentration will be in the range of 1-5 µM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.

  • Washing and De-esterification:

    • Remove the loading buffer.

    • Wash the cells three times with warm HBSS containing 1-2.5 mM probenecid.

    • Add fresh HBSS with probenecid and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • Imaging:

    • You are now ready to perform calcium imaging experiments. Ensure that the imaging buffer also contains probenecid at the same concentration.

Protocol 2: Using Sulfinpyrazone to Inhibit Dye Leakage

This protocol provides a method for using sulfinpyrazone as an alternative to probenecid.

Materials:

  • Sulfinpyrazone

  • High-quality, anhydrous DMSO

  • Other materials as listed in Protocol 1.

Procedure:

  • Prepare a 100 mM Sulfinpyrazone Stock Solution:

    • Dissolve sulfinpyrazone in anhydrous DMSO to a concentration of 100 mM. This stock solution should be stored at -20°C.

  • Prepare Loading and Imaging Buffers:

    • Follow the steps for preparing the this compound™ AM loading buffer as described in Protocol 1.

    • Instead of probenecid, add the sulfinpyrazone stock solution to the loading and imaging buffers to achieve a final concentration of 0.1-0.5 mM.

  • Cell Loading, Washing, and Imaging:

    • Proceed with the cell loading, washing, de-esterification, and imaging steps as outlined in Protocol 1, ensuring that all buffers contain the final desired concentration of sulfinpyrazone.

Protocol 3: Quantitative Assessment of this compound™ Leakage

This protocol allows you to quantify the rate of dye leakage from your cells, which can be useful for comparing the effectiveness of different inhibitors or loading conditions.

Procedure:

  • Load Cells: Load two separate populations of cells with this compound™ AM: one with and one without an organic anion transport inhibitor (e.g., probenecid).

  • Initial Imaging (Time = 0): Immediately after the de-esterification step, acquire fluorescence images of several fields of view for each condition.

  • Incubation: Incubate the cells at 37°C in the appropriate imaging buffer (with or without inhibitor).

  • Time-Lapse Imaging: Acquire fluorescence images of the same fields of view at regular intervals (e.g., every 15 minutes for 2 hours).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the average fluorescence intensity of the cells in each image.

    • For each time point, subtract the background fluorescence from the average cell fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at Time = 0).

  • Data Presentation: Plot the normalized fluorescence intensity as a function of time for both conditions (with and without inhibitor). The rate of decrease in fluorescence corresponds to the rate of dye leakage.

Data Presentation

The following tables summarize key parameters for using organic anion transport inhibitors and provide a comparison of different calcium indicators.

Table 1: Organic Anion Transport Inhibitors for Reducing Dye Leakage

Inhibitor Stock Solution Working Concentration Notes
Probenecid 250 mM in 1 M NaOH, pH 7.41 - 2.5 mMCan be toxic to some cells with prolonged exposure.[4] Water-soluble versions are available.
Sulfinpyrazone 100 mM in DMSO0.1 - 0.5 mMStock solution is alkaline and may require pH adjustment of the final buffer.[7]

Table 2: Comparison of Red-Shifted Calcium Indicators

Indicator Excitation (nm) Emission (nm) Pros Cons
This compound™ ~590~615Long excitation wavelength reduces autofluorescence.Prone to leakage and compartmentalization.[1]
Rhod-2 ~552~576Red-shifted spectrum.Tends to compartmentalize in mitochondria.[12][13]
Fura-Red™ ~472~647Can be used for ratiometric measurements with green indicators.Weaker fluorescence signal.
Calbryte™ 590 ~584~596Improved intracellular retention.[9]Newer indicator, may have less literature available.
Dextran-conjugated dyes VariesVariesHighly resistant to leakage and compartmentalization.[8]Require invasive loading methods.[8]

Visualizations

Calcium_Crimson_Loading_and_Leakage cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action CC_AM_ext This compound™ AM (Membrane-Permeant) CC_AM_int This compound™ AM CC_AM_ext->CC_AM_int Passive Diffusion CC_active Active this compound™ (Membrane-Impermeant) CC_AM_int->CC_active Cleavage Esterases Esterases Esterases->CC_AM_int OAT Organic Anion Transporter (OAT) CC_active->OAT Binding to Transporter Ca2+ Ca²⁺ CC_Ca2+ Fluorescent Complex OAT->CC_AM_ext Leakage/Extrusion Inhibitor Probenecid or Sulfinpyrazone Inhibitor->OAT Blocks CC_activeCa2+ CC_activeCa2+ CC_activeCa2+->CC_Ca2+ Binding

This compound™ loading, activation, and leakage pathway.

Troubleshooting_Workflow start Start: Calcium Imaging Experiment problem Problem Encountered: Rapid Signal Decay? start->problem check_loading Review Loading Protocol: - Temp (Room Temp?) - Time (30-60 min?) - Concentration (1-5 µM?) problem->check_loading Yes success Successful Experiment problem->success No use_inhibitor Add Organic Anion Inhibitor (Probenecid or Sulfinpyrazone) check_loading->use_inhibitor quantify_leakage Perform Leakage Assay (Protocol 3) use_inhibitor->quantify_leakage check_compart Check for Compartmentalization (Bright Puncta?) quantify_leakage->check_compart lower_temp Lower Loading Temperature (e.g., Room Temp or 4°C) check_compart->lower_temp Yes consider_alt Consider Alternative Indicator (e.g., Calbryte™ 590, Dextran-conjugated) check_compart->consider_alt No, leakage persists optimize_conc Optimize Dye Concentration and Incubation Time lower_temp->optimize_conc optimize_conc->quantify_leakage

Troubleshooting workflow for this compound™ leakage.

References

Calcium Crimson Artifacts in Calcium Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium Crimson, your resource for troubleshooting and optimizing your calcium imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to address common artifacts and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary advantages?

This compound is a red fluorescent, single-wavelength calcium indicator. Its key advantage lies in its long excitation wavelength (approximately 590 nm), which helps to minimize autofluorescence from endogenous cellular components, a common issue in many biological samples. This makes it particularly useful for imaging in tissue preparations.[1][2]

Q2: What are the most common problems encountered with this compound?

The most frequently reported issues with this compound are difficulties in loading the dye into cells, particularly neurons, and its strong tendency to compartmentalize into organelles, such as mitochondria.[1][2] This can lead to a low cytosolic signal and a high, stable background fluorescence that does not accurately reflect cytosolic calcium dynamics.

Q3: How does this compound compare to other calcium indicators?

Troubleshooting Guide

Issue 1: Low Cytosolic Signal and High Background Fluorescence

This is often a primary indicator of dye compartmentalization, where the this compound AM ester is sequestered into organelles before it can be cleaved by cytosolic esterases.

Troubleshooting Steps:

  • Optimize Loading Conditions:

    • Lower the Temperature: Reducing the loading temperature to room temperature or even 4°C can significantly decrease the rate of organelle uptake and allow more time for cytosolic de-esterification.[4]

    • Decrease Incubation Time: Shorter incubation periods can minimize the extent of compartmentalization.

    • Reduce Dye Concentration: Using the lowest effective concentration of this compound AM can prevent overloading and subsequent sequestration.

  • Use a Dispersing Agent: Pluronic® F-127 is often used to aid the solubilization of AM esters in aqueous media. Ensure it is used at an appropriate concentration (typically 0.02-0.1%) and is thoroughly dissolved with the dye stock before dilution in the loading buffer.

  • Consider a Dextran-Conjugated Form: Although less common, dextran-conjugated indicators are less prone to compartmentalization and leakage. However, they require alternative loading methods such as microinjection or electroporation.[5]

Issue 2: Poor Dye Loading, Especially in Neurons

Neurons can be particularly challenging to load with AM ester dyes due to their complex morphology and active transport mechanisms.

Troubleshooting Steps:

  • Increase Dye Concentration and Incubation Time Judiciously: While high concentrations and long incubation times can exacerbate compartmentalization, a modest and systematic increase may be necessary for neuronal loading. One study reported successful loading in vascular myocytes using 2 µM of the AM ester for 30 minutes at 37°C.[6]

  • Use Electroporation: For acute brain slices or cultured neurons, single-cell electroporation can be an effective method to introduce the salt form of the dye directly into the cytoplasm, bypassing the issues associated with AM esters.

  • Optimize Loading Buffer Composition: Ensure the loading buffer is free of phenol (B47542) red, which can increase background fluorescence. The presence of a low concentration of serum albumin (e.g., 0.1% BSA) can sometimes aid in the loading of lipophilic dyes.

Issue 3: Phototoxicity and Photobleaching

While this compound is reported to be more photostable than some green indicators, excessive laser power or exposure can still lead to phototoxicity and signal decay.[3]

Troubleshooting Steps:

  • Minimize Light Exposure: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

  • Reduce Pixel Dwell Time: In laser scanning microscopy, decreasing the time the laser spends on each pixel will reduce the total light dose.

  • Use Sensitive Detectors: Employing high quantum efficiency detectors will allow for the use of lower excitation intensities.

Quantitative Data Summary

Direct quantitative comparisons for this compound are limited in the literature. The following table provides available data and comparisons with other common calcium indicators.

PropertyThis compoundFluo-4X-Rhod-1
Excitation Max (nm) ~590~494~580
Emission Max (nm) ~615~516~602
Kd for Ca²⁺ (nM) ~185~345~700
Quantum Yield Not readily available~0.14 (Ca²⁺-bound)[3]Not readily available
Photostability More photostable than Fluo-3 and Calcium Green[3]Generally goodGood
Signal Change (ΔF/F₀) ModerateHighModerate to High

Experimental Protocols

Protocol 1: General Loading of this compound AM in Cultured Cells
  • Prepare Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot into small volumes and store at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution of 1-5 µM this compound AM in a physiological buffer (e.g., HBSS or Tyrode's solution) without phenol red. To aid in solubilization, pre-mix the dye with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the buffer.

  • Cell Loading: Replace the cell culture medium with the loading buffer. Incubate the cells for 20-40 minutes at room temperature, protected from light.

  • Wash and De-esterification: Wash the cells twice with fresh, warm physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cytosol.

  • Imaging: Proceed with calcium imaging experiments.

Protocol 2: In Situ Calibration of this compound

This protocol allows for the determination of the minimum (F_min) and maximum (F_max) fluorescence signals, which are necessary for converting fluorescence ratios into absolute calcium concentrations.

  • Obtain Baseline Fluorescence (F): Record the fluorescence intensity of the loaded cells under basal conditions.

  • Determine Maximum Fluorescence (F_max): Add a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or 4-Bromo A23187) to the cells in a buffer containing a high concentration of calcium (e.g., 1-2 mM CaCl₂). This will saturate the intracellular indicator with calcium. Record the stable, maximal fluorescence intensity.

  • Determine Minimum Fluorescence (F_min): Wash the cells thoroughly with a calcium-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA). Add the calcium ionophore to this buffer to deplete intracellular calcium. The remaining fluorescence represents F_min.

  • Calculate Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = K_d * [(F - F_min) / (F_max - F)] .

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Calibration stock Prepare 1-5 mM This compound AM Stock in DMSO buffer Prepare Loading Buffer (1-5 µM Dye, Pluronic F-127 in physiological buffer) stock->buffer load Incubate Cells (20-40 min, RT) buffer->load wash Wash Cells Twice load->wash deesterify De-esterify (30 min, RT) wash->deesterify image Acquire Fluorescence Data (F) deesterify->image fmax Determine F_max (Ionomycin + High Ca²⁺) image->fmax fmin Determine F_min (Ionomycin + EGTA) image->fmin calc Calculate [Ca²⁺] fmax->calc fmin->calc

Caption: Experimental workflow for this compound loading and calibration.

troubleshooting_logic start Low Cytosolic Signal? compart Compartmentalization Likely start->compart Yes loading Poor Loading start->loading No temp Lower Loading Temp. compart->temp time Decrease Incubation Time compart->time conc Decrease Dye Conc. compart->conc inc_conc Increase Dye Conc. loading->inc_conc inc_time Increase Incubation Time loading->inc_time electro Use Electroporation loading->electro

Caption: Troubleshooting logic for low this compound signal.

mitochondrial_calcium_signaling er Endoplasmic Reticulum cyto Cytosolic Ca²⁺ er->cyto mito Mitochondrion mito->cyto Release (NCLX) cyto->mito Uptake stim Cellular Stimulus (e.g., ATP, Glutamate) ip3r IP3 Receptor stim->ip3r IP3 ip3r->er Ca²⁺ Release mcu Mitochondrial Calcium Uniporter

Caption: Mitochondrial calcium uptake signaling pathway.

References

Technical Support Center: Improving Temporal Resolution with Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calcium Crimson for calcium imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a red-shifted, single-wavelength fluorescent indicator used for measuring intracellular calcium concentration. Its long excitation wavelength makes it particularly useful for experiments in tissues with high autofluorescence.[1][2] Upon binding to Ca2+, it exhibits an increase in fluorescence emission intensity with little to no shift in wavelength.[1]

PropertyValue
Excitation Maximum (Ex max)~590 nm
Emission Maximum (Em max)~615 nm
Dissociation Constant (Kd)~185 nM

Q2: What are the main advantages of using a red-shifted indicator like this compound?

Red-shifted indicators offer several advantages for calcium imaging:

  • Reduced Autofluorescence: Cellular and tissue autofluorescence is generally lower at longer wavelengths, leading to an improved signal-to-noise ratio.[2]

  • Reduced Phototoxicity: Longer wavelength light is less energetic and therefore less likely to cause damage to cells during prolonged imaging experiments.[1]

  • Deeper Tissue Penetration: Red light scatters less than blue or green light, allowing for imaging deeper into tissue samples.

  • Multiplexing Capabilities: The red spectral properties of this compound allow for its use in combination with green fluorescent proteins (GFPs) and other blue or green-emitting probes with minimal spectral overlap.

Q3: How does the temporal resolution of this compound compare to other indicators?

As a single-wavelength indicator, this compound's temporal resolution is primarily limited by the image acquisition speed of the imaging system (e.g., confocal microscope, sCMOS camera) and the on/off rates of the dye binding to calcium.[3] Ratiometric indicators that require alternating excitation or emission wavelengths can have inherently lower temporal resolution.[3]

Q4: Can this compound be used for Fluorescence Lifetime Imaging (FLIM)?

Yes, this compound is suitable for Fluorescence Lifetime Imaging (FLIM).[4][5] The fluorescence lifetime of this compound changes upon binding to calcium, which can be used to create an image where the contrast is based on the lifetime at each pixel.[4][5] This method offers the advantage of being independent of the indicator's concentration, thus providing a more quantitative measure of calcium levels.[4]

Troubleshooting Guides

Problem 1: Low Signal or Poor Signal-to-Noise Ratio (SNR)

A weak fluorescent signal can make it difficult to detect calcium transients accurately.

Possible Causes & Solutions:

  • Suboptimal Dye Concentration:

    • Solution: Titrate the this compound AM concentration to find the optimal balance between a strong signal and low background. A typical starting concentration is 1-10 µM.[6]

  • Inefficient Dye Loading:

    • Solution: Optimize the loading time and temperature. Incubation for 30-60 minutes at room temperature or 37°C is a common starting point.[7] Ensure cells are healthy and not overly confluent.[8]

  • High Background Fluorescence:

    • Solution: Ensure complete removal of extracellular dye by washing the cells thoroughly after loading.[6] Consider using a microplate reader with bottom-read optics for adherent cells to minimize interference from the supernatant.[8]

  • Cellular Autofluorescence:

    • Solution: While this compound's red-shifted spectrum helps, significant autofluorescence can still be an issue. Acquire an unstained control to determine the baseline autofluorescence.[9]

  • Low Receptor Expression or G-Protein Coupling (for GPCR assays):

    • Solution: Ensure sufficient receptor expression and efficient G-protein coupling for a robust signal.[8]

Problem 2: Rapid Signal Decay or Photobleaching

This compound is more photostable than some other indicators like Fluo-3.[1] However, photobleaching can still occur during intense or prolonged illumination.

Possible Causes & Solutions:

  • Excessive Excitation Light Intensity:

    • Solution: Reduce the laser power or illumination intensity to the minimum level required to obtain a sufficient signal.

  • Long Exposure Times:

    • Solution: Use the shortest possible exposure time that still provides a good signal-to-noise ratio.

  • Use of an Anti-fade Reagent:

    • Solution: Consider using a commercially available anti-fade mounting medium if the experimental design allows.

Problem 3: Indicator Compartmentalization

This compound has been reported to be susceptible to compartmentalization, where the dye accumulates in organelles like mitochondria.[2] This can lead to inaccurate measurements of cytosolic calcium.

Possible Causes & Solutions:

  • High Loading Temperature:

    • Solution: Loading at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce compartmentalization.[10]

  • Prolonged Incubation Time:

    • Solution: Optimize the incubation time to be just long enough for sufficient cytosolic loading without excessive organellar sequestration.

  • Cell Type Specificity:

    • Solution: The extent of compartmentalization can vary between cell types. It may be necessary to empirically determine the optimal loading conditions for your specific cells.

Experimental Protocols

Protocol 1: Standard Loading of this compound AM into Adherent Cells

This protocol provides a general guideline for loading this compound AM into adherent cells. Optimization may be required for specific cell types and experimental conditions.

  • Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.

  • On the day of the experiment, prepare a working solution of 1-10 µM this compound AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) without serum. The presence of serum can lead to premature cleavage of the AM ester.[6]

  • Remove the culture medium from the cells and wash them once with the loading buffer.

  • Add the this compound AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • After incubation, wash the cells two to three times with fresh, warm loading buffer to remove any extracellular dye.

  • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • The cells are now ready for imaging.

Protocol 2: Improving Signal-to-Noise Ratio

  • Optimize Cell Seeding Density: Plate cells at a density that avoids both sparse and overly confluent monolayers.[8]

  • Use Black-Walled Microplates: For plate reader-based assays, use black-walled, clear-bottom plates to reduce well-to-well crosstalk and light scatter.[8]

  • Background Subtraction: Acquire a background image from a region without cells and subtract it from the experimental images.

  • Optimize Filter Sets: Use high-quality bandpass filters that are specifically designed for the excitation and emission spectra of this compound to minimize bleed-through from other fluorescent sources.

  • Increase Wait Time in the Dark: Before acquiring a fluorescence image, introducing a brief wait time in the dark after bright-field illumination can reduce background noise.[11]

Protocol 3: Fluorescence Lifetime Imaging (FLIM) with this compound

FLIM provides a quantitative measure of ion concentrations and is independent of dye concentration.[4][12]

  • Load cells with this compound AM as described in Protocol 1.

  • Use a FLIM system equipped with a pulsed laser for excitation and time-correlated single-photon counting (TCSPC) or frequency-domain detection.

  • Excite the this compound at a wavelength close to its absorption maximum (~590 nm).

  • Collect the fluorescence emission and measure the fluorescence lifetime at each pixel of the image.

  • Generate a lifetime map, where the color or intensity of each pixel represents the measured fluorescence lifetime. Changes in the lifetime will correlate with changes in intracellular calcium concentration.

Data Presentation

Table 1: Comparison of Red Fluorescent Calcium Indicators

IndicatorExcitation Max (nm)Emission Max (nm)Kd (nM)Quantum Yield (Φ)PhotostabilityKey Features
This compound ~590~615~185[2]ModerateMore photostable than Fluo-3[1]Good for tissues with high autofluorescence.[2] Susceptible to compartmentalization.[2]
Rhod-2 ~557~581~570[2]--Prone to mitochondrial sequestration.[2]
X-Rhod-1 ~580~600~700[2]--Similar spectral properties to this compound but with a more sensitive fluorescence response to Ca2+ binding.[13]
Fura-Red 420/480 (dual ex)660~200--Ratiometric (dual excitation), fluorescence decreases upon Ca2+ binding.[14]
Cal-590 ~570~590~561[15]--Good signal-to-noise ratio for in vivo two-photon imaging.[15]

Note: Quantum yield and photostability data can be highly dependent on the experimental conditions and are not always readily available for all indicators in a directly comparable format.

Visualizations

experimental_workflow prep Cell Preparation (Seeding & Culture) loading This compound AM Loading prep->loading wash Washing loading->wash deester De-esterification wash->deester imaging Fluorescence Imaging (Confocal / FLIM) deester->imaging analysis Data Analysis imaging->analysis

Caption: General experimental workflow for calcium imaging with this compound.

troubleshooting_snr low_snr Low Signal-to-Noise Ratio cause1 Suboptimal Dye Concentration low_snr->cause1 cause2 Inefficient Loading low_snr->cause2 cause3 High Background low_snr->cause3 sol1 Titrate Dye Concentration cause1->sol1 sol2 Optimize Loading Time & Temperature cause2->sol2 sol3 Thorough Washing & Background Subtraction cause3->sol3

Caption: Troubleshooting logic for low signal-to-noise ratio.

compartmentalization_pathway extracellular Extracellular This compound AM cell_membrane Cell Membrane extracellular->cell_membrane cytosol Cytosol (De-esterified this compound) cell_membrane->cytosol Diffusion & Esterase Activity organelles Organelles (e.g., Mitochondria) cytosol->organelles Sequestration signal Desired Cytosolic Ca2+ Signal cytosol->signal artifact Signal Artifact organelles->artifact

Caption: Pathway illustrating potential dye compartmentalization.

References

Technical Support Center: Correcting for Calcium Crimson's pH Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the inherent pH sensitivity of the fluorescent calcium indicator, Calcium Crimson.

Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence of this compound change with pH?

A1: The fluorescence of this compound, like most fluorescent calcium indicators, is pH-sensitive due to the chemical nature of its calcium-binding component. The chelator that binds calcium ions (Ca²⁺) also has an affinity for protons (H⁺). At acidic pH, an increased concentration of protons competes with Ca²⁺ for the binding sites on the indicator. This competition alters the indicator's apparent dissociation constant (Kd) for Ca²⁺, leading to an underestimation of the true calcium concentration.

Q2: What is the practical consequence of this compound's pH sensitivity in my experiments?

A2: If intracellular pH (pHi) changes during your experiment, the fluorescence signal from this compound will reflect both the change in Ca²⁺ concentration and the change in pHi. This can lead to significant artifacts and misinterpretation of your calcium signaling data. For instance, a cellular event that causes cytosolic acidification could appear as a decrease in intracellular calcium, even if the actual calcium concentration has not changed.

Q3: How can I correct for the pH sensitivity of this compound?

A3: The most robust method to correct for the pH sensitivity of a single-wavelength calcium indicator like this compound is to simultaneously measure intracellular pH using a second, spectrally compatible fluorescent pH indicator. By determining the pHi concurrently with the this compound signal, you can apply a correction factor to your calcium measurements.

Q4: What are suitable pH indicators to use with this compound?

A4: A suitable pH indicator should have spectral properties that minimally overlap with this compound (Excitation/Emission: ~590 nm/~615 nm). A good candidate is a long-wavelength pH indicator that can be excited at a different wavelength. For example, BCECF (Excitation ~440/490 nm, Emission ~535 nm) or SNARF-1 (Excitation ~540-580 nm, Emission ~580 nm and ~640 nm) are commonly used. The choice will depend on the filter sets available on your imaging system.

Q5: Are there calcium indicators that are less sensitive to pH?

A5: While all calcium indicators exhibit some degree of pH sensitivity, some are designed to be less affected by pH changes within the physiological range. Ratiometric indicators like Fura-2 and Indo-1 offer an advantage as the ratio measurement can partially compensate for pH effects, although a full correction is still recommended for high-precision measurements. Some newer generations of calcium indicators also claim improved pH stability. A comparison with alternatives is provided in the tables below.

Troubleshooting Guides

Problem 1: Unexpected decrease in this compound fluorescence that doesn't correlate with expected calcium dynamics.
  • Possible Cause: Intracellular acidification is quenching the this compound signal, leading to an apparent decrease in calcium concentration.

  • Troubleshooting Steps:

    • Verify pH changes: Use a pH-sensitive indicator (e.g., BCECF-AM or SNARF-1-AM) in parallel experiments under the same conditions to determine if your experimental manipulation alters intracellular pH.

    • Simultaneous pH and Ca²⁺ Measurement: If pH changes are confirmed, you must perform simultaneous imaging of both this compound and a pH indicator. A detailed protocol is provided below.

    • In situ Calibration: Perform an in situ calibration of this compound at different pH values to quantify the effect of pH on its fluorescence and Kd.

Problem 2: Difficulty in performing in situ calibration for pH correction.
  • Possible Cause: In situ calibration can be technically challenging due to factors like incomplete dye loading, compartmentalization, or cell viability issues with ionophores.

  • Troubleshooting Steps:

    • Optimize Dye Loading: Titrate the concentrations of this compound-AM and the chosen pH indicator-AM to achieve optimal loading without causing cellular stress.

    • Use Appropriate Ionophores: For clamping intracellular pH and calcium to known external values, use a combination of ionophores. For example, Nigericin in combination with high K⁺ buffer can be used to equilibrate intracellular and extracellular pH, while ionomycin (B1663694) can be used for calcium equilibration.

    • Check for Spectral Overlap: Ensure that the emission spectra of your chosen pH and calcium indicators are well-separated with your filter sets to avoid bleed-through, which would compromise the calibration.

Data Presentation

Table 1: pH-Dependence of this compound's Dissociation Constant (Kd)

pHDissociation Constant (Kd) for Ca²⁺
6.42571 nM[1]
7.40269 nM[1]

Table 2: Comparison of Common Calcium Indicators and their pH Sensitivity

IndicatorTypeExcitation (nm)Emission (nm)Kd (nM)pH Sensitivity
This compound Single Wavelength~590~615~270 (at pH 7.4)High
Fura-2 Ratiometric (Excitation)~340 / ~380~510~145 (at pH 7.2)Moderate
Indo-1 Ratiometric (Emission)~350~405 / ~485~230 (at pH 7.2)Moderate
Fluo-4 Single Wavelength~494~516~345 (at pH 7.2)Moderate to High
Rhod-2 Single Wavelength~552~576~570 (at pH 7.2)Moderate

Experimental Protocols

Protocol 1: Simultaneous Measurement of Intracellular Calcium and pH

This protocol outlines the steps for co-loading cells with this compound-AM and BCECF-AM for simultaneous imaging.

Materials:

  • This compound, AM ester

  • BCECF, AM ester

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Cells cultured on coverslips suitable for microscopy

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound, AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

    • Dissolve BCECF, AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

    • Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

  • Prepare Loading Solution:

    • For a final concentration of 5 µM this compound and 5 µM BCECF, mix the appropriate volumes of the stock solutions into your physiological buffer.

    • Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization. Vortex briefly.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time should be determined empirically for your cell type.

    • Wash the cells twice with fresh, warm physiological buffer to remove extracellular dye.

    • Incubate the cells for a further 30 minutes to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Excite BCECF at ~440 nm and ~490 nm and collect emission at ~535 nm.

    • Excite this compound at ~590 nm and collect emission at ~615 nm.

    • Acquire images sequentially to avoid spectral bleed-through.

Protocol 2: In Situ Calibration and pH Correction

1. pH Calibration (using BCECF):

  • After your experiment, expose the cells to a high K⁺ buffer containing the ionophore Nigericin (10 µM).

  • Sequentially perfuse the cells with calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Record the 490/440 nm fluorescence ratio at each pH to generate a pH calibration curve.

2. This compound Calibration at Different pH values:

  • Following the pH calibration, expose the cells to a buffer containing the calcium ionophore ionomycin (5-10 µM) at a fixed pH (e.g., pH 7.4).

  • Sequentially perfuse the cells with calibration buffers containing known free Ca²⁺ concentrations (from Ca²⁺-free with EGTA to saturating Ca²⁺).

  • Record the fluorescence intensity of this compound at each Ca²⁺ concentration to determine F_min (fluorescence at zero Ca²⁺) and F_max (fluorescence at saturating Ca²⁺).

  • Repeat this calcium titration at different pH values (e.g., pH 6.8 and 7.2) to determine the Kd of this compound at each pH.

3. Mathematical Correction:

  • From your experimental data, use the BCECF ratio and the pH calibration curve to determine the intracellular pH at each time point.

  • Use the relationship between pH and the Kd of this compound (determined from your calibration) to estimate the Kd at each time point. A simple linear interpolation between your measured Kd values can be used as a first approximation.

  • Calculate the corrected intracellular Ca²⁺ concentration using the following formula for single-wavelength indicators:

    [Ca²⁺] = Kd * (F - F_min) / (F_max - F)

    Where:

    • Kd is the pH-corrected dissociation constant.

    • F is the measured fluorescence of this compound.

    • F_min and F_max are the minimum and maximum fluorescence intensities determined from the in situ calibration at the corresponding pH.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Simultaneous Imaging cluster_analysis Data Analysis and Correction prep_cells Culture cells on coverslips load_dyes Co-load with This compound-AM and BCECF-AM prep_cells->load_dyes wash_deesterify Wash and de-esterify load_dyes->wash_deesterify acquire_bcecf Acquire BCECF images (Ex: 440/490nm, Em: 535nm) wash_deesterify->acquire_bcecf acquire_cc Acquire this compound images (Ex: 590nm, Em: 615nm) wash_deesterify->acquire_cc calc_ph Calculate intracellular pH from BCECF ratio acquire_bcecf->calc_ph calc_ca Calculate corrected [Ca²⁺] acquire_cc->calc_ca correct_kd Determine pH-dependent Kd for this compound calc_ph->correct_kd correct_kd->calc_ca

Caption: Workflow for pH correction of this compound data.

logical_relationship cluster_problem The Problem cluster_observation Observed Signal cluster_solution The Solution ph_change Intracellular pH Change cc_fluo This compound Fluorescence ph_change->cc_fluo affects ca_change Intracellular [Ca²⁺] Change ca_change->cc_fluo affects correction Mathematical Correction cc_fluo->correction ph_measure Simultaneous pH Measurement ph_measure->correction corrected_ca Corrected [Ca²⁺] correction->corrected_ca

Caption: Logical relationship for pH correction of calcium signals.

References

Technical Support Center: Optimizing Calcium Crimson Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Calcium Crimson concentration for specific cell types in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during calcium imaging experiments using this compound.

Issue: Low Fluorescence Signal

Question: My this compound signal is very weak or undetectable. What are the possible causes and solutions?

Answer:

A weak or absent fluorescence signal is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary causes and troubleshooting steps:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type. While it's crucial to use the minimum effective concentration to avoid toxicity, some cells require higher concentrations for a detectable signal.[1]

    • Solution: Perform a concentration titration experiment to determine the optimal concentration for your cells. Start with a range of 1-10 µM and assess both signal intensity and cell health.

  • Inadequate Loading Time or Temperature: The AM ester form of this compound requires time to enter the cell and be cleaved by intracellular esterases to its active, calcium-sensitive form.[2] This process is temperature-dependent.

    • Solution: Optimize the loading incubation time (typically 15-60 minutes) and temperature (ranging from 20-37°C).[1] Keep in mind that higher temperatures can sometimes lead to dye compartmentalization.[3]

  • Poor Dye Loading: Some cell types are notoriously difficult to load with AM ester dyes.

    • Solution: Consider using a loading buffer that contains a mild non-ionic detergent like Pluronic F-127 (at a final concentration of 0.01-0.05%) to improve dye solubilization and cell loading.

  • Cell Health Issues: Unhealthy or dying cells will not effectively load the dye or maintain the necessary intracellular environment for esterase activity.

    • Solution: Ensure your cells are healthy and have a high viability before and during the experiment. Check for signs of stress or death, such as membrane blebbing or detachment.[4]

  • Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will result in a poor signal.

    • Solution: Verify that your microscope's filter sets are appropriate for this compound (Excitation ~590 nm, Emission ~615 nm).[5][6]

Low_Fluorescence_Troubleshooting start Start: Low Fluorescence Signal check_concentration Is Dye Concentration Optimized? start->check_concentration titrate Perform Concentration Titration (1-10 µM) check_concentration->titrate No check_loading Are Loading Conditions Optimal? check_concentration->check_loading Yes titrate->check_loading end_ok Signal Improved titrate->end_ok optimize_loading Optimize Time (15-60 min) and Temperature (20-37°C) check_loading->optimize_loading No check_health Are Cells Healthy? check_loading->check_health Yes optimize_loading->check_health optimize_loading->end_ok assess_viability Assess Cell Viability and Health check_health->assess_viability No check_filters Are Filter Sets Correct? check_health->check_filters Yes assess_viability->check_filters assess_viability->end_ok verify_filters Verify Ex/Em Filters for This compound (~590/615 nm) check_filters->verify_filters No check_filters->end_ok Yes verify_filters->end_ok end_not_ok Signal Still Low verify_filters->end_not_ok

Issue: High Background Fluorescence

Question: I'm observing high background fluorescence, which is reducing my signal-to-noise ratio. What can I do?

Answer:

High background fluorescence can obscure the specific calcium signals you are trying to measure. Here are the common causes and how to address them:

  • Extracellular Dye: Incomplete washing after the loading step can leave residual, uncleaved this compound-AM in the extracellular medium.

    • Solution: Ensure thorough but gentle washing of the cells with a fresh, dye-free buffer after the loading incubation period.

  • Autofluorescence: Some cell types exhibit high intrinsic fluorescence, which can interfere with the this compound signal.[6]

    • Solution: Image a control group of cells that have not been loaded with this compound to determine the level of autofluorescence. If it is significant, you may need to use spectral unmixing techniques if your imaging system supports it.

  • Phenol (B47542) Red in Medium: Many cell culture media contain phenol red, a pH indicator that fluoresces and can contribute to background noise.

    • Solution: Use a phenol red-free medium during the experiment.[7]

  • Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to increased background.

    • Solution: Refer to your concentration titration experiments and use the lowest concentration that provides a good signal-to-noise ratio.

Issue: Rapid Photobleaching

Question: The fluorescence of my this compound is fading quickly during imaging. How can I minimize photobleaching?

Answer:

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss over time.[4] While this compound is more photostable than some other calcium indicators, photobleaching can still be an issue.[6]

  • Excessive Illumination Intensity: Using a very high excitation light intensity is a primary cause of photobleaching.

    • Solution: Reduce the intensity of the excitation light to the lowest level that still provides an adequate signal.

  • Prolonged Exposure Time: Long exposure times increase the total amount of light hitting the sample.

    • Solution: Use the shortest possible exposure time that allows for a clear signal. For time-lapse imaging, increase the interval between acquisitions as much as your experimental design allows.

  • Reactive Oxygen Species (ROS): The interaction of light with the sample can generate ROS, which can damage the fluorophore.[8]

    • Solution: Consider adding an antioxidant, such as Trolox or n-propyl gallate, to your imaging medium to reduce photobleaching.

Issue: Cell Health and Viability Concerns

Question: My cells are showing signs of stress (e.g., rounding up, detaching, blebbing) or dying after loading with this compound. What's causing this and how can I prevent it?

Answer:

Cell health is paramount for obtaining meaningful physiological data. Dye-induced toxicity can be a significant problem.

  • Dye Overloading and Cytotoxicity: High intracellular concentrations of calcium indicators can be toxic to cells.[3] AM ester dyes can also interfere with cellular processes.

    • Solution: Use the lowest effective concentration of this compound as determined by your titration experiments.[1] Reduce the loading time and/or temperature.

  • DMSO Toxicity: this compound-AM is typically dissolved in DMSO, which can be toxic to some cell types at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your working solution is low, typically less than 0.1%.

  • Phototoxicity: The illumination light used for fluorescence excitation can itself be damaging to cells, a phenomenon known as phototoxicity.[4][8]

    • Solution: Minimize light exposure by reducing the excitation intensity and exposure time.[4] Using longer wavelength light, like that for this compound, is generally less phototoxic than UV or blue light.[8]

Phototoxicity_Mitigation start High Phototoxicity reduce_intensity Reduce Excitation Intensity start->reduce_intensity reduce_exposure Decrease Exposure Time start->reduce_exposure increase_interval Increase Time-lapse Interval start->increase_interval use_antioxidants Consider Antioxidants (e.g., Trolox) reduce_intensity->use_antioxidants reduce_exposure->use_antioxidants increase_interval->use_antioxidants end_result Reduced Phototoxicity and Improved Cell Viability use_antioxidants->end_result

Frequently Asked Questions (FAQs)

General Questions

Question: What are the key properties of this compound?

Answer:

This compound is a single-wavelength fluorescent calcium indicator.[5] Its key features include:

PropertyValueReference
Excitation Maximum~590 nm[5][6]
Emission Maximum~615 nm[5]
Kd for Ca2+~185 nM[5]

Question: When should I choose this compound over other calcium indicators like Fluo-4 or Fura-2?

Answer:

The choice of indicator depends on your specific experimental needs:

  • Use this compound when:

    • You are working with cells that have high autofluorescence, as its longer excitation wavelength can help to minimize this issue.[6]

    • You are performing multicolor imaging with other fluorophores that are excited by shorter wavelengths (e.g., GFP, FITC).

    • You need a more photostable indicator compared to dyes like Fluo-3 (B43766).[6]

  • Consider other indicators when:

    • You require ratiometric measurements for more precise quantification of intracellular calcium concentrations, in which case Fura-2 or Indo-1 would be more suitable.[5]

    • You need a brighter signal, as indicators like Calcium Green-1 are reported to be brighter than fluo-3 at saturating calcium levels.[9]

Protocol-Specific Questions

Question: Can you provide a general protocol for loading cells with this compound-AM?

Answer:

This is a general guideline; you must optimize the concentrations, times, and temperatures for your specific cell type.

Experimental Protocol: Loading Adherent Cells with this compound-AM

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound-AM in high-quality, anhydrous DMSO.

  • Prepare Loading Buffer: Dilute the this compound-AM stock solution in a serum-free, phenol red-free physiological buffer (e.g., HBSS or HEPES-buffered saline) to the desired final concentration (typically 1-10 µM). To aid in dispersion, you can first mix the stock solution with an equal volume of 20% Pluronic F-127 solution before diluting in the buffer.

  • Cell Preparation: Grow your cells on coverslips or in imaging-compatible plates. Just before loading, remove the culture medium and gently wash the cells once with the physiological buffer.

  • Dye Loading: Add the loading buffer to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.

  • Wash: Remove the loading buffer and wash the cells gently 2-3 times with fresh, dye-free physiological buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes at your experimental temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: You are now ready to begin your calcium imaging experiment.

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging prep_stock Prepare Dye Stock Solution prep_buffer Prepare Loading Buffer prep_stock->prep_buffer wash1 Wash Cells prep_buffer->wash1 load_dye Incubate with This compound-AM wash1->load_dye wash2 Wash to Remove Extracellular Dye load_dye->wash2 deesterify De-esterification wash2->deesterify image Perform Calcium Imaging deesterify->image

Question: What is Pluronic F-127 and why is it used?

Answer:

Pluronic F-127 is a non-ionic surfactant that is often used to aid in the dispersion of water-insoluble AM ester dyes in aqueous solutions. It helps to prevent the dye from precipitating and can improve the loading efficiency into cells.

Data Analysis Questions

Question: How can I improve the signal-to-noise ratio (SNR) in my this compound experiments?

Answer:

Improving the signal-to-noise ratio is critical for detecting small or rapid changes in intracellular calcium. Here are several strategies:

  • Optimize Dye Concentration: Use the lowest dye concentration that provides a robust signal to minimize background and potential toxicity.

  • Reduce Background Fluorescence: As detailed in the troubleshooting section, ensure complete washing, use phenol red-free media, and account for autofluorescence.

  • Optimize Microscope Settings:

    • Use an appropriate objective with a high numerical aperture (NA) to collect more light.

    • Bin pixels on the camera if spatial resolution is not a major concern; this can increase signal intensity at the cost of resolution.

    • Cool the camera to reduce thermal noise.

  • Image Processing: Use background subtraction techniques during image analysis to remove non-specific signal. Frame averaging can also improve SNR for static or slow-moving signals.

References

Technical Support Center: Calcium Crimson Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorescent calcium indicator, Calcium Crimson.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Question: Why is my this compound signal weak or non-existent?

Answer: A weak or absent fluorescent signal can stem from several factors, from dye loading to imaging parameters. Below are potential causes and solutions:

  • Inadequate Dye Loading: Ensure optimal loading conditions. The acetoxymethyl (AM) ester form of this compound requires incubation to allow for cell permeation and subsequent cleavage by intracellular esterases to its active, calcium-sensitive form.

    • Concentration: Use a working concentration of 1 to 10 µM. The optimal concentration should be determined empirically for your specific cell type.[1]

    • Incubation Time and Temperature: Incubate cells for 20 minutes to one hour at or below room temperature.[1] Some protocols suggest 30 minutes at 37°C.[2]

    • Cell Health: Ensure cells are healthy and adherent before and during the loading process.

    • De-esterification: After loading, allow 30 minutes for complete de-esterification of the intracellular AM esters.[3]

  • Suboptimal Imaging Settings:

    • Excitation and Emission Wavelengths: Verify that your microscope's light source and filters are correctly aligned with this compound's spectral properties. The excitation peak is approximately 590 nm, and the emission peak is around 615 nm.[4]

    • Detector Sensitivity: Increase the gain or exposure time on your detector, but be mindful of increasing background noise and phototoxicity.

  • Low Intracellular Calcium Levels: If the basal intracellular calcium concentration in your cells is very low, the signal from this compound may be inherently dim. Consider using a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the dye is responsive to calcium influx.

Question: I'm observing high background fluorescence in my this compound experiments. What can I do to reduce it?

Answer: High background fluorescence can obscure the specific calcium signal. Here are some strategies to minimize it:

  • Incomplete Removal of Extracellular Dye: After loading, wash the cells thoroughly with an indicator-free medium to remove any dye that is non-specifically associated with the cell surface.[5]

  • Autofluorescence: Cellular autofluorescence can be a significant issue, especially with red-shifted dyes.

    • Use a Control: Image an unstained sample of your cells under the same imaging conditions to assess the level of autofluorescence.

    • Longer Wavelengths: this compound's long excitation wavelength is advantageous in minimizing autofluorescence from many biological samples.[4][6]

  • Media Components: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Use a phenol red-free medium during imaging.[2]

Question: My cells appear stressed or are dying after loading with this compound. How can I mitigate this?

Answer: Phototoxicity and dye-induced cellular stress are common concerns in live-cell imaging.

  • Reduce Dye Concentration: Use the lowest possible concentration of this compound that provides a detectable signal. Overloading cells with AM ester dyes can be toxic.

  • Minimize Light Exposure:

    • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that yields an acceptable signal-to-noise ratio.

    • Limit Exposure Time: Decrease the image acquisition time or use intermittent imaging rather than continuous recording.

    • Longer Wavelengths: The use of longer wavelength excitation light, as with this compound, is generally less phototoxic to cells.[1]

  • Optimize Loading Conditions: Loading at or below room temperature may reduce cellular stress compared to loading at 37°C.[1]

Question: The this compound fluorescence appears localized to specific organelles instead of being evenly distributed in the cytosol. How can I fix this?

Answer: This phenomenon is known as compartmentalization and is a known issue with rhodamine-based dyes like this compound.[4] The AM ester form of the dye can accumulate in organelles like mitochondria.

  • Lower Incubation Temperature: Reducing the loading temperature can sometimes minimize indicator compartmentalization.[1]

  • Shorten Experiment Duration: Compartmentalization tends to worsen over time. Aim to perform imaging experiments within 30 to 60 minutes after loading.[4]

  • Use of Pluronic F-127: This nonionic surfactant can aid in the solubilization and dispersal of AM ester dyes, potentially leading to more uniform cytosolic loading.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a fluorescent, single-wavelength calcium indicator. It is derived from Texas Red and exhibits an increase in fluorescence emission intensity upon binding to calcium, with little shift in wavelength.[1] Its long excitation and emission wavelengths make it suitable for experiments where autofluorescence is a concern and for multiplexing with other fluorescent probes.[4][6]

What are the spectral properties of this compound?

  • Excitation Maximum: ~590 nm[4]

  • Emission Maximum: ~615 nm[4]

What is the calcium binding affinity of this compound?

This compound is a high-affinity calcium indicator with a dissociation constant (Kd) of approximately 185 nM.[4] This makes it well-suited for detecting small changes in cytosolic calcium concentrations.

How does this compound compare to other red calcium indicators?

While a direct, comprehensive comparison is dependent on the specific application, some general characteristics of this compound and other red indicators are summarized below.

IndicatorExcitation Max (nm)Emission Max (nm)Kd (nM)Key Features
This compound ~590~615~185High affinity, long wavelength reduces autofluorescence, but prone to compartmentalization.[4]
X-Rhod-1 ~580~602~700Lower affinity, suitable for measuring higher calcium concentrations.[4]
Rhod-2 ~557~581~570Tends to sequester in mitochondria due to its net positive charge.[4]
Fura Red ~420 (Ca2+-free), ~450 (Ca2+-bound)~650~140Ratiometric (by excitation), but has weaker fluorescence than many other indicators.[7]

Do I need to calibrate the this compound signal?

For qualitative measurements of relative changes in calcium concentration, calibration is often not necessary. The change in fluorescence (ΔF) over the baseline fluorescence (F₀) can be used (ΔF/F₀). However, for quantitative measurements of absolute calcium concentrations, a calibration procedure is required. This typically involves determining the minimum fluorescence (Fmin) in the absence of calcium and the maximum fluorescence (Fmax) at saturating calcium concentrations, along with the dye's dissociation constant (Kd).

Experimental Protocols

Detailed Methodology for Loading this compound AM into Adherent Cells

This protocol provides a general guideline for loading adherent cells with the acetoxymethyl (AM) ester of this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound, AM ester

  • High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (optional, 20% solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a HEPES-buffered saline) without phenol red

Procedure:

  • Prepare a Stock Solution:

    • Dissolve the this compound AM ester in anhydrous DMSO to create a 2 to 5 mM stock solution.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

  • Prepare the Loading Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Prepare a working solution of 1 to 10 µM this compound in your chosen physiological buffer. The final concentration should be optimized for your cell type.

    • (Optional) To aid in dye solubilization, you can pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it in the buffer.

  • Cell Loading:

    • Wash the adherent cells once with the physiological buffer.

    • Remove the buffer and add the this compound loading solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 20 to 60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically. Note that lower temperatures may reduce compartmentalization.[1]

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.

    • Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • You are now ready to perform your calcium imaging experiment.

    • Excite the cells at ~590 nm and record the emission at ~615 nm.

    • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading cluster_imaging Imaging prep_stock Prepare 2-5 mM This compound AM Stock in DMSO prep_loading Prepare 1-10 µM Loading Solution in Buffer prep_stock->prep_loading wash_cells Wash Adherent Cells prep_loading->wash_cells add_dye Incubate with Loading Solution (20-60 min) wash_cells->add_dye wash_excess Wash to Remove Excess Dye add_dye->wash_excess deesterify De-esterification (30 min) wash_excess->deesterify image Image Cells (Ex: ~590nm, Em: ~615nm) deesterify->image analyze Data Analysis (e.g., ΔF/F₀) image->analyze

Caption: Experimental workflow for loading and imaging with this compound AM.

calcium_signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol GPCR GPCR PLC PLC GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binds Ca_ER Ca²⁺ Store IP3R->Ca_ER 5. Opens Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol 6. Ca²⁺ Release Response Cellular Responses (e.g., Gene Expression, Contraction) Ca_Cytosol->Response 7. Triggers Agonist Agonist Agonist->GPCR 1. Binds

References

Validation & Comparative

A Comparative Guide to Calcium Crimson and Fluo-3 for Monitoring Calcium Transients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent indicator is paramount for the accurate measurement of intracellular calcium (Ca²⁺) transients. This guide provides a detailed, data-driven comparison of two commonly used calcium indicators: Calcium Crimson and Fluo-3.

This document outlines the key performance characteristics of each dye, supported by experimental data, to facilitate an informed decision for your specific research needs. We present a side-by-side analysis of their spectral properties, calcium binding affinities, and cellular behavior. Detailed experimental protocols for cell loading and imaging are also provided, alongside visualizations of experimental workflows and relevant signaling pathways.

Key Performance Characteristics

A summary of the essential quantitative data for this compound and Fluo-3 is presented below for easy comparison.

PropertyThis compoundFluo-3
Excitation Wavelength (λex) ~586 - 590 nm[1][2]~506 nm[3]
Emission Wavelength (λem) ~606 - 609 nm[1][2][4]~526 nm[3]
Quantum Yield (Φ) Data not available~0.14 - 0.15 (Ca²⁺-bound)[5][6]
Molar Extinction Coefficient (ε) Data not available~86,000 M⁻¹cm⁻¹ (Ca²⁺-bound)[7]
Dissociation Constant (Kd) for Ca²⁺ ~185 nM[3]~390 nM (in vitro)[3]
Fluorescence Increase upon Ca²⁺ Binding Data not available>100-fold[3][8]
Photostability More photostable than Fluo-3[5]Less photostable than this compound[5]
Cellular Localization Prone to compartmentalization[3]Primarily cytosolic, but can be extruded and show some compartmentalization[7]

In-Depth Comparison

Spectral Properties: The most significant difference between the two dyes lies in their spectral profiles. Fluo-3, with its excitation and emission in the green region of the spectrum, is compatible with standard FITC filter sets and the widely available 488 nm argon-ion laser line.[3] In contrast, this compound is a red-emitting dye, which can be advantageous in minimizing autofluorescence from cells and tissues, a common issue in the green spectrum.[3][5] Its longer wavelength excitation and emission make it suitable for multiplexing experiments with other green fluorescent probes.

Photostability and Cellular Considerations: this compound is reported to be more photostable than Fluo-3, which is a crucial consideration for long-term imaging experiments where phototoxicity and photobleaching can be limiting factors.[5] However, a significant drawback of this compound and other rhodamine-based dyes is their propensity to compartmentalize within the cell, potentially leading to inaccurate measurements of cytosolic calcium.[3] Fluo-3, while less photostable, generally shows more uniform cytosolic distribution, although it can be actively extruded from the cell over time, which can be mitigated by the use of probenecid (B1678239).[7]

Experimental Protocols

Detailed methodologies for utilizing these indicators are crucial for reproducible and reliable results. Below are standard protocols for loading the acetoxymethyl (AM) ester forms of this compound and Fluo-3 into live cells.

Protocol 1: Cell Loading with Fluo-3 AM

Materials:

  • Fluo-3 AM (Acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

    • If using, prepare a 100-250 mM stock solution of probenecid in 1 M NaOH or a physiological buffer.

  • Prepare Loading Solution:

    • For a final loading concentration of 1-5 µM Fluo-3 AM, dilute the stock solution in a physiological buffer such as HBSS.

    • To aid in the dispersion of the dye, first mix the required volume of the Fluo-3 AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before adding it to the buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02%.

    • If dye extrusion is a concern, add probenecid to the loading solution to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Wash cultured cells once with the physiological buffer.

    • Replace the buffer with the Fluo-3 AM loading solution.

    • Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for the specific cell type. Loading at room temperature may reduce dye compartmentalization.[7]

  • Washing and De-esterification:

    • After loading, wash the cells twice with fresh, warm physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.

  • Imaging:

    • Proceed with fluorescence imaging using excitation at ~488 nm and collecting emission at ~526 nm.

Protocol 2: Cell Loading with this compound AM

Materials:

  • This compound AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Physiological buffer (e.g., HBSS)

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

    • If needed, prepare a stock solution of probenecid as described for Fluo-3.

  • Prepare Loading Solution:

    • Dilute the this compound AM stock solution to a final concentration of 1-5 µM in a physiological buffer.

    • As with Fluo-3, pre-mixing the this compound AM stock with an equal volume of 20% Pluronic® F-127 is recommended to improve solubility.

    • Probenecid can be added to the loading solution to reduce dye leakage.

  • Cell Loading:

    • Wash cells with physiological buffer.

    • Incubate cells with the this compound AM loading solution for 15-60 minutes at 20-37°C. Optimization of loading conditions is recommended. To minimize compartmentalization, which can be more pronounced with rhodamine-based dyes, loading at room temperature should be considered.

  • Washing and De-esterification:

    • Wash the cells thoroughly with fresh buffer (with or without probenecid) to remove any unloaded dye.

    • Allow an additional 30 minutes for complete de-esterification of the AM ester within the cells.

  • Imaging:

    • Perform fluorescence imaging using excitation at ~590 nm and collecting emission at ~615 nm.

Visualizing the Process

To better understand the experimental workflow and the underlying biological context, the following diagrams are provided.

G Experimental Workflow for Calcium Transient Measurement cluster_prep Cell Preparation cluster_loading Dye Loading cluster_post_loading Post-Loading cluster_imaging Imaging and Analysis cell_culture Culture cells to optimal confluency wash_cells Wash cells with physiological buffer cell_culture->wash_cells prepare_dye Prepare AM ester loading solution (e.g., Fluo-3 AM or this compound AM) incubate_dye Incubate cells with loading solution (15-60 min at 20-37°C) prepare_dye->incubate_dye wash_again Wash cells to remove extracellular dye incubate_dye->wash_again deesterify Incubate for de-esterification (30 min) wash_again->deesterify acquire_baseline Acquire baseline fluorescence deesterify->acquire_baseline stimulate Apply stimulus to induce Ca²⁺ transient acquire_baseline->stimulate record_signal Record fluorescence changes over time stimulate->record_signal analyze Analyze data (e.g., ΔF/F₀) record_signal->analyze

Caption: A flowchart of the key steps in measuring intracellular calcium transients using fluorescent indicators.

G Simplified Calcium Signaling Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol cluster_indicator Fluorescent Indicator receptor GPCR / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds to ca_er [Ca²⁺] in ER (High) ip3r->ca_er ca_cytosol [Ca²⁺] in Cytosol (Low to High) ip3r->ca_cytosol releases Ca²⁺ downstream Downstream Cellular Responses (e.g., muscle contraction, gene expression) ca_cytosol->downstream dye Ca²⁺ Indicator (e.g., Fluo-3, this compound) ca_cytosol->dye binds dye_bound Indicator-Ca²⁺ Complex (Fluorescent) dye->dye_bound

Caption: An overview of a common intracellular calcium signaling cascade leading to a fluorescent signal.

Conclusion

The choice between this compound and Fluo-3 depends heavily on the specific requirements of the experiment.

Choose Fluo-3 for:

  • Standard fluorescence microscopy with common filter sets (FITC).

  • Experiments where a large, well-characterized dynamic range is critical.

  • Cost-effective, general-purpose calcium imaging.

Choose this compound for:

  • Experiments in cells or tissues with high autofluorescence.

  • Multiplexing with green fluorescent probes.

  • Long-term imaging studies where photostability is a primary concern.

Researchers should carefully consider the trade-offs between spectral properties, calcium affinity, photostability, and potential for cellular compartmentalization when selecting the most appropriate indicator for their studies of calcium transients.

References

A Head-to-Head Comparison of Calcium Crimson and Rhod-2 for Mitochondrial Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the precise measurement of mitochondrial calcium (Ca2+) dynamics is paramount to understanding a vast array of physiological and pathological processes. The choice of a fluorescent indicator is a critical determinant of experimental success. This guide provides an objective comparison of two popular red-shifted fluorescent dyes, Calcium Crimson and Rhod-2, for monitoring mitochondrial Ca2+ concentrations. We will delve into their spectral properties, calcium binding affinities, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific applications.

At a Glance: this compound vs. Rhod-2

PropertyThis compoundRhod-2
Excitation Wavelength (Ca2+-bound) ~589 nm[1]~549-553 nm[2][3]
Emission Wavelength (Ca2+-bound) ~609 nm[1]~574-581 nm[4]
Dissociation Constant (Kd) for Ca2+ ~185 nM[5][6]~570 nM[7]
Quantum Yield (Ca2+-bound) Not explicitly found for mitochondrial imaging~0.1[8]
Mitochondrial Localization Presumed due to AM ester, but less documentedWell-documented preferential accumulation[7][9][10]
Photostability Reported to be more photostable than fluo-3 (B43766) and Calcium Green indicators[11]Subject to phototoxicity and can induce mitochondrial morphology changes upon illumination[12]

In-Depth Analysis

This compound: This indicator boasts a longer excitation wavelength, which can be advantageous in minimizing cellular autofluorescence.[11] Its higher affinity for Ca2+ (lower Kd) suggests it may be more sensitive to smaller fluctuations in mitochondrial Ca2+ levels.[5][6] However, there is a comparative lack of specific, published protocols for its application in mitochondrial Ca2+ imaging. While it is available as an acetoxymethyl (AM) ester for cell loading, its efficiency of mitochondrial sequestration is not as extensively documented as that of Rhod-2.

Rhod-2: As a well-established probe, Rhod-2 has been extensively used and validated for measuring mitochondrial Ca2+.[7][9][10][13][14][15] Its preferential accumulation in mitochondria is a significant advantage, leading to a better signal-to-noise ratio for mitochondrial-specific measurements.[7][10] A wealth of literature provides detailed protocols for its use in various cell types and experimental conditions.[13][14][15][16] However, researchers should be aware of its potential for phototoxicity and its lower affinity for Ca2+ compared to this compound, which might make it less suitable for detecting very subtle Ca2+ changes.[12]

Experimental Protocols

General Considerations for AM Ester Dyes

The following are general steps for loading cells with AM ester-based calcium indicators. Specific concentrations and incubation times should be optimized for each cell type and experimental setup.

  • Reagent Preparation: Prepare a stock solution of the AM ester dye (this compound AM or Rhod-2 AM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). A common stock concentration is 1-5 mM. Store desiccated and protected from light at -20°C.

  • Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.

  • Loading Solution: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to the desired final concentration (typically 2-10 µM). The addition of Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization and cell loading.[4]

  • Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at lower temperatures (e.g., room temperature) may favor mitochondrial loading of Rhod-2 AM.[10]

  • Wash and De-esterification: After loading, wash the cells with fresh physiological buffer to remove excess dye. Allow for a de-esterification period of at least 30 minutes at room temperature or 37°C to allow intracellular esterases to cleave the AM group, trapping the active dye within the cell.

Specific Protocol for Rhod-2 AM Mitochondrial Calcium Imaging

This protocol is adapted from established methods.[13][14]

  • Prepare a 1 mM stock solution of Rhod-2 AM in DMSO.

  • Prepare a loading buffer consisting of a physiological saline solution (e.g., HBSS) containing 2-5 µM Rhod-2 AM and 0.02% Pluronic® F-127.

  • Incubate cells in the loading buffer for 30-45 minutes at room temperature, protected from light.

  • Wash the cells twice with fresh physiological saline.

  • Allow for de-esterification for 30 minutes at room temperature in the dark.

  • Image the cells using a fluorescence microscope equipped for detecting Rhod-2 fluorescence (Excitation: ~550 nm, Emission: ~580 nm).

  • Co-localization with a mitochondrial marker (e.g., MitoTracker Green) is recommended to confirm the mitochondrial localization of the Rhod-2 signal.[14]

Proposed Protocol for this compound AM Mitochondrial Calcium Imaging
  • Prepare a 1 mM stock solution of this compound AM in DMSO.

  • Prepare a loading buffer consisting of a physiological saline solution containing 1-5 µM this compound AM and 0.02% Pluronic® F-127.

  • Incubate cells in the loading buffer for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with fresh physiological saline.

  • Allow for de-esterification for 30 minutes at 37°C in the dark.

  • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~590 nm, Emission: ~615 nm).

  • Confirm mitochondrial localization with a co-stain like MitoTracker Green.

Visualizing the Cellular Machinery: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz (DOT language).

Mitochondrial_Calcium_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Ca_ext Ca2+ Ca_cyto Ca2+ Ca_ext->Ca_cyto Influx Calmodulin Calmodulin Ca_cyto->Calmodulin Binds SERCA SERCA Ca_cyto->SERCA Uptake VDAC VDAC (Outer Membrane) Ca_cyto->VDAC PLC PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R Activates IP3R->Ca_cyto Release MCU MCU Complex (Inner Membrane) VDAC->MCU Ca_mito Ca2+ MCU->Ca_mito Uptake NCLX NCLX (Inner Membrane) NCLX->Ca_cyto Ca_mito->NCLX Efflux Experimental_Workflow A Prepare Cell Culture B Prepare AM Ester Loading Solution (this compound or Rhod-2) A->B C Incubate Cells with Loading Solution B->C D Wash Cells to Remove Excess Dye C->D E De-esterification of AM Ester D->E F Image Cells using Fluorescence Microscopy E->F G Data Analysis F->G

References

A Comparative Guide to the Photostability of Calcium Crimson and Calcium Green

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent indicators is paramount for the accurate measurement of intracellular calcium dynamics. Among the myriad of available probes, Calcium Crimson and Calcium Green are two commonly utilized dyes. This guide provides a detailed comparison of their photostability, supported by available data, and outlines experimental protocols for their use and evaluation.

Photostability: A Head-to-Head Comparison

The photostability of a fluorescent dye is a critical factor in imaging experiments, as photobleaching—the irreversible destruction of a fluorophore upon light exposure—can lead to signal decay and artifacts. Both Calcium Orange and this compound indicators are known to be more photostable than the Calcium Green indicators[1].

This compound , a rhodamine-based indicator, generally benefits from the inherent high photostability of this class of fluorophores[2]. Its longer excitation wavelength also contributes to reduced phototoxicity and less interference from cellular autofluorescence.

Calcium Green , a fluorescein-based indicator, is recognized for its high quantum yield, which allows for the use of lower concentrations, thereby reducing the potential for phototoxicity[3]. However, it is generally considered to be less photostable than this compound[1].

Quantitative Data Summary

PropertyThis compoundCalcium Green-1Reference(s)
Fluorophore Class RhodamineFluorescein[2][3]
Excitation Max (Ca²⁺-bound) ~590 nm~506 nm
Emission Max (Ca²⁺-bound) ~615 nm~531 nm[3]
Photostability More photostableLess photostable than this compound
Quantum Yield HighHigh (~0.75 at saturating Ca²⁺)[3]
Key Advantage High photostability, long excitation wavelengthHigh quantum yield allowing for low concentrations[1][2][3]

Experimental Protocols

Protocol 1: Assessment of Photostability

This protocol outlines a general procedure for comparing the photostability of this compound and Calcium Green in a cellular context using confocal microscopy.

1. Cell Preparation and Dye Loading: a. Plate cells on glass-bottom dishes suitable for microscopy. b. Prepare stock solutions of this compound AM and Calcium Green-1 AM in anhydrous DMSO. . For each dye, prepare a loading buffer containing the AM ester at a final concentration of 1-5 µM in a suitable physiological buffer (e.g., HBSS). The addition of a non-ionic detergent like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and loading. d. Remove the culture medium from the cells and wash once with the physiological buffer. e. Add the dye-loading buffer to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light. f. After incubation, wash the cells twice with the physiological buffer to remove excess dye. g. Add fresh buffer to the cells for imaging.

2. Image Acquisition for Photobleaching Assay: a. Mount the dish on a confocal microscope. b. Locate a field of view with healthy, well-loaded cells. c. Set the imaging parameters for each dye: i. Calcium Green: Excite with a 488 nm laser line and collect emission between 500-550 nm. ii. This compound: Excite with a 561 nm or 594 nm laser line and collect emission between 605-650 nm. d. Adjust the laser power and detector gain to achieve a good signal-to-noise ratio with a non-saturating signal. It is crucial to use the same acquisition settings when comparing the two dyes. e. Acquire a time-lapse series of images. For a photobleaching experiment, continuous or rapid, intermittent imaging is required. For example, acquire an image every 5 seconds for a total duration of 5-10 minutes.

3. Data Analysis: a. For each time series, select several regions of interest (ROIs) within individual cells. b. Measure the mean fluorescence intensity within each ROI for every time point. c. Background subtract the intensity values. d. Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (F/F₀). e. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the rate of photobleaching. f. To quantify, fit the decay curve to an exponential function to determine the photobleaching time constant. A longer time constant indicates higher photostability.

Protocol 2: General Calcium Imaging

This protocol describes a general workflow for imaging intracellular calcium transients using either this compound or Calcium Green.

1. Cell Preparation and Dye Loading: Follow steps 1a-1g from Protocol 1.

2. Baseline Fluorescence Measurement: a. Mount the dish on the microscope. b. Acquire a few images at a low frame rate (e.g., every 30 seconds) to establish a stable baseline fluorescence before stimulation.

3. Stimulation and Image Acquisition: a. Prepare a solution of the agonist or stimulus of interest at a concentration known to elicit a calcium response. b. Begin time-lapse imaging at a higher frame rate suitable for capturing the expected calcium dynamics (e.g., one frame every 1-5 seconds). c. After a short baseline recording, add the stimulus to the cells. d. Continue imaging to record the rise and subsequent decay of the intracellular calcium signal.

4. Data Analysis: a. Select ROIs within cells and background regions. b. Measure the mean fluorescence intensity for each ROI at each time point. c. Perform background subtraction. d. Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Signaling Pathway Visualization

Intracellular calcium release is a key event in many signaling pathways. A common pathway leading to the release of calcium from the endoplasmic reticulum is the Inositol Trisphosphate/Diacylglycerol (IP3/DAG) pathway.

IP3_DAG_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ligand Ligand Ligand->GPCR Binds Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_Indicator Calcium Indicator (e.g., this compound or Calcium Green) Fluorescence Fluorescence Ca_Indicator->Fluorescence Emits Ca_ER Ca²⁺ IP3R->Ca_ER Opens channel Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Ca_Cytosol->Ca_Indicator Binds

Caption: The IP3/DAG signaling pathway leading to intracellular calcium release.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a calcium imaging experiment.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Cell Culture B Dye Loading (this compound AM or Calcium Green AM) A->B C Wash to remove excess dye B->C D Mount on Microscope C->D E Acquire Baseline Fluorescence D->E F Add Stimulus E->F G Time-lapse Imaging F->G H Define ROIs G->H I Measure Intensity H->I J Background Subtraction I->J K Normalize Data (F/F₀) J->K L Plot and Analyze K->L

Caption: A typical workflow for an intracellular calcium imaging experiment.

References

Validating Calcium Crimson: A Comparison Guide for Electrophysiological Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Red Fluorescent Calcium Indicators

The selection of a calcium indicator is critical for the successful correlation of fluorescence signals with neuronal electrical activity. The following table summarizes the key properties of Calcium Crimson and compares it with other commonly used red fluorescent calcium indicators.

PropertyThis compoundRhod-4X-Rhod-1
Excitation Max (nm) ~590~530~580
Emission Max (nm) ~615~555~602
Dissociation Constant (Kd for Ca2+) ~204 nM (at 39.7°C, pH 7.4)[1]~525 nM[2]~700 nM[2]
Quantum Yield HighModerateModerate
Photostability High[3]ModerateModerate
Cell Loading Acetoxymethyl (AM) esterAcetoxymethyl (AM) esterAcetoxymethyl (AM) ester
Key Advantages Long excitation wavelength reduces autofluorescence.[3]Good signal-to-noise ratio for detecting local Ca2+ puffs.[2][4]Red-shifted spectra suitable for multiplexing with green fluorophores.
Potential Disadvantages Tendency for compartmentalization within cells.Susceptible to mitochondrial accumulation.[2]Lower affinity may not be suitable for detecting subtle Ca2+ changes.[3]

Experimental Protocols

To rigorously validate the fluorescence signals from this compound with neuronal electrical activity, simultaneous calcium imaging and whole-cell patch-clamp electrophysiology are required.

Experimental Workflow for Simultaneous Calcium Imaging and Electrophysiology

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_slice Prepare acute brain slices load_dye Incubate slices with this compound-AM prep_slice->load_dye prep_patch Prepare patch pipette with internal solution load_dye->prep_patch patch_cell Establish whole-cell patch-clamp on a target neuron prep_patch->patch_cell image_cell Position for fluorescence imaging patch_cell->image_cell stimulate Induce action potentials (current injection) image_cell->stimulate record_ephys Record membrane potential stimulate->record_ephys record_ca Simultaneously record this compound fluorescence stimulate->record_ca align_data Align electrophysiology and imaging data streams record_ephys->align_data record_ca->align_data correlate Correlate fluorescence change (ΔF/F) with spike number and frequency align_data->correlate compare Compare kinetics of fluorescence signal with action potential waveform correlate->compare

Caption: Workflow for validating this compound with electrophysiology.

Detailed Methodologies

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before loading.

2. This compound Loading:

  • Prepare a stock solution of this compound-AM in DMSO.

  • Dilute the stock solution in aCSF to a final concentration of 2-10 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye loading.

  • Incubate the brain slices in the this compound-AM solution for 30-60 minutes at 32-34°C, protected from light.

  • After incubation, transfer the slices to fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification of the dye.

3. Simultaneous Electrophysiology and Imaging:

  • Transfer a loaded brain slice to the recording chamber of an upright microscope equipped for both fluorescence imaging and patch-clamp electrophysiology.

  • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

  • Identify a target neuron using differential interference contrast (DIC) or infrared video microscopy.

  • Obtain a whole-cell patch-clamp recording using a borosilicate glass pipette (3-6 MΩ) filled with an appropriate internal solution.

  • Once a stable whole-cell configuration is achieved, switch to fluorescence imaging.

  • Excite this compound using a wavelength of ~590 nm and collect emitted fluorescence above ~610 nm.

  • Elicit action potentials by injecting depolarizing current steps of varying amplitude and duration through the patch pipette.

  • Simultaneously record the voltage response of the neuron and the corresponding changes in this compound fluorescence.

Data Analysis and Expected Outcomes

The primary goal of the analysis is to establish a quantitative relationship between the number and frequency of action potentials and the characteristics of the this compound fluorescence signal (ΔF/F).

Signaling Pathway of Calcium Indicators

G AP Action Potential VGCC Voltage-Gated Ca2+ Channels Open AP->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_bind Ca2+ binds to This compound Ca_influx->Ca_bind Fluorescence Increase in Fluorescence Ca_bind->Fluorescence

Caption: Calcium indicator signaling pathway upon neuronal firing.

Expected Correlation of Fluorescence with Action Potentials

Based on studies validating other calcium indicators, it is expected that:

  • Single Action Potentials: A single action potential should elicit a detectable, transient increase in this compound fluorescence. The signal-to-noise ratio of this response is a critical performance metric.

  • Action Potential Trains: Trains of action potentials should lead to a cumulative increase in fluorescence. The amplitude and duration of the fluorescence signal should correlate with the number and frequency of spikes in the train.

  • Kinetics: The rise time of the this compound fluorescence signal should be rapid, closely following the onset of the action potential-induced calcium influx. The decay kinetics will be slower, reflecting the clearance of intracellular calcium.

Conclusion

This compound's long-wavelength excitation is advantageous for minimizing tissue autofluorescence, making it a potentially valuable tool for in vivo or deep-tissue imaging. However, for precise correlation of its signals with neuronal firing, direct validation against electrophysiological recordings is essential. The provided protocols offer a framework for conducting such validation experiments. Researchers should carefully consider the properties of this compound in comparison to other available red indicators to select the optimal probe for their specific research questions. The lack of readily available direct validation data underscores the importance of performing these calibration experiments in-house to ensure accurate interpretation of calcium imaging results.

References

A Comparative Guide to Calcium Crimson and Other Fluorescent Calcium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the vast landscape of intracellular calcium indicators, selecting the optimal dye is paramount for generating robust and reliable data. This guide provides a comprehensive cross-validation of Calcium Crimson with other widely used calcium dyes, offering a clear comparison of their performance characteristics. Experimental data is summarized for easy interpretation, and detailed protocols are provided to ensure reproducibility.

Performance Characteristics of Calcium Indicators

The selection of a calcium indicator is dictated by several key performance parameters. These include the dissociation constant (Kd), which determines the dye's affinity for calcium and its optimal concentration range for detection; the quantum yield, a measure of the dye's brightness; the signal-to-noise ratio, which impacts the ability to detect small changes in calcium concentration; and photostability, the dye's resistance to photobleaching during imaging.

This compound is a visible light-excitable dye with a long excitation wavelength (~590 nm), making it particularly useful in experimental systems with high intrinsic autofluorescence.[1][2] It exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[1] Like Calcium Green and Calcium Orange, it is reported to be more photostable than the popular dye Fluo-3.[1] However, a notable drawback of rhodamine-based dyes like this compound is their propensity for compartmentalization within organelles, particularly mitochondria.[2]

Here is a comparative summary of the key properties of this compound and other commonly used calcium indicators:

IndicatorExcitation (nm)Emission (nm)Kd (nM)Quantum YieldSignal-to-Noise RatioPhotostabilityKey Features & Drawbacks
This compound ~590~615~185[2]ModerateGoodHigh[1]Features: Long wavelength excitation minimizes autofluorescence. Drawbacks: Prone to mitochondrial sequestration[2]; reported loading difficulties.[3]
Fura-2 340/380510~145HighExcellentModerateFeatures: Ratiometric dye allowing for quantitative measurements independent of dye concentration and cell thickness. Drawbacks: Requires UV excitation which can cause photodamage and autofluorescence.
Indo-1 350405/485~230HighExcellentModerateFeatures: Ratiometric dye, well-suited for flow cytometry. Drawbacks: UV excitation.
Fluo-4 494516~345[2]HighExcellentModerateFeatures: Bright, single-wavelength indicator with a large fluorescence increase upon Ca2+ binding. Drawbacks: Non-ratiometric, making quantitative measurements more challenging.
Rhod-2 552576~570ModerateGoodHighFeatures: Red-shifted spectrum reduces autofluorescence. Drawbacks: Strong mitochondrial localization.
Calcium Green-1 506531~190HighGoodModerateFeatures: Bright, visible light-excitable indicator. Drawbacks: Non-ratiometric.
Calcium Orange 554576~328ModerateGoodHigh[1]Features: Visible light-excitable with good photostability. Drawbacks: Non-ratiometric.

Experimental Protocols

Accurate and reproducible measurements of intracellular calcium dynamics rely on meticulous experimental design and execution. Below are generalized protocols for cell loading with AM-ester forms of calcium indicators and subsequent fluorescence imaging.

Cell Loading with Calcium Indicator AM Esters
  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • For some dyes, the non-ionic detergent Pluronic F-127 (typically a 20% solution in DMSO) is used to aid in the solubilization of the AM ester in the aqueous loading buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

  • Cell Preparation:

    • Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.

    • For suspension cells, they can be loaded in a microcentrifuge tube.

  • Dye Loading:

    • Dilute the stock solution of the calcium indicator AM ester into the loading buffer to a final concentration of 1-5 µM. If using Pluronic F-127, mix the AM ester with the detergent before diluting in the buffer.

    • Remove the cell culture medium and wash the cells once with the loading buffer.

    • Add the dye-loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature will vary depending on the cell type and the specific indicator.

    • After loading, wash the cells two to three times with fresh loading buffer to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

Fluorescence Imaging
  • Microscopy Setup:

    • Use a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen calcium indicator.

    • For ratiometric dyes like Fura-2 and Indo-1, the microscope must be capable of rapidly switching between two excitation or emission wavelengths.

  • Image Acquisition:

    • Acquire a baseline fluorescence image before stimulating the cells.

    • Initiate the desired cellular stimulation to induce a calcium response.

    • Acquire a time-lapse series of images to record the changes in fluorescence intensity or ratio over time.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.

  • Data Analysis:

    • For single-wavelength indicators, the change in fluorescence intensity (ΔF) is typically normalized to the initial baseline fluorescence (F0) to give ΔF/F0.

    • For ratiometric indicators, the ratio of the fluorescence intensities at the two wavelengths is calculated for each time point. This ratio can then be converted to an absolute calcium concentration using the Grynkiewicz equation, which requires calibration of the dye's fluorescence in situ.

Visualizing Cellular Calcium Signaling and Experimental Workflow

To better understand the context in which these dyes are used, the following diagrams illustrate a simplified calcium signaling pathway and a typical experimental workflow for comparing calcium indicators.

G Simplified Cellular Calcium Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC IonChannel Ion Channel Ca_Cytosol [Ca2+]i IonChannel->Ca_Cytosol Ca2+ influx IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R Calmodulin Calmodulin Ca_Cytosol->Calmodulin CellularResponse Cellular Response Calmodulin->CellularResponse IP3R->Ca_Cytosol Ca2+ release Ca_ER [Ca2+]ER

Caption: A simplified diagram of a typical signal transduction pathway leading to an increase in intracellular calcium.

G Experimental Workflow for Comparing Calcium Dyes CellCulture Cell Culture (e.g., HeLa cells) DyeLoading Dye Loading (this compound, Fluo-4, etc.) CellCulture->DyeLoading Wash Wash to remove extracellular dye DyeLoading->Wash Imaging Fluorescence Imaging (Confocal Microscopy) Wash->Imaging Stimulation Cellular Stimulation (e.g., ATP, Ionomycin) Imaging->Stimulation DataAcquisition Time-lapse Image Acquisition Imaging->DataAcquisition Stimulation->DataAcquisition DataAnalysis Data Analysis (ΔF/F0 or Ratio) DataAcquisition->DataAnalysis Comparison Compare Dye Performance (Signal, photostability, etc.) DataAnalysis->Comparison

Caption: A flowchart illustrating a typical experimental workflow for the comparative analysis of different calcium indicators.

References

A Comparative Guide to Red Calcium Indicators: The Advantages of Calcium Crimson

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) signaling is paramount. Fluorescent indicators are indispensable tools for this purpose, and among them, red-shifted dyes offer unique advantages for multiplexing and in vivo imaging. This guide provides a detailed comparison of Calcium Crimson with other popular red calcium indicators, Rhod-2 and Fura-Red, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their studies.

Key Advantages of this compound

This compound stands out in the landscape of red calcium indicators due to a combination of favorable spectral properties and high calcium affinity. These characteristics make it particularly well-suited for complex experimental setups.

  • Reduced Autofluorescence Interference : Biological tissues and cells naturally exhibit autofluorescence, primarily in the blue and green spectral regions. With an excitation maximum around 590 nm, this compound operates in a spectral window where this background noise is significantly lower.[1][2] This results in a better signal-to-noise ratio and enhanced sensitivity, especially in tissue preparations.[1]

  • High Photostability : Compared to other indicators, this compound demonstrates greater resistance to photobleaching.[2] This allows for longer-term imaging experiments with repeated exposures, which is crucial for studying sustained calcium oscillations or slow-acting pharmacological agents without significant signal degradation.

  • Ideal for Multiplexing with Green Fluorophores : The long-wavelength excitation of this compound makes it spectrally distinct from green fluorescent proteins (GFPs) and other green-emitting dyes like Fluo-4. This spectral separation minimizes crosstalk, enabling researchers to simultaneously monitor calcium dynamics and the expression or localization of a GFP-tagged protein of interest.

  • High Affinity for Calcium : With a dissociation constant (Kd) in the low nanomolar range, this compound is highly sensitive to small changes in resting calcium levels.[1][3][4] This makes it an excellent choice for detecting subtle calcium transients in various cell types.

Quantitative Performance Comparison

The selection of a calcium indicator is often dictated by its specific performance metrics. The table below summarizes the key photophysical and chemical properties of this compound, Rhod-2, and Fura-Red.

PropertyThis compoundRhod-2Fura-Red
Excitation Max (Ca²⁺-bound) ~590 nm[1]~553-557 nm[5][6]~435 nm[7]
Emission Max (Ca²⁺-bound) ~615 nm[1]~577-581 nm[5][6]~639 nm[7]
Kd for Ca²⁺ (nM) 185 - 269 nM[1][3][4]570 - 1000 nM[1][5][8]~400 nM[9]
Fluorescence Change with Ca²⁺ IncreasesIncreasesDecreases[10]
Key Feature Long-wavelength excitation reduces autofluorescence[1][2]Preferentially localizes to mitochondria[1][11]Ratiometric potential with green dyes[9][12]

Signaling Pathway Visualization

Calcium indicators are frequently used to study G-protein coupled receptor (GPCR) signaling. The diagram below illustrates a typical pathway where receptor activation leads to an increase in intracellular calcium, which is then detected by an indicator like this compound.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca_Cytosol Cytosolic Ca²⁺ (Increase) IP3R->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->IP3R IP3->IP3R Binds Indicator This compound Ca_Cytosol->Indicator Binds Fluorescence Red Fluorescence Indicator->Fluorescence Emits

Caption: GPCR signaling cascade leading to intracellular Ca²⁺ release.

Experimental Protocols

Standard Protocol for Intracellular Calcium Imaging

This protocol provides a general guideline for loading cells with the acetoxymethyl (AM) ester forms of red calcium indicators.[10][13]

Materials:

  • This compound, AM; Rhod-2, AM; or Fura-Red, AM

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

  • Stock Solution Preparation : Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.

  • Loading Solution Preparation : Dilute the stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. To aid in dye dispersal, add an equal volume of 20% Pluronic F-127 to the stock dye before diluting into the buffer.

  • Cell Loading : Replace the cell culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C in the dark. Incubation times may need to be optimized for different cell types.

  • Washing : After incubation, wash the cells twice with warm physiological buffer to remove any excess extracellular dye.

  • De-esterification : Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete cleavage of the AM ester group by intracellular esterases, which traps the active indicator inside the cells.

  • Imaging : Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for the chosen indicator. Acquire baseline fluorescence, then stimulate the cells as required by the experiment and record the resulting changes in fluorescence intensity over time.

Experimental Workflow Diagram

The following diagram outlines the key stages of a typical calcium imaging experiment, from initial cell culture to final data analysis.

Caption: A typical workflow for a cellular calcium imaging experiment.

Conclusion

This compound offers significant advantages for researchers studying intracellular calcium, particularly in applications where autofluorescence is a concern or when multiplexing with green fluorescent probes is required. Its long-wavelength spectral properties, combined with high calcium affinity and photostability, provide a robust and sensitive tool for exploring the complex dynamics of cellular signaling. While indicators like Rhod-2 and Fura-Red have their specific applications, this compound presents a superior choice for a broad range of modern cell biology experiments.

References

A Comparative Guide to Calcium Indicators: Calcium Crimson vs. Genetically Encoded Calcium Indicators (GECIs)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of intracellular calcium (Ca2+) imaging, researchers are faced with a choice between synthetic chemical indicators and genetically encoded sensors. This guide provides a detailed comparison of a prominent synthetic dye, Calcium Crimson, and the widely utilized family of Genetically Encoded Calcium Indicators (GECIs), with a focus on the popular GCaMP variants. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs by objectively presenting their performance characteristics, underlying mechanisms, and experimental considerations.

At a Glance: Key Differences

This compound is a fluorescent chemical dye that is loaded into cells, while GECIs are proteins expressed within cells from a genetic construct. This fundamental difference dictates their respective advantages and limitations.

FeatureThis compoundGenetically Encoded Calcium Indicators (GECIs)
Nature Synthetic chemical dyeGenetically encoded protein
Delivery AM ester loading, microinjection, or patch pipetteTransfection, viral transduction, or transgenic lines
Specificity Generally non-specific, loads into most cellsCell-type specific expression via promoters; subcellular targeting possible
Kinetics Generally fast on- and off-ratesHistorically slower, but newer variants show significant improvement
In Vivo Use Challenging due to loading difficulties and potential toxicityIdeal for chronic in vivo imaging in transgenic models
Signal Single-wavelength fluorescence increase upon Ca2+ bindingFluorescence change (increase or ratiometric) upon Ca2+ binding and conformational change
Toxicity Can be phototoxic at high concentrations/illuminationLow phototoxicity; high expression levels can cause cellular stress and Ca2+ buffering

Quantitative Comparison of Performance Metrics

The following table summarizes key photophysical and performance properties for this compound and a representative GECI, GCaMP6f. It is crucial to note that these values are compiled from various sources and were not obtained under identical experimental conditions. Therefore, this table should be used as a general guide rather than a direct, head-to-head comparison.

ParameterThis compoundGCaMP6fSource
Excitation Max (nm) ~586-590~480[1][2]
Emission Max (nm) ~606-615~510[1][2]
Dissociation Constant (Kd for Ca2+) ~185 nM~375 nM[2]
Dynamic Range (ΔF/F) Not consistently reported in a comparable formatHigh, can exceed 20-fold for single action potentials[3]
Kinetics (Rise time for single AP) Expected to be very fast (sub-millisecond)~50 ms (B15284909)[4]
Kinetics (Decay half-time) Expected to be fast~140 ms (for 1 AP)[4]
Photostability Reported to be more photostable than fluo-3Generally good, but photobleaching can occur with intense illumination[1]

Signaling Pathways and Mechanisms of Action

The fundamental mechanisms by which this compound and GECIs report calcium concentrations are distinct.

This compound: Direct Calcium Binding

This compound is a small molecule chelator that directly binds to Ca2+ ions. This binding event alters the electronic properties of the fluorophore, leading to an increase in its fluorescence quantum yield. The fluorescence intensity of this compound is therefore directly proportional to the concentration of free intracellular calcium.

cluster_0 This compound Mechanism Ca2+ Ca²⁺ Calcium_Crimson_bound This compound-Ca²⁺ Complex (High Fluorescence) Ca2+->Calcium_Crimson_bound Binding Calcium_Crimson_unbound This compound (Low Fluorescence) Calcium_Crimson_unbound->Calcium_Crimson_bound

This compound directly binds to calcium ions, leading to an increase in fluorescence.
GECIs: Conformational Change-Induced Fluorescence

GECIs, such as GCaMP, are fusion proteins. GCaMP consists of a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and the M13 peptide.[5] In the absence of calcium, the protein is in a low-fluorescence state. The influx of Ca2+ and its subsequent binding to the calmodulin domain induces a conformational change in the protein. This rearrangement brings the cpGFP into a more favorable environment for fluorescence, resulting in a significant increase in brightness.

cluster_1 GECI (GCaMP) Mechanism Ca2+_ion Ca²⁺ GCaMP_active GCaMP-Ca²⁺ Complex (High Fluorescence) Conformational Change Ca2+_ion->GCaMP_active Binding to Calmodulin GCaMP_inactive GCaMP (Low Fluorescence) cpGFP-CaM-M13 GCaMP_inactive->GCaMP_active

GECIs undergo a conformational change upon calcium binding, which enhances their fluorescence.

Experimental Protocols

The methodologies for using this compound and GECIs differ significantly, primarily in how the indicator is introduced into the cells of interest.

This compound AM Ester Loading Protocol

This protocol is a general guideline for loading adherent cells with this compound AM. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound, AM ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final concentration of 1-5 µM this compound AM, dilute the stock solution into a physiological buffer.

    • It is often beneficial to add Pluronic F-127 (final concentration of 0.02-0.04%) to the loading solution to aid in the dispersal of the AM ester.

  • Cell Loading:

    • Grow adherent cells on coverslips or in imaging dishes.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • De-esterification:

    • After loading, remove the loading solution and wash the cells gently with fresh, pre-warmed physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in the fresh buffer to allow for the complete cleavage of the AM ester group by intracellular esterases, which traps the active dye inside the cells.

  • Imaging:

    • Mount the coverslip or dish onto a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~590 nm, Emission: ~615 nm).

    • Acquire baseline fluorescence before stimulation and record the change in fluorescence intensity upon stimulation.

GCaMP Expression and Imaging Protocol (AAV-mediated in vivo)

This protocol provides a general workflow for expressing a GCaMP variant in vivo using an adeno-associated virus (AAV) for subsequent imaging.

Materials:

  • AAV carrying the gene for a GCaMP variant (e.g., AAV-syn-GCaMP6f)

  • Stereotaxic apparatus

  • Anesthesia

  • Surgical tools for craniotomy

  • Two-photon microscope

Procedure:

  • Vector Delivery:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest.

    • Inject the AAV-GCaMP vector into the target region.[6]

  • Expression:

    • Allow sufficient time for the GCaMP protein to be expressed in the infected neurons. This typically takes 2-4 weeks.[6]

  • Imaging Preparation:

    • If chronic imaging is planned, an imaging window (e.g., a glass coverslip) can be implanted over the craniotomy.

  • In Vivo Imaging:

    • Anesthetize the animal (for acute imaging) or use a head-fixed preparation for awake imaging.

    • Use a two-photon microscope to excite the GCaMP fluorophore (e.g., at ~920 nm for GCaMP6f) and collect the emitted fluorescence.

    • Record fluorescence changes in response to sensory stimuli or spontaneous activity.

Limitations and Considerations

This compound:

  • Compartmentalization: A significant drawback of AM ester dyes is their tendency to accumulate in intracellular organelles like mitochondria, which can complicate the interpretation of cytosolic calcium signals.[2]

  • Loading Variability: Inconsistent loading between cells can lead to variability in fluorescence intensity that is not related to calcium concentration.

  • Toxicity: At high concentrations, synthetic dyes can be toxic to cells. Phototoxicity from intense illumination can also be a concern.

Genetically Encoded Calcium Indicators (GECIs):

  • Slower Kinetics: While newer "fast" variants have improved, GECIs generally have slower kinetics compared to small molecule dyes.[7] This can be a limitation when studying very rapid calcium transients.

  • Calcium Buffering: As proteins that bind calcium, GECIs can act as calcium buffers, potentially altering the natural calcium dynamics within the cell, especially at high expression levels.

  • Expression Level Variability: The level of GECI expression can vary between cells, which can affect the baseline fluorescence and the magnitude of the fluorescence change.

  • Potential for Cellular Perturbation: Overexpression of GECIs for long periods has, in some cases, been associated with altered neuronal health and function.

Conclusion

The choice between this compound and GECIs is highly dependent on the specific experimental question. This compound, with its fast kinetics and bright signal, can be an excellent choice for acute imaging studies in cell culture where rapid calcium dynamics are of interest. However, its lack of targetability and potential for compartmentalization are significant limitations.

GECIs, on the other hand, offer unparalleled advantages for long-term, cell-type-specific imaging, particularly in in vivo models. The continuous development of new GECI variants with improved brightness, kinetics, and photostability is expanding their utility in neuroscience and other fields. For studies requiring the monitoring of neural activity in specific circuits over extended periods, GECIs are the superior tool. Researchers should carefully consider the trade-offs between these two powerful classes of calcium indicators to select the optimal probe for their research.

References

Navigating the Spectrum: A Guide to Co-imaging with Calcium Crimson and GFP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the simultaneous visualization of calcium dynamics and protein localization is a powerful tool. This guide provides a comprehensive comparison of the spectral compatibility of the red calcium indicator, Calcium Crimson, with the widely used Green Fluorescent Protein (GFP). We will delve into their spectral properties, potential for signal bleed-through, and offer alternative probes for optimal dual-color imaging, all supported by experimental considerations.

Spectral Properties: A Tale of Two Fluorophores

Understanding the excitation and emission spectra of this compound and GFP is fundamental to assessing their compatibility. As the data in Table 1 illustrates, there is a significant separation between the emission wavelength of GFP and the excitation wavelength of this compound.

Table 1: Spectral Characteristics of this compound and Common GFP Variants

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound (Ca2+-bound)586 - 590[1][2]606 - 609[1][2]
Wild-type GFP (wtGFP)395 (major), 475 (minor)509
Enhanced GFP (EGFP)488 - 489507 - 509

While this separation suggests minimal direct spectral overlap, the broad emission tails inherent to most fluorophores can lead to a phenomenon known as spectral bleed-through, where the signal from one fluorophore is detected in the channel intended for another.[3]

The Challenge of Spectral Bleed-Through

In the context of co-imaging this compound and GFP, the primary concern is the "bleed-through" of the strong GFP emission into the red channel used to detect this compound. This can lead to false-positive signals and inaccurate interpretation of calcium dynamics. The degree of bleed-through is dependent on several factors, including the relative expression levels of GFP and the concentration of the calcium indicator, as well as the specific filter sets and detector settings of the microscope.[3][4]

cluster_gfp GFP Channel cluster_cc This compound Channel GFP_Excitation GFP Excitation (~488 nm) GFP_Emission GFP Emission (~509 nm) GFP_Excitation->GFP_Emission Fluorescence GFP_Detection Green Detector GFP_Emission->GFP_Detection CC_Detection Red Detector GFP_Emission->CC_Detection Spectral Bleed-Through CC_Excitation This compound Excitation (~589 nm) CC_Emission This compound Emission (~609 nm) CC_Excitation->CC_Emission Fluorescence CC_Emission->CC_Detection

Caption: Potential spectral bleed-through from the GFP emission into the red detection channel.

Alternative Red Calcium Indicators for GFP Co-imaging

To mitigate the challenges of spectral bleed-through, several alternative red-shifted calcium indicators have been developed and are often preferred for simultaneous imaging with GFP. These indicators are designed to have excitation and emission spectra that are further shifted to the red, minimizing overlap with GFP.

Table 2: Comparison of Red Calcium Indicators for Use with GFP

IndicatorTypeExcitation Max (nm)Emission Max (nm)Key Advantages
This compound Chemical Dye586 - 590606 - 609Good photostability.
X-Rhod-1 Chemical Dye578 - 580[5][6]600 - 601[5][6]Bright, but potential for quenching of GFP signal has been reported.[7]
Cal-590 Chemical Dye~590~610Successfully used for deep two-photon imaging with spectrally separated indicators.[8]
R-GECO Genetically Encoded~560~585Genetically targetable, allowing for cell-specific expression.
jRGECO1a Genetically Encoded~560~590Improved performance over R-GECO.

The choice of indicator will depend on the specific experimental requirements, including the desired method of loading (chemical dye vs. genetic encoding) and the imaging modality (e.g., confocal vs. two-photon microscopy). For two-photon imaging, red-shifted indicators offer the additional advantage of deeper tissue penetration due to the use of longer excitation wavelengths.[8][9][10]

A Start: Need to co-image Ca2+ and GFP? B High GFP Expression? A->B C Consider Genetically-Encoded Red Ca2+ Indicator (e.g., jRGECO1a) B->C Yes D Transient experiment or prefer chemical dye? B->D No F Perform bleed-through controls C->F E Use a red-shifted dye with minimal GFP overlap (e.g., Cal-590) D->E Yes I This compound or X-Rhod-1 may be suitable, but require careful controls D->I No E->F G Optimize imaging parameters (sequential scan, narrow emission filters) F->G H Acquire and analyze data G->H I->F

Caption: Decision tree for selecting a red calcium indicator for use with GFP.

Experimental Protocol: Assessing and Correcting Spectral Bleed-Through

To ensure accurate and reliable data, it is crucial to experimentally determine and correct for spectral bleed-through. The following protocol outlines a general workflow for this process.

Objective: To quantify and correct for the spectral bleed-through of GFP emission into the this compound detection channel.

Materials:

  • Cells expressing GFP.

  • Cells loaded with this compound AM.

  • Microscope with configurable excitation sources and emission filters.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Protocol:

  • Prepare Control Samples:

    • Sample 1 (GFP only): Cells expressing only GFP.

    • Sample 2 (this compound only): Cells loaded only with this compound AM.

    • Sample 3 (Unstained): A sample of unstained cells to measure autofluorescence.

  • Image Acquisition Setup:

    • Set up two detection channels:

      • Green Channel: Excitation at ~488 nm, emission filter centered around 510 nm.

      • Red Channel: Excitation at ~590 nm, emission filter centered around 610 nm.

    • Use identical acquisition settings (laser power, detector gain, pinhole size, etc.) for all samples. For confocal microscopy, sequential scanning is highly recommended to minimize bleed-through during acquisition.[11]

  • Image Control Samples:

    • GFP only sample: Acquire images in both the green and red channels. The signal detected in the red channel represents the bleed-through from GFP.

    • This compound only sample: Acquire images in both the green and red channels. The signal in the green channel represents any bleed-through from this compound.

    • Unstained sample: Acquire images in both channels to determine the level of background autofluorescence.

  • Quantify Bleed-Through:

    • Using image analysis software, measure the mean fluorescence intensity in both channels for each control sample.

    • Calculate the bleed-through coefficient (BTC) for GFP into the red channel:

      • BTC = (Mean IntensityRed Channel, GFP sample - Mean IntensityRed Channel, Unstained sample) / (Mean IntensityGreen Channel, GFP sample - Mean IntensityGreen Channel, Unstained sample)

  • Correct Experimental Images:

    • For your dual-labeled experimental samples, acquire images in both channels.

    • Apply the calculated bleed-through correction to the red channel of your experimental images using the following formula:

      • Corrected Red Intensity = Raw Red Intensity - (BTC * Raw Green Intensity)

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis P1 Prepare GFP-only, this compound-only, and unstained control samples A1 Set up green and red detection channels P1->A1 A2 Image control samples using identical settings A1->A2 D1 Quantify fluorescence intensity in each channel for controls A2->D1 D2 Calculate bleed-through coefficient D1->D2 D3 Apply correction to experimental images D2->D3

Caption: Experimental workflow for assessing and correcting spectral bleed-through.

Conclusion

While this compound is a valuable tool for monitoring calcium dynamics, its simultaneous use with GFP requires careful consideration of potential spectral bleed-through. For experiments demanding high quantitative accuracy, utilizing alternative, more red-shifted calcium indicators such as Cal-590 or genetically encoded options like jRGECO1a is recommended. Regardless of the chosen probe, implementing rigorous experimental controls to measure and correct for spectral bleed-through is paramount for obtaining reliable and interpretable results in dual-color fluorescence imaging.

References

A Head-to-Head Comparison: Calcium Crimson vs. Calbryte 590 for Intracellular Calcium Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent calcium indicators, the choice between established dyes and newer challengers is critical for experimental success. This guide provides an objective comparison of the performance of two prominent red-shifted calcium indicators: Calcium Crimson and Calbryte 590, supported by available experimental data and protocols.

This compound, a long-standing tool in cellular calcium measurement, is known for its utility in environments with high autofluorescence due to its long excitation wavelength.[1][2] Calbryte 590, a more recent entrant, is marketed as a high-performance indicator with significantly improved signal-to-background ratio and brightness, making it suitable for high-throughput screening (HTS) applications.[3][4] This guide will delve into the quantitative performance metrics, experimental considerations, and typical applications of both indicators to aid in selecting the optimal tool for your research needs.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound and Calbryte 590 based on available data. Direct head-to-head comparisons under identical conditions are limited in the literature, and thus some parameters are presented from individual product specifications and studies.

FeatureThis compoundCalbryte 590
Maximum Excitation Wavelength ~586-590 nm[5][6]~573-580 nm[7]
Maximum Emission Wavelength ~606-615 nm[5][6]~588-592 nm[7]
Dissociation Constant (Kd) for Ca²⁺ ~185 nM[6]~1.4 µM[7]
Quantum Yield (Φ) Data not readily available~0.62 (for the related Cal-590)[8]
Relative Brightness Generally considered brightDescribed as significantly brighter than older dyes like Rhod-2[9][10]
Signal-to-Background Ratio Good, useful in high autofluorescence[1]Excellent, with a fluorescence increase of 100-250 times upon calcium binding[4]
Photostability More photostable than Fluo-3 and Calcium Green indicators[2]Described as having good photostability[11]
Cellular Localization Primarily cytosolic, but can be prone to compartmentalization[6]Predominantly localized in the cytosol[10]
Suitability for HTS Can be used in HTSMarketed as ideal for HTS due to high S/N and no-wash protocols[3][4]

Delving into the Data: Key Performance Insights

Calbryte 590 is consistently described as having a superior signal-to-background ratio compared to older red fluorescent indicators.[3][9] This is a significant advantage in assays where a clear distinction between baseline and stimulated calcium levels is crucial, such as in high-throughput screening of G protein-coupled receptor (GPCR) and calcium channel targets.[3][4] The fluorescence intensity of Calbryte 590 is reported to increase by 100 to 250 times upon binding to calcium.[4] While a direct quantum yield for Calbryte 590 is not explicitly stated in the provided results, the related indicator Cal-590 has a reported quantum yield of approximately 0.62, suggesting high fluorescence efficiency.[8]

Signaling Pathways and Experimental Workflows

Both this compound and Calbryte 590 are valuable tools for investigating signaling pathways that involve changes in intracellular calcium concentration. A primary application for both is in the study of G protein-coupled receptor (GPCR) activation, which often leads to the release of calcium from intracellular stores.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gq) GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release Indicator Calcium Indicator (this compound or Calbryte 590) Ca_Cytosol->Indicator Binds Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Activates Fluorescence Fluorescence Indicator->Fluorescence Emits

Caption: GPCR signaling cascade leading to intracellular calcium release.

The experimental workflow for using these indicators typically involves loading the AM ester form of the dye into live cells, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.

Experimental_Workflow Start Start: Seed Cells Prepare_Dye Prepare Dye Working Solution Start->Prepare_Dye Load_Cells Load Cells with AM Ester Dye Prepare_Dye->Load_Cells Incubate Incubate Load_Cells->Incubate Wash Wash (Optional for Calbryte 590) Incubate->Wash Add_Stimulant Add Stimulant (e.g., Agonist) Wash->Add_Stimulant Measure_Fluorescence Measure Fluorescence (Microscopy or Plate Reader) Add_Stimulant->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data

Caption: General experimental workflow for intracellular calcium imaging.

Experimental Protocols

Calbryte 590 AM Loading Protocol (General)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[1]

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Calbryte 590 AM in high-quality, anhydrous DMSO.

  • Prepare Working Solution: On the day of the experiment, prepare a dye working solution of 2 to 20 µM in a buffer of your choice (e.g., Hanks and Hepes buffer) with 0.04% Pluronic® F-127. For most cell lines, a final concentration of 4-5 μM Calbryte 590 AM is recommended. The nonionic detergent Pluronic® F-127 is used to increase the aqueous solubility of the AM ester. If cells contain organic anion transporters, probenecid (B1678239) (1-2 mM) may be added to the dye working solution to reduce leakage of the de-esterified indicator.

  • Cell Loading: Add the Calbryte 590 AM working solution to the cells.

  • Incubation: Incubate the dye-loaded plate in a cell incubator at 37°C for 30 to 60 minutes.

  • Wash (Optional): For many applications, Calbryte 590 does not require a wash step. If washing is necessary, replace the dye working solution with HHBS or the buffer of your choice.

  • Stimulation and Measurement: Add the stimulant as desired and simultaneously measure fluorescence using a fluorescence microscope or a fluorescence plate reader. For Calbryte 590, typical excitation is around 540 nm and emission is around 590 nm.[1]

This compound AM Loading Protocol (General)

A detailed, optimized protocol for this compound was not as readily available in the search results. However, a general protocol for loading AM esters of long-wavelength calcium indicators can be adapted.

  • Prepare Stock Solution: Dissolve the lyophilized this compound AM in high-quality, anhydrous DMSO to make a stock solution.

  • Prepare Working Solution: On the day of the experiment, prepare a working solution of 1 to 10 µM in the buffer of choice. The exact concentration should be determined empirically.

  • Cell Loading: Add the working solution to the cells.

  • Incubation: Incubate the cells for 20 minutes to one hour at or below room temperature. Lowering the temperature may reduce indicator compartmentalization.

  • Wash: Wash the cells to remove excess probe that has not been loaded or is non-covalently associated with the membrane. This step is important for this compound as the AM ester is fluorescent prior to cleavage.

  • Stimulation and Measurement: Add the stimulant and measure the fluorescence. This compound has an excitation maximum of approximately 590 nm and an emission maximum of around 615 nm.[6]

Conclusion

Both this compound and Calbryte 590 are potent red-shifted fluorescent indicators for monitoring intracellular calcium dynamics.

Calbryte 590 stands out for its reported high brightness and exceptional signal-to-background ratio, making it a strong candidate for demanding applications such as high-throughput screening and assays requiring high sensitivity.[3][4][9] Its suitability for no-wash protocols adds to its convenience in automated experimental setups.

This compound remains a reliable choice, particularly in experimental systems with significant autofluorescence, due to its long excitation wavelength.[1][2] Its proven track record and photostability are valuable assets. However, researchers should be mindful of its potential for cellular compartmentalization and the likely necessity of a wash step in the experimental protocol.

The ultimate choice between this compound and Calbryte 590 will depend on the specific requirements of the experiment, including the sensitivity needed, the presence of autofluorescence, and the desired throughput. For researchers prioritizing signal-to-noise and ease of use in high-throughput applications, Calbryte 590 appears to be a compelling option. For those working with tissues prone to autofluorescence where a well-established probe is preferred, this compound remains a viable and effective tool. As with any reagent, empirical testing and optimization are recommended to achieve the best results in your specific experimental context.

References

A Comparative Guide to Single-Wavelength Calcium Indicators: A Focus on Red-Shifted Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca2+) dynamics is paramount to understanding a vast array of physiological processes. Single-wavelength fluorescent indicators remain a cornerstone for these investigations, offering a straightforward method to visualize Ca2+ fluxes. This guide provides a comparative analysis of several long-wavelength single-wavelength calcium indicators, with a particular focus on Calcium Crimson and its alternatives, including Rhod-2, X-Rhod-1, and Calcium Orange.

Performance Comparison of Red-Shifted Calcium Indicators

The selection of an appropriate calcium indicator is critical and depends on the specific experimental requirements, such as the expected calcium concentration changes, the instrumentation available, and the potential for autofluorescence in the sample. Red-shifted indicators are particularly advantageous for their ability to minimize cellular photodamage and reduce interference from cellular autofluorescence.[1] The table below summarizes key quantitative data for this compound and comparable red-shifted indicators.

IndicatorExcitation Max (nm)Emission Max (nm)Dissociation Constant (Kd) (nM)Fluorescence EnhancementQuantum Yield (Ca2+-bound)
This compound ~590[1][2]~615[2]~185[2]--
Rhod-2 ~557[2]~581[2]~570[2]>100-fold[3][4]~0.1[5][6]
X-Rhod-1 ~580[2]~602[2]~700[2][3]--
Calcium Orange ~549[7]~574[7]~323 (at 39.7°C)--
Rhod-4 ~530[8][9]-~525[8][9]--
Calbryte™ 590 ---Highest Signal/Background ratio in one study[10]-

Note: Data for fluorescence enhancement and quantum yield for some indicators are not consistently available in the reviewed literature. The performance of these dyes can also be influenced by the cellular environment.

Experimental Protocols

General Protocol for Loading Cells with AM Ester Calcium Indicators

The acetoxymethyl (AM) ester forms of these indicators are membrane-permeant, allowing for relatively simple loading into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.[11]

Materials:

  • Calcium indicator AM ester (e.g., this compound, AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, to aid solubilization)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

  • Stock Solution Preparation: Prepare a 1 to 10 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.[12][13] Store this stock solution in small aliquots, protected from light and moisture at -20°C.[12][14]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution into a physiological buffer to a final working concentration of 1-10 µM.[12][13] The optimal concentration should be determined empirically for the specific cell type and experimental conditions. To minimize dye toxicity and potential artifacts from overloading, it is advisable to use the lowest concentration that provides a sufficient signal.[12]

  • (Optional) Addition of Pluronic® F-127: To improve the aqueous solubility of the AM ester, an equal volume of 20% Pluronic® F-127 in DMSO can be mixed with the stock solution before dilution in the loading buffer.[12][14]

  • Cell Loading: Replace the cell culture medium with the loading solution containing the calcium indicator. If using cells known to have active organic anion transporters, which can extrude the dye, probenecid (1-2.5 mM) can be included in the loading and subsequent imaging buffers to improve dye retention.[12]

  • Incubation: Incubate the cells for 20-60 minutes at room temperature or 37°C.[12] Note that incubation at 37°C may promote the compartmentalization of some dyes into organelles like mitochondria.[15] For cytosolic calcium measurements, incubation at room temperature is often recommended.[15]

  • Washing: After incubation, wash the cells two to three times with fresh, dye-free physiological buffer (containing probenecid if used previously) to remove any unloaded indicator.[12][13]

  • De-esterification: Allow the cells to incubate in fresh buffer for an additional 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging. Excite the indicator at its optimal excitation wavelength and record the emission. Changes in fluorescence intensity over time reflect changes in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental process, the following diagrams have been generated using the Graphviz DOT language.

GPCR_Calcium_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein Gq/11 Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream Initiates PKC->Downstream

GPCR signaling pathway leading to intracellular calcium release.

Calcium_Indicator_Workflow Start Start: Culture Cells Prepare_Stock Prepare AM Ester Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (in buffer, 1-10 µM) Prepare_Stock->Prepare_Working Load_Cells Incubate Cells with Working Solution (20-60 min) Prepare_Working->Load_Cells Wash Wash Cells with Dye-Free Buffer Load_Cells->Wash Deesterify Allow for De-esterification (30 min) Wash->Deesterify Image Acquire Fluorescence Images Deesterify->Image Analyze Analyze Fluorescence Intensity Changes (ΔF/F₀) Image->Analyze

Experimental workflow for using a single-wavelength calcium indicator.

Concluding Remarks

The choice of a single-wavelength calcium indicator requires careful consideration of its spectral properties, calcium affinity, and performance within a cellular context. While this compound offers excitation and emission profiles at the longer end of the visible spectrum, potentially reducing autofluorescence issues, alternatives like Rhod-2 and X-Rhod-1 provide similar spectral advantages with more extensively documented performance characteristics. For researchers prioritizing a high signal-to-background ratio, newer dyes like Calbryte™ 590 may also be a strong consideration.[10] Ultimately, empirical testing of a few selected indicators in the specific experimental system is the most reliable approach to identify the optimal tool for elucidating the intricate roles of calcium signaling.

References

A Comparative Guide to Calcium Crimson and Other Fluorescent Calcium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calcium Crimson with other widely used fluorescent calcium indicators, namely Fura-2, Fluo-4, and Rhod-2. The objective is to furnish researchers with the necessary data to select the most suitable indicator for their experimental needs, with a focus on the reproducibility of calcium measurements.

Introduction to Calcium Indicators

Fluorescent calcium indicators are indispensable tools for real-time monitoring of intracellular calcium ([Ca2+]) dynamics, which play a critical role in a vast array of cellular processes.[1][2] The ideal indicator should exhibit a high signal-to-noise ratio, minimal phototoxicity, and consistent, reproducible results.[3][4] This guide delves into the performance of this compound in comparison to other popular dyes, providing a basis for informed experimental design.

Comparative Performance of Calcium Indicators

The choice of a calcium indicator significantly impacts the quality and reproducibility of experimental data. Factors such as the dye's spectral properties, calcium affinity (Kd), photostability, and signal-to-noise ratio are paramount.

This compound is a red fluorescent indicator with an excitation maximum of approximately 590 nm.[5] This long excitation wavelength makes it particularly useful for experiments where autofluorescence from cellular components could be problematic.[5] It is also reported to be more photostable than green-emitting indicators like Fluo-3.[5]

Fura-2 is a ratiometric indicator, meaning its excitation wavelength shifts upon binding to Ca2+.[6][7] This property allows for more precise quantification of absolute Ca2+ concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[7]

Fluo-4 , a widely used green fluorescent indicator, exhibits a large increase in fluorescence intensity upon Ca2+ binding.[8][9] It is known for its high signal-to-noise ratio, making it suitable for detecting transient and localized Ca2+ signals.[3][4]

Rhod-2 is another red fluorescent indicator.[10][11][12] A notable characteristic of Rhod-2 is its tendency to accumulate in mitochondria, which can be advantageous for studying mitochondrial Ca2+ dynamics but may complicate measurements of cytosolic Ca2+.[3][4][5]

The following table summarizes the key quantitative parameters of these indicators.

Parameter This compound Fura-2 Fluo-4 Rhod-2
Excitation Max (nm) ~590[5]340/380 (Ca2+-bound/free)[6]~494[9][13]~552[11]
Emission Max (nm) ~615~510[6]~516[9][13]~581[11]
Dissociation Constant (Kd) for Ca2+ ~204-269 nM (pH & temp dependent)[14]~145 nM~335 nM[13]~570 nM
Indicator Type Non-ratiometric, intensity increase[5]Ratiometric, excitation shift[6]Non-ratiometric, intensity increase[8]Non-ratiometric, intensity increase[12]
Key Advantages Long wavelength reduces autofluorescence, good photostability[5]Ratiometric measurement allows for quantification of [Ca2+][7]High signal-to-noise ratio, bright signal[3][4]Long wavelength, useful for mitochondrial Ca2+ studies[3][4][5]
Potential Limitations Non-ratiometric, potential for compartmentalization[15]UV excitation can be phototoxic, requires specialized equipment[3]Non-ratiometric, susceptible to loading variationsMitochondrial sequestration can interfere with cytosolic measurements[3][4][5]

Experimental Protocols

Reproducible calcium measurements are critically dependent on standardized experimental protocols. Below are detailed methodologies for cell loading and imaging using each of the discussed indicators.

General Reagents and Buffers
  • Hanks' Balanced Salt Solution (HBSS): A common buffer for cell imaging experiments. Can be supplemented with Ca2+ and Mg2+ as required by the specific protocol.

  • Pluronic F-127: A non-ionic surfactant used to aid the dispersion of AM ester dyes in aqueous media.[10]

  • Probenecid: An anion transport inhibitor that can be used to reduce the leakage of de-esterified dye from the cells.[10]

  • Dimethyl sulfoxide (B87167) (DMSO): Used as a solvent for the AM ester forms of the dyes.

This compound Loading Protocol

While a highly standardized, widely cited protocol for this compound is less readily available compared to other dyes, the general principles for loading AM ester dyes apply.

  • Prepare Stock Solution: Dissolve this compound, AM ester in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in dye solubilization.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for the specific cell type.

  • Wash and De-esterification: Wash the cells with indicator-free buffer to remove excess dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound's excitation and emission spectra (Ex: ~590 nm, Em: ~615 nm).

Fura-2 AM Loading Protocol
  • Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of DMSO to make a 1 mg/mL stock solution.[16]

  • Prepare Loading Buffer: Dilute the stock solution in a suitable buffer (e.g., HBSS with 1% BSA) to a final concentration of 1-5 µM.

  • Cell Loading: Incubate cells in the loading buffer for 30-60 minutes at 37°C.[16]

  • Wash and De-esterification: Wash the cells twice with buffer to remove extracellular dye and incubate for a further 30 minutes to ensure complete de-esterification.[16]

  • Imaging: Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular calcium concentration.[6][16]

Fluo-4 AM Loading Protocol
  • Prepare Fluo-4 AM Stock Solution: Prepare a 2 to 5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.[17]

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 2 to 20 µM in a buffer of your choice (e.g., HBSS) with 0.04% Pluronic® F-127.[17] For most cell lines, a final concentration of 4-5 μM is recommended.[17]

  • Cell Loading: Add the working solution to the cells and incubate at 37°C for 30 to 60 minutes.[17]

  • Wash: Replace the dye working solution with fresh buffer to remove any excess probes.[17]

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~515 nm).[18]

Rhod-2 AM Loading Protocol
  • Prepare Rhod-2 AM Stock Solution: Prepare a 1-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.[10]

  • Prepare Loading Solution: Dilute the stock solution to a final concentration of 1-5 µM in a buffered physiological medium. The addition of Pluronic F-127 (final concentration ~0.02%) is recommended.[10] Probenecid (1-2.5 mM) can be added to reduce dye leakage.[10]

  • Cell Loading: Incubate cells with the loading solution for 15-60 minutes at 20-37°C.[10] Lowering the incubation temperature can reduce subcellular compartmentalization.[10]

  • Wash and De-esterification: Wash cells with indicator-free medium and incubate for a further 30 minutes to allow for complete de-esterification.[10]

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for Rhod-2 (Ex: ~552 nm, Em: ~581 nm).[11]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways is crucial for interpreting calcium imaging data. A common pathway studied involves G-protein coupled receptor (GPCR) activation leading to intracellular calcium release.

G_protein_calcium_signaling cluster_ER Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ (Measured by Indicator) ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: GPCR-mediated intracellular calcium signaling pathway.

The experimental workflow for a typical calcium imaging experiment is outlined below.

experimental_workflow start Start cell_culture Cell Culture start->cell_culture dye_loading Calcium Indicator Loading (AM Ester) cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash deester De-esterification wash->deester imaging Live Cell Imaging deester->imaging stimulate Cell Stimulation (e.g., Agonist Addition) imaging->stimulate data_acq Data Acquisition (Fluorescence Changes) stimulate->data_acq analysis Data Analysis (e.g., ΔF/F0 or Ratio) data_acq->analysis end End analysis->end

Caption: General experimental workflow for calcium imaging.

Conclusion

The reproducibility of calcium measurements is a multifaceted issue influenced by the choice of indicator, experimental protocol, and instrumentation.

  • This compound offers the advantage of a long excitation wavelength, which can improve the signal-to-noise ratio by minimizing cellular autofluorescence, and it exhibits good photostability.[5] However, as a non-ratiometric dye, it is susceptible to variations in dye loading and cell morphology, which can affect reproducibility.

  • Fura-2 remains a strong choice when absolute quantification of intracellular Ca2+ is required. Its ratiometric nature inherently corrects for many sources of experimental variability, leading to high reproducibility.[7] The main drawback is the need for UV excitation, which can be phototoxic and requires specialized equipment.[3]

  • Fluo-4 is an excellent option for detecting rapid or localized Ca2+ transients due to its brightness and high signal-to-noise ratio.[3][4] While non-ratiometric, careful adherence to a standardized loading protocol can yield reproducible results for relative changes in Ca2+.

  • Rhod-2 is a valuable tool for investigating mitochondrial Ca2+ signaling.[3][4][5] However, its propensity for mitochondrial sequestration makes it less ideal for reproducible measurements of cytosolic Ca2+ unless this localization is specifically desired and controlled for.

Ultimately, the selection of the most appropriate calcium indicator depends on the specific biological question, the experimental setup, and the desired level of quantification. For studies prioritizing the minimization of autofluorescence and phototoxicity, this compound is a compelling option. For quantitative and highly reproducible measurements, Fura-2 is often the preferred choice. For high-sensitivity detection of Ca2+ dynamics, Fluo-4 is a robust and widely used indicator.

References

Choosing the Right Tool for the Job: A Comparative Guide to Calcium Crimson and X-Rhod-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex world of intracellular calcium signaling, the selection of an appropriate fluorescent indicator is a critical first step. Among the red-shifted dyes, Calcium Crimson and X-Rhod-1 are two prominent options that allow for the study of calcium dynamics with reduced interference from cellular autofluorescence. This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in making an informed decision between these two indicators.

Quantitative Performance Metrics

A direct comparison of the key photophysical and chemical properties of this compound and X-Rhod-1 reveals distinct characteristics that make each suitable for different experimental needs.

PropertyThis compoundX-Rhod-1
Excitation Maximum (Ca²⁺-bound) ~590 nm[1]~580 nm[1]
Emission Maximum (Ca²⁺-bound) ~615 nm[1]~602 nm[1]
Dissociation Constant (Kd for Ca²⁺) ~185 nM[1]~700 nM[1]
Fluorescence Intensity Increase >10-fold>100-fold[2]
Relative Photostability More photostable than fluo-3 (B43766) and Calcium Green indicators[3]Generally good photostability
Cellular Localization Prone to compartmentalization[4]Prone to mitochondrial sequestration[1][5]

In-Depth Comparison

Spectral Properties: Both indicators are excitable by common laser lines (e.g., 561 nm or 594 nm) and emit in the red part of the spectrum, which is advantageous for experiments in tissues with high autofluorescence.[1] Their spectral profiles also make them suitable for multiplexing experiments with green fluorescent proteins (GFPs) or other green-emitting probes with minimal crosstalk.[6]

Calcium Affinity: The most significant difference between the two dyes lies in their affinity for calcium. This compound, with a Kd of approximately 185 nM, is a high-affinity indicator.[1] This makes it well-suited for detecting small, subtle changes in cytosolic calcium near resting levels. In contrast, X-Rhod-1 has a lower affinity for calcium, with a Kd of around 700 nM.[1] This lower affinity makes it more suitable for measuring larger, transient increases in calcium concentration without becoming saturated.

Dynamic Range and Brightness: X-Rhod-1 boasts a significantly larger dynamic range, with a fluorescence intensity increase of over 100-fold upon binding calcium, compared to the more modest increase of this compound.[2] This can translate to a better signal-to-noise ratio, especially when measuring robust calcium signals.

Cell Loading and Cytotoxicity: Both indicators are available as acetoxymethyl (AM) esters for loading into live cells. However, users have reported challenges with loading this compound effectively in some cell types, such as neurons.[7] Furthermore, both dyes, being rhodamine-based, have a tendency to compartmentalize within the cell. X-Rhod-1, in particular, is known to be sequestered into mitochondria due to the net positive charge of its AM ester form.[1][5] This can be a confounding factor if the primary interest is cytosolic calcium. While specific cytotoxicity data is limited, it is generally advisable to use the lowest possible dye concentration to minimize potential phototoxicity and other adverse cellular effects.

Experimental Protocols

A generalized protocol for loading the AM ester forms of this compound or X-Rhod-1 into cultured cells is provided below. Note that optimal loading concentrations and times may vary depending on the cell type and experimental conditions.

Reagents:

  • This compound, AM or X-Rhod-1, AM

  • High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a HEPES-based buffer)

Protocol:

  • Prepare Stock Solution: Allow the vial of the AM ester to equilibrate to room temperature. Prepare a 2 to 5 mM stock solution of the dye in anhydrous DMSO.

  • Prepare Loading Solution: For a typical experiment, dilute the stock solution into a physiological buffer to a final concentration of 1-5 µM. To aid in the dispersal of the AM ester in the aqueous buffer, first mix the appropriate volume of the dye stock solution with an equal volume of 20% Pluronic F-127 solution before diluting into the final volume of buffer.

  • Cell Loading: Remove the culture medium from the cells and replace it with the loading solution.

  • Incubation: Incubate the cells for 20-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically. Lowering the incubation temperature may reduce compartmentalization.[4]

  • Wash: After incubation, wash the cells with fresh physiological buffer to remove any excess dye that has not been taken up by the cells.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete cleavage of the AM ester group by intracellular esterases, which activates the dye.

  • Imaging: The cells are now ready for fluorescence imaging.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the application of these indicators, the following diagrams illustrate a common calcium signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R 4. Binding & Opening Ca_cytosol ↑ [Ca²⁺] Ca_ER Ca²⁺ Store Ca_ER->Ca_cytosol 5. Ca²⁺ Release Agonist Agonist Agonist->GPCR 1. Binding

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.

G start Start prep_cells Prepare Cultured Cells start->prep_cells load_dye Load with this compound or X-Rhod-1 AM Ester prep_cells->load_dye wash_deesterify Wash and De-esterify load_dye->wash_deesterify acquire_baseline Acquire Baseline Fluorescence Image wash_deesterify->acquire_baseline stimulate Apply Stimulus (e.g., agonist) acquire_baseline->stimulate acquire_response Acquire Time-lapse Fluorescence Images stimulate->acquire_response analyze Data Analysis (e.g., ΔF/F₀) acquire_response->analyze end End analyze->end

Caption: A general experimental workflow for a calcium imaging experiment using fluorescent indicators.

Conclusion and Recommendations

The choice between this compound and X-Rhod-1 fundamentally depends on the specific biological question being addressed.

Choose this compound when:

  • Investigating small fluctuations in calcium near resting levels.

  • A higher affinity for calcium is required to detect subtle signals.

Choose X-Rhod-1 when:

  • Measuring large, rapid calcium transients.

  • A high signal-to-noise ratio is critical.

  • The experimental system can tolerate a lower affinity indicator without missing the signal of interest.

For both indicators, it is crucial to perform preliminary experiments to optimize loading conditions and to be mindful of potential issues with cellular compartmentalization. By carefully considering the quantitative data and the specific requirements of the experiment, researchers can confidently select the appropriate red-shifted calcium indicator to illuminate the intricate dynamics of intracellular signaling.

References

Safety Operating Guide

Navigating the Disposal of Calcium Crimson: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of Calcium Crimson, a fluorescent calcium indicator. By adhering to these procedures, laboratories can ensure operational safety, maintain regulatory compliance, and build a foundation of trust in their chemical handling practices.

I. Immediate Safety and Hazard Identification

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation, a NIOSH-approved respirator should be used.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

II. Quantitative Data and Hazard Classification

In the absence of specific quantitative disposal limits for this compound, general hazard classifications for chemical waste should be followed. The Resource Conservation and Recovery Act (RCRA) provides characteristics for identifying hazardous waste. It is the responsibility of the waste generator to determine if a waste is hazardous.

Hazard Characteristic Description General Disposal Consideration
Ignitability Liquids with a flash point < 140°F, solids that can cause fire through friction, or oxidizers.Segregate from flammable and combustible materials.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Neutralize to a pH between 6 and 8 before disposal, if permitted by institutional policy and local regulations. Otherwise, dispose of as corrosive waste.
Reactivity Unstable under normal conditions, may react with water, or can generate toxic gases.Segregate from incompatible materials. Do not mix with other waste streams.
Toxicity Harmful or fatal if ingested or absorbed.Dispose of as toxic chemical waste.

As the specific characteristics of this compound waste are not fully known, it should be managed as hazardous chemical waste.

III. Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of fluorescent dyes and other laboratory chemicals.[1][2][3][4][5][6][7][8] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing this compound (e.g., unused solutions, contaminated labware such as pipette tips and microfuge tubes, and spill cleanup materials) in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3][5]

  • Original Containers: Whenever possible, leave the chemical in its original container to minimize transfers and ensure proper identification.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[3][8] Incompatible chemicals can react violently or produce hazardous gases.[3]

Step 2: Container Labeling

  • Clear Identification: The waste container must be clearly and accurately labeled.[1][4] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date accumulation started.

    • The primary hazards (e.g., "Irritant," "Handle with Caution").

Step 3: Storage Pending Disposal

  • Secure Sealing: Ensure the waste container is securely sealed at all times, except when adding waste.[1][3]

  • Designated Storage Area: Store the container in a designated and secure Satellite Accumulation Area (SAA).[1][3][4] This area must be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the container away from incompatible materials.

Step 4: Scheduling Waste Pickup

  • Contact EHS: Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

Improper Disposal:

  • Do NOT dispose of this compound down the drain.[2][4][7]

  • Do NOT dispose of this compound in the regular solid waste (trash).[2][8]

  • Do NOT allow the waste to evaporate in a fume hood as a means of disposal.[2]

IV. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Start: Generate this compound Waste B Is the waste container dedicated and compatible? A->B C Obtain a proper hazardous waste container. B->C No D Collect waste in the designated container. (Solutions, contaminated solids, etc.) B->D Yes C->D E Is the container properly labeled? ('Hazardous Waste', 'this compound', Date, Hazards) D->E F Affix a complete and accurate hazardous waste label. E->F No G Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. E->G Yes F->G H Is the container full or has the accumulation time limit been reached? G->H I Continue to add waste as generated. H->I No J Contact Environmental Health & Safety (EHS) for waste pickup. H->J Yes I->D K Complete required disposal documentation. J->K L End: Waste properly disposed. K->L

This compound Disposal Workflow

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship.

References

Navigating the Safe Handling of "Calcium Crimson" in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound named "Calcium crimson" reveal two distinct substances. One is a ceramic stain, a complex inorganic pigment identified as Chrome Tin Silica this compound.[1] The other is a fluorescent dye used in life sciences research to measure calcium concentrations within cells.[2][3][4] Given the target audience of researchers, scientists, and drug development professionals, this guide will focus on the fluorescent indicator dye, a tool frequently used in cellular and molecular biology research.

This compound™ is a visible light-excitable probe that increases in fluorescence emission intensity upon binding to calcium.[2][3] Its long-wavelength excitation and emission properties make it particularly useful for experiments where cellular autofluorescence could be problematic.[3][5]

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound™ fluorescent dye and its common formulations, such as the cell-permeant acetoxymethyl (AM) ester form.

Essential Safety and Personal Protective Equipment (PPE)

While specific hazard data for this compound™ is not extensively detailed in publicly available safety data sheets, general laboratory best practices for handling fluorescent dyes and chemical compounds of unknown toxicity should be strictly followed. The primary hazards are expected to be potential irritation upon contact with skin, eyes, or if inhaled, and possible harm if swallowed.[1]

Recommended Personal Protective Equipment (PPE):

A comprehensive hazard assessment of the specific laboratory task should always be performed to determine the appropriate level of PPE.[6] However, the following provides a baseline for handling this compound™.

PPE CategoryMinimum RequirementRecommended for Higher Risk Tasks
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.[6]Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[6][7]
Hand Protection Disposable nitrile gloves. If contact occurs, remove gloves immediately, wash hands, and don a new pair.[6]Double-gloving (two pairs of nitrile gloves) or wearing a more robust chemical-resistant glove underneath a disposable nitrile glove.[6]
Body Protection A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[6]A chemical-resistant apron or coverall can provide an additional layer of protection against spills.[7]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area.If there is a risk of generating aerosols or dust from a powdered form of the dye, work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plans: Handling and Storage

Handling:

  • Ventilation: Always handle this compound™ in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is recommended.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage:

  • Store containers in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed when not in use.

  • Follow the specific storage temperature recommendations provided by the manufacturer, as some formulations may require refrigeration or freezing.

Experimental Workflow: Loading Cells with this compound™ AM

The following is a generalized protocol for loading live cells with the acetoxymethyl (AM) ester form of this compound™, which is designed to permeate the cell membrane.

G cluster_prep Preparation cluster_loading Cell Loading cluster_wash Washing & Analysis prep_solution Prepare a 1 to 10 µM working solution of this compound™ AM in a suitable buffer. incubate Incubate cells with the AM ester solution for 20-60 minutes at or below room temperature. prep_solution->incubate dissolve_dmso Dissolve lyophilized AM ester in high-quality anhydrous DMSO. dissolve_dmso->prep_solution wash Wash cells with fresh buffer to remove excess, unhydrolyzed probe. incubate->wash analyze Proceed with fluorescence microscopy or other analysis methods. wash->analyze

Caption: Workflow for cell loading with this compound™ AM ester.

Detailed Methodology:

  • Stock Solution: On the day of the experiment, prepare a stock solution of the this compound™ AM ester, typically in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration, which is typically between 1 and 10 µM.[2] The optimal concentration must be determined empirically for the specific cell type and experimental conditions.

  • Cell Incubation: Replace the cell culture medium with the this compound™ working solution and incubate the cells for a period of 20 to 60 minutes.[2] This incubation is often performed at or below room temperature to reduce potential compartmentalization of the dye within organelles.[2]

  • Washing: After incubation, it is crucial to wash the cells with fresh buffer to remove any dye that has not been taken up by the cells or is non-covalently associated with the cell membrane.[2] This step is particularly important for this compound™, which is fluorescent before the AM ester is cleaved inside the cell.[2]

  • Analysis: The cells are now loaded with the indicator and are ready for fluorescence imaging to measure intracellular calcium dynamics.

Disposal Plan

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.[8]

Waste Collection:

  • Solid Waste: Any solid waste, such as contaminated gloves, weigh paper, or pipette tips, should be placed in a designated hazardous waste container.

  • Liquid Waste: Unused solutions of this compound™ and aqueous washes from the experimental procedure should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Container Disposal: Empty original containers may still contain chemical residues and should be treated as hazardous waste.[10] They should not be disposed of in regular trash.

Disposal Procedure:

  • Segregation: Collect all waste materials contaminated with this compound™ in a designated, sealed, and properly labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name ("this compound™").

  • Institutional Protocol: Follow your institution's specific procedures for hazardous chemical waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.